molecular formula C9H6N2O2 B1319132 1,6-Naphthyridine-4-carboxylic acid CAS No. 1379200-28-8

1,6-Naphthyridine-4-carboxylic acid

Cat. No.: B1319132
CAS No.: 1379200-28-8
M. Wt: 174.16 g/mol
InChI Key: CKQXIFCAJCCLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Naphthyridine-4-carboxylic acid (CAS 1379200-28-8) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol, serves as a versatile precursor for the synthesis of more complex molecules . The naphthyridine scaffold—a fused system of two pyridine rings—is a privileged structure in pharmacology, known for conferring a wide spectrum of biological activities to compounds that contain it . Researchers value this specific isomer for its potential in developing novel therapeutic agents. Naturally derived naphthyridine analogs have demonstrated promising anti-infectious, anticancer, and immunomodulatory properties in scientific studies . Furthermore, synthetic naphthyridine derivatives have been extensively explored for their potent antimicrobial activity, building upon the legacy of early quinolone antibiotics . The carboxylic acid functional group at the 4-position is particularly advantageous for further synthetic modification, allowing for the creation of amides, esters, and other derivatives to explore structure-activity relationships and optimize drug-like properties. This product is provided with a guaranteed purity of ≥98% and is intended for Research Use Only. It is not for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information (recommended storage: sealed in a dry environment at 2-8°C) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-naphthyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQXIFCAJCCLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=CN=CC2=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of the 1,6-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the discovery of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial properties. This technical guide provides a comprehensive historical account of the 1,6-naphthyridine core, from its theoretical conception to its first successful synthesis and the subsequent evolution of synthetic methodologies. By examining the foundational experimental work, this guide offers researchers and drug development professionals a deep understanding of the chemical lineage of this important heterocyclic system, providing context for its contemporary applications and inspiring future innovation.

Introduction: The Dawn of Naphthyridine Chemistry

The story of the 1,6-naphthyridine core is a chapter in the broader history of heterocyclic chemistry, a field driven by the quest for novel molecular architectures with unique properties. The term "naphthyridine" was first proposed by Reissert in 1893 to describe bicyclic systems containing two nitrogen atoms in a naphthalene-like fused ring system.[1] While Reissert's initial work focused on a different isomer, his conceptual framework laid the groundwork for the exploration of all possible naphthyridine isomers.

It was not until the mid-20th century that the full family of naphthyridine isomers was synthetically realized. The unsubstituted 1,5- and 1,8-naphthyridines were synthesized in 1927. The family of these bicyclic systems was finally completed with the synthesis of the 1,6-, 1,7-, and 2,7-isomers in 1958, and the isolation of 2,6-naphthyridine in 1965. This guide will focus on the discovery and historical development of the 1,6-naphthyridine core, a scaffold that has proven to be of particular interest in the development of therapeutic agents.

The First Synthesis of the Unsubstituted 1,6-Naphthyridine Core

The year 1958 marked a significant milestone in heterocyclic chemistry with the first successful synthesis of the parent 1,6-naphthyridine. This achievement was reported by Nobuo Ikekawa and his collaborator Sato in the Chemical & Pharmaceutical Bulletin. Their multi-step synthesis, while not high-yielding by modern standards, was a landmark achievement that provided the first access to this novel heterocyclic system.

The Ikekawa and Sato Synthesis (1958): A Detailed Protocol

The synthesis devised by Ikekawa and Sato was a multi-step sequence starting from readily available pyridine derivatives. The key strategy involved the construction of the second pyridine ring onto a pre-existing one.

Experimental Protocol: Synthesis of 1,6-Naphthyridine (Ikekawa and Sato, 1958)

  • Step 1: Synthesis of 5-Hydroxy-1,6-naphthyridine: The synthesis began with the reaction of ethyl 2-methylnicotinate with formaldehyde or acetaldehyde to form a lactone. This lactone was then converted to an amide, which upon oxidation, yielded 5-hydroxy-1,6-naphthyridine.

  • Step 2: Conversion to 5-Chloro-1,6-naphthyridine: The 5-hydroxy derivative was then treated with a chlorinating agent, such as phosphorus oxychloride, to produce 5-chloro-1,6-naphthyridine.

  • Step 3: Reductive Dechlorination to 1,6-Naphthyridine: The final step involved the reductive removal of the chlorine atom to yield the unsubstituted 1,6-naphthyridine. This was achieved via the formation of a hydrazino intermediate followed by its decomposition.

This pioneering work, although laborious, provided the first tangible sample of the 1,6-naphthyridine core, allowing for its initial characterization and opening the door for further exploration of its chemical and biological properties.

The Evolution of Synthetic Strategies: Seeking Efficiency and Versatility

Following the initial breakthrough, the focus of synthetic chemists shifted towards developing more efficient and versatile methods for constructing the 1,6-naphthyridine scaffold. The early multi-step sequences were often low-yielding and lacked the flexibility to introduce a variety of substituents, a crucial aspect for medicinal chemistry and drug discovery.

The Skraup Reaction: An Early Attempt with Challenges

The Skraup reaction, a classic method for quinoline synthesis involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, was a logical choice for adaptation to naphthyridine synthesis.[2][3] The analogous reaction using 4-aminopyridine should, in theory, yield 1,6-naphthyridine.

However, the direct application of the Skraup reaction to 4-aminopyridine was initially met with difficulties and was often a violent and low-yielding process.[4] Refinements to the reaction conditions, such as the use of milder oxidizing agents and the addition of moderators like ferrous sulfate, eventually led to modest yields of 1,6-naphthyridine.[2] One notable modification involved the use of 4-aminopyridine-N-oxide as the starting material, with the resulting 1,6-naphthyridine-N-oxide being subsequently reduced to the parent heterocycle.[4]

A Significant Leap Forward: The Kress and Paudler One-Step Synthesis (1967)

A major advancement in the synthesis of 1,6-naphthyridine came in 1967 with the report of a one-step synthesis by T. J. Kress and W. W. Paudler in Chemical Communications.[5][6] This method provided a much more direct and higher-yielding route to the parent core.

Experimental Protocol: One-Step Synthesis of 1,6-Naphthyridine (Kress and Paudler, 1967)

The reaction involved heating 4-aminopyridine with glycerol and a "sulfo-mix" (a mixture of nitrobenzenesulfonic acids in sulfuric acid). This one-pot procedure dramatically improved the accessibility of the 1,6-naphthyridine scaffold.

  • Reaction Setup: Anhydrous glycerol is added to a cold (0-5 °C) "sulfo-mix". To this mixture, 4-aminopyridine is added, followed immediately by water.

  • Reaction Conditions: The mixture is stirred until homogeneous and then heated with vigorous stirring at 130 °C for 5 hours.

  • Workup and Isolation: The reaction mixture is made basic, and the product is isolated by steam distillation followed by extraction with chloroform.

This development was crucial for enabling more widespread investigation into the chemistry and biological activity of 1,6-naphthyridine and its derivatives.

Adaptation of Other Classical Quinoline Syntheses

The success of adapting the Skraup reaction spurred chemists to explore other classical quinoline syntheses for the construction of the 1,6-naphthyridine ring system.

  • The Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7] For the synthesis of 1,6-naphthyridines, 4-aminonicotinaldehyde (a derivative of 4-aminopyridine) serves as the key starting material. The condensation of 4-aminonicotinaldehyde with various ketones and other active methylene compounds provides a versatile route to a wide range of substituted 1,6-naphthyridines.[8]

  • The Gould-Jacobs Reaction: This reaction is a powerful tool for the synthesis of 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate.[5] By substituting 4-aminopyridine for aniline, this reaction can be adapted to produce 4-hydroxy-1,6-naphthyridine-3-carboxylic acid derivatives, which are valuable intermediates for further functionalization.[9][10]

  • The Combes Quinoline Synthesis: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. While less commonly reported for 1,6-naphthyridines compared to other isomers, the principle can be applied using 4-aminopyridine as the starting amine.

dot graph "Classical_Quinoline_Syntheses_Adapted_for_1_6_Naphthyridines" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Logical_Flow_of_Synthesis_Evolution

Early Investigations into Biological Activity

The initial impetus for the synthesis of novel heterocyclic compounds like 1,6-naphthyridine was often the search for new biologically active molecules. While the early reports on the biological screening of the first 1,6-naphthyridine derivatives are not as extensive as modern studies, they laid the foundation for the later discovery of potent therapeutic agents.

Early investigations into the biological properties of naphthyridines, in general, revealed a range of activities, including antimicrobial effects.[11][12][13][14][15] The structural similarity of the 1,6-naphthyridine core to other biologically active heterocycles, such as quinolines and other naphthyridine isomers, suggested its potential as a pharmacophore. Some of the first synthesized 1,6-naphthyridine derivatives were screened for various biological activities, including diuretic effects.[8] Although many of these early compounds did not become drugs themselves, this initial screening was crucial in highlighting the potential of the 1,6-naphthyridine scaffold and encouraging further research in this area.[16]

Conclusion: A Foundation for the Future

The discovery and early synthetic history of the 1,6-naphthyridine core is a testament to the ingenuity and perseverance of synthetic organic chemists. From the painstaking multi-step synthesis of Ikekawa and Sato to the elegant one-pot procedure of Kress and Paudler, the evolution of synthetic methods has been driven by the dual goals of efficiency and versatility. These foundational studies not only provided the chemical community with access to a novel and intriguing heterocyclic system but also paved the way for the discovery of a multitude of biologically active compounds that have had a significant impact on medicinal chemistry. A thorough understanding of this history is invaluable for today's researchers, providing not only a rich chemical context but also a source of inspiration for the design and synthesis of the next generation of 1,6-naphthyridine-based therapeutics.

References

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). PMC. [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]

  • A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. (2025). ResearchGate. [Link]

  • A one-step synthesis of 1,6-naphthyridine. (1967). Chemical Communications (London). [Link]

  • 1,6-Naphthyridine. (2021). American Chemical Society. [Link]

  • Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives. (n.d.). IRJET. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). PubMed. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). Scilit. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). PMC. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024). The Journal of Organic Chemistry. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). PubMed. [Link]

  • (PDF) Antimicrobial Activity of Naphthyridine Derivatives. (2024). ResearchGate. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC. [Link]

  • Friedlander Synthesis of Benzo[h]naphthyridines from o-Aminoaldehydes. (2011). Organic Syntheses Procedure. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). RSC Publishing. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (n.d.). ACS Publications. [Link]

  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. (2021). PubMed. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. [Link]

  • 1,6-Naphthyridine. (2021). American Chemical Society. [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure. [Link]

  • Skraup reaction. (2020). NROChemistry. [Link]

  • Top 770 Chemical Communications (london) papers published in 1967. (n.d.). SciSpace. [Link]

  • Skraup reaction. (n.d.). Wikipedia. [Link]

  • US6103904A - Skraup reaction process for synthesizing quinolones. (n.d.).
  • Skraup Reaction. (2022). YouTube. [Link]

  • CONDENSED PYRAZINES. (n.d.). download. [Link]

  • Chemical Communications (London) was published between 1965 - 1968. (n.d.). Royal Society of Chemistry. [Link]

  • Mushrooms as Functional Foods. (n.d.). rexresearch1. [Link]

  • The Journal of Organic Chemistry 1971 Volume.36 No.10. (n.d.). ACS Publications. [Link]

  • Journal of Chromatography Vol. 486 No. 5 october 13, 1989. (n.d.). ScienceDirect. [Link]

Sources

fundamental physicochemical properties of 1,6-Naphthyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1,6-Naphthyridine-4-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction

The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry and drug discovery.[1][2][3] These nitrogen-containing heterocyclic compounds are prevalent in numerous natural products and serve as the core for a wide array of pharmacologically active molecules, demonstrating applications as anticancer, antiviral, and anti-inflammatory agents.[2][3][4] this compound is a key derivative, combining the aromatic, hydrogen-bonding, and coordination capabilities of the naphthyridine core with the ionizable acidic functionality of a carboxylic acid.

This technical guide provides a comprehensive examination of the . Understanding these core characteristics is paramount for researchers in drug development, as properties like solubility, acidity (pKa), and stability directly influence a compound's absorption, distribution, metabolism, and excretion (ADMET) profile, ultimately impacting its viability as a therapeutic candidate.[5] This document outlines these properties and provides validated, step-by-step protocols for their experimental determination.

Caption: Molecular Structure of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical identifiers and properties of this compound. These values are foundational for designing experimental protocols, interpreting results, and predicting the compound's behavior in biological systems.

PropertyValue / DescriptionSignificance in Drug Development
Molecular Formula C₉H₆N₂O₂Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 174.16 g/mol [6][7][8]Influences diffusion, membrane transport, and formulation. Key for stoichiometric calculations.
Appearance Expected to be a light brown or off-white solid.[7]Provides a preliminary check for purity and consistency between batches.
Melting Point Not reported in available literature.A sharp melting point is a primary indicator of purity. It also informs on the compound's solid-state stability and polymorphism.
Solubility Expected to be poorly soluble in water and non-polar organic solvents; soluble in aqueous bases (e.g., NaOH, NaHCO₃) and polar aprotic solvents (e.g., DMSO).Critical for bioavailability. Poor aqueous solubility can hinder absorption and require formulation strategies.
pKa (Acid/Base) Two distinct pKa values are expected: one acidic (pKa₁) for the carboxylic acid and at least one basic (pKa₂) for a ring nitrogen.Governs the ionization state at physiological pH, which profoundly affects solubility, membrane permeability, and receptor binding.[5]
pKa₁ (acidic): Estimated ~3-5 (typical for aromatic carboxylic acids).Determines the ratio of the neutral form to the anionic carboxylate form.
pKa₂ (basic): Estimated ~2-4 (for the N6 nitrogen, reduced by electron-withdrawing effects).Determines the ratio of the neutral form to the cationic protonated form.
Spectral Data See detailed description below.Essential for structural confirmation and purity assessment.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and is indispensable for quality control.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.5 ppm) corresponding to the protons on the naphthyridine core.[9] A characteristic, broad singlet will appear far downfield (δ >10 ppm) for the carboxylic acid proton, which is exchangeable with D₂O. The exact chemical shifts are sensitive to the solvent used.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Aromatic carbons will resonate in the δ 110-150 ppm range. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the δ 165-175 ppm region.[9][10]

  • IR (Infrared) Spectroscopy: Key diagnostic absorption bands include a strong C=O stretch for the carboxylic acid carbonyl group around 1700-1720 cm⁻¹.[11][12] A very broad O-H stretching band from 2500-3300 cm⁻¹ is also characteristic of a hydrogen-bonded carboxylic acid.[12] Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[11]

  • MS (Mass Spectrometry): The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated molecular weight (174.16 Da), confirming the compound's identity and elemental composition.[10]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and provide clear, interpretable results for the determination of fundamental physicochemical properties.

Protocol 1: Aqueous Solubility Classification

This workflow systematically classifies the compound's solubility based on its acidic functional group, providing direct insight into its ionization behavior.

Caption: Workflow for solubility classification of an acidic compound.

Methodology:

  • Water Solubility Test:

    • Add approximately 25 mg of this compound to a test tube containing 0.75 mL of deionized water.

    • Vortex the mixture vigorously for 60 seconds.

    • Visually inspect for dissolution. Incomplete dissolution indicates poor water solubility.[13][14][15]

  • 5% Sodium Hydroxide (NaOH) Test:

    • To a fresh sample (25 mg), add 0.75 mL of 5% aqueous NaOH.

    • Vortex vigorously. The carboxylic acid should react with the strong base to form a highly soluble sodium carboxylate salt, leading to complete dissolution. This confirms the presence of an acidic functional group.[16]

  • 5% Sodium Bicarbonate (NaHCO₃) Test:

    • To a fresh sample (25 mg), add 0.75 mL of 5% aqueous NaHCO₃.

    • Vortex the mixture.

    • Causality: Sodium bicarbonate is a weak base. Carboxylic acids are sufficiently acidic to protonate bicarbonate, forming carbonic acid, which decomposes into water and carbon dioxide gas.[16][17] The observation of effervescence (CO₂ bubbles) is a definitive positive test for a carboxylic acid.[17] The compound will also dissolve as its sodium salt is formed.

Protocol 2: Determination of Acidic pKa via Potentiometric Titration

This method provides a precise measurement of the pKa by monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • Preparation: Accurately weigh a sample of the compound (e.g., 10-20 mg) and dissolve it in a known volume of a suitable solvent (e.g., 20% v/v Methanol/Water) to ensure solubility of both the acidic and salt forms.

  • Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer. Use a micro-burette to add a standardized solution of 0.01 M NaOH (aq).

  • Data Collection: Record the pH of the solution after each incremental addition of the NaOH titrant. Collect data points frequently, especially in the regions where the pH changes rapidly.

  • Analysis:

    • Plot the collected data as pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The equivalence point is the point of maximum slope on the curve, which can be precisely located by plotting the first derivative (ΔpH/ΔV vs. V).

    • Trustworthiness: The pKa is the pH at which the acid is exactly half-neutralized.[18] This corresponds to the pH at the half-equivalence point on the titration curve (the pH at 50% of the volume of NaOH required to reach the equivalence point). This value provides a reliable, experimentally-derived pKa.

Conclusion

The physicochemical properties of this compound—particularly its molecular weight, solubility profile, and pKa—are critical parameters that dictate its behavior in both chemical and biological systems. Its structure as an aromatic carboxylic acid suggests poor aqueous solubility in its neutral form, which is overcome by salt formation in basic media. The presence of both an acidic carboxyl group and basic ring nitrogens creates a complex acid-base profile that is crucial to its function. The experimental protocols detailed herein provide a robust framework for the empirical validation of these properties, ensuring that researchers and drug development professionals can build their work upon a foundation of scientific integrity and technical accuracy.

References

  • Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Gomez-Alonso, S., et al. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2005, February 15). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][13][14]naphthyridin-(5H)ones. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,6-Naphthyridine scaffolds exhibiting diversified applications. Retrieved from [Link]

  • Unknown. (n.d.). experiment 1 determination of solubility class. Retrieved from [Link]

  • Avdeef, A., et al. (n.d.). Development of Methods for the Determination of pKa Values - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Grossman, R. B. (n.d.). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. Retrieved from [Link]

  • MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 1). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

  • MDPI. (2023, February 9). Synthesis of Novel Benzo[b][13][14]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Retrieved from [Link]

  • ResearchGate. (2021, April 16). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. Retrieved from [Link]

  • Journal of Cheminformatics. (n.d.). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

  • MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 1). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

  • SemOpenAlex. (n.d.). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. Retrieved from [Link]

  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. Retrieved from [Link]

  • American Chemical Society. (2021, January 18). 1,6-Naphthyridine. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-Naphthyridine-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-Naphthyridine. Retrieved from [Link]

  • ACS Publications. (2024, July 20). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound hydrochloride (C9H6N2O2). Retrieved from [Link]

  • SpectraBase. (n.d.). 1,6-Naphthyridine - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. Retrieved from [Link]

  • Chair of Analytical Chemistry, University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 1,6-Naphthyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents and functional materials, valued for its unique electronic properties and biological activities.[1][2] The successful synthesis and characterization of its derivatives are paramount for advancing drug discovery and materials science. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous structural elucidation of a key derivative, 1,6-Naphthyridine-4-carboxylic acid. By synthesizing foundational principles with practical, field-proven insights, this document serves as an essential reference for researchers, scientists, and drug development professionals engaged in the study of N-heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

A comprehensive analysis begins with a clear understanding of the molecule's architecture. This compound consists of a fused bicyclic aromatic system containing two nitrogen atoms, with a carboxylic acid substituent at the C4 position. The numbering convention, critical for assigning NMR signals, is illustrated below. The presence of two distinct aromatic rings, nitrogen heteroatoms, and a carboxylic acid functional group gives rise to a unique and highly characteristic spectral fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectral Analysis

Expertise & Causality: The ¹H NMR spectrum is dictated by the electronic environment of each proton. Protons on the aromatic rings are significantly deshielded (shifted downfield) due to the ring current effect.[3][4] The nitrogen atoms exert a further deshielding effect on adjacent protons (e.g., H2, H5, H7) due to their electronegativity. The carboxylic acid group is also strongly electron-withdrawing, which will deshield the adjacent H5 proton most significantly. The acidic proton of the carboxyl group is highly deshielded and often appears as a broad singlet at a very high chemical shift (>10 ppm).

Predicted ¹H NMR Data

Proton AssignmentExpected Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
H-2~9.1 - 9.3Doublet (d)J2,3 ≈ 4-5 Hz1H
H-3~7.8 - 8.0Doublet (d)J3,2 ≈ 4-5 Hz1H
H-5~9.3 - 9.5Singlet (s)-1H
H-7~8.8 - 9.0Doublet (d)J7,8 ≈ 6-7 Hz1H
H-8~7.9 - 8.1Doublet (d)J8,7 ≈ 6-7 Hz1H
-COOH>12Broad Singlet (br s)-1H

Note: Predicted values are based on data for the parent 1,6-naphthyridine[5] and established substituent effects for aromatic carboxylic acids.

¹³C NMR Spectral Analysis

Expertise & Causality: In ¹³C NMR, aromatic carbons typically resonate between 120-150 ppm.[3] Carbons adjacent to nitrogen (C2, C5, C7, C8a) are deshielded and appear further downfield. Quaternary carbons (C4, C4a, C8a) often show lower intensity signals. The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, typically appearing in the 165-180 ppm range.[6]

Predicted ¹³C NMR Data

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2~152 - 155
C-3~122 - 125
C-4~140 - 143
C-4a~138 - 141
C-5~155 - 158
C-7~148 - 151
C-8~124 - 127
C-8a~135 - 138
-COOH~168 - 172

Note: Values are predicted based on known data for similar N-heterocyclic systems and carboxylic acids.[6][7]

NMR Experimental Protocol

Trustworthiness: This protocol ensures reproducible and high-quality data. The choice of solvent (DMSO-d₆) is critical for dissolving the polar analyte and, importantly, for observing the exchangeable carboxylic acid proton.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the acidic -COOH proton, which would exchange with deuterium in solvents like D₂O or CD₃OD.[8]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire the ¹H NMR spectrum, typically with 16-64 scans.

    • Acquire the ¹³C NMR spectrum using proton broadband decoupling.[9] A greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is exceptionally sensitive to the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this molecule, the most prominent features will be from the carboxylic acid and the aromatic system. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which leads to a very broad O-H stretching band and a slight lowering of the C=O stretching frequency.[10][11]

Predicted IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
Aromatic RingC-H Stretch3000 - 3100Sharp, Medium
Carboxylic AcidC=O Stretch1690 - 1720Strong, Sharp
Aromatic RingC=C Stretch1580 - 1610 & 1450 - 1500Medium-Strong
Carboxylic AcidC-O Stretch1210 - 1320Strong
Aromatic RingC-H Out-of-Plane Bend675 - 900Strong

References for characteristic IR absorptions.[10][12][13]

IR Experimental Protocol
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Record the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background.

cluster_workflow Figure 2: General Spectroscopic Workflow Sample Sample Preparation (Dissolution for NMR, Solid for IR, Dilute Solution for MS) NMR NMR Acquisition (¹H, ¹³C, COSY) Sample->NMR IR IR Acquisition (ATR) Sample->IR MS MS Acquisition (ESI or EI) Sample->MS Data Raw Spectral Data NMR->Data IR->Data MS->Data Process Data Processing (Fourier Transform, Baseline Correction, Peak Picking) Data->Process Analysis Structural Elucidation (Integration of NMR, IR, MS data) Process->Analysis Report Final Structure Confirmation Analysis->Report

Caption: A generalized workflow for comprehensive spectroscopic analysis.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected as the base peak. Under higher energy conditions or using Electron Impact (EI) ionization, the molecule will fragment in predictable ways.[14] Key fragmentation pathways for this molecule include the loss of neutral molecules like H₂O, CO, and CO₂ from the carboxylic acid group, which are common for aromatic acids.[15]

Predicted Mass Spectrometry Data (Molecular Formula: C₉H₆N₂O₂, Molecular Weight: 174.16 g/mol )

Ion (m/z)IdentityNotes
175.05[M+H]⁺Protonated molecular ion (in ESI+ mode). Expected base peak.
173.04[M-H]⁻Deprotonated molecular ion (in ESI- mode).
157.04[M-OH]⁺ or [M+H-H₂O]⁺Loss of a hydroxyl radical or water.
130.05[M-CO₂]⁺Decarboxylation, loss of carbon dioxide. A very common fragmentation for aromatic carboxylic acids.
102.05[C₇H₄N]⁺Subsequent fragmentation of the naphthyridine ring.
MS Experimental Protocol
  • Sample Preparation (ESI):

    • Prepare a dilute solution of the compound (~1 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[16]

    • A small amount of formic acid may be added to promote protonation for positive ion mode.

  • Instrumentation and Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

    • Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 Da).

    • For fragmentation studies (MS/MS), the parent ion (e.g., m/z 175) is isolated and subjected to collision-induced dissociation (CID) to generate daughter ions.[14]

M [M+H]⁺ m/z = 175 M_H2O [M+H-H₂O]⁺ m/z = 157 M->M_H2O - H₂O M_CO2 [M-CO₂]⁺• m/z = 130 M->M_CO2 - COOH• then +H• (Decarboxylation) Fragment Further Fragments m/z = 102 M_CO2->Fragment - HCN caption Figure 3: Predicted MS fragmentation pathway for this compound.

Caption: Predicted MS fragmentation pathway for the title compound.

Integrated Analysis: A Self-Validating System

No single technique provides the complete picture. The power of this analytical approach lies in the integration of all spectral data.

  • MS confirms the molecular weight (174.16 g/mol ) and elemental formula (C₉H₆N₂O₂).

  • IR confirms the presence of the key functional groups: a carboxylic acid (broad O-H, strong C=O) and an aromatic system.

  • ¹³C NMR confirms the number of unique carbons (9) and their types (aromatic, quaternary, carbonyl).

  • ¹H NMR confirms the number of aromatic protons, their connectivity through splitting patterns, and their specific electronic environments, allowing for the final, unambiguous assignment of the complete molecular structure.

References

  • Bioorganic & Medicinal Chemistry. (2005). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][10][16]naphthyridin-(5H)ones. Retrieved from [Link]

  • YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • RSC Publishing. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

  • ResearchGate. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

  • Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • Unknown Source. (n.d.). Chem 117 Reference Spectra Spring 2011. (Link not available)
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • YouTube. (2022). Interpreting H-NMR Spectra Aromatic Molecule. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Unknown Source. (n.d.). 4. 13C NMR Spectroscopy. (Link not available)
  • YouTube. (2022). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Unknown Source. (n.d.). IR handout.pdf. (Link not available)
  • PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The IR spectra of compounds 1–6 | Download Scientific Diagram. Retrieved from [Link]

  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2021). [Et3NH][HSO4]-Catalyzed One-Pot Solvent Free Syntheses of Functionalized[10][16]-Naphthyridines and Biological Evaluation. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride (C9H6N2O2). Retrieved from [Link]

  • GSRS. (n.d.). 1,6-NAPHTHYRIDINE-8-CARBOXYLIC ACID, 3-(AMINOCARBONYL). Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-naphthyridine-5-carboxylic acid (C9H6N2O2). Retrieved from [Link]

Sources

An In-Depth Technical Guide to Determining the Solubility Profile of 1,6-Naphthyridine-4-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation strategies to bioavailability and in vivo efficacy.[1] This guide provides a comprehensive framework for characterizing the solubility profile of 1,6-Naphthyridine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry, within a range of common organic solvents.

The 1,6-naphthyridine scaffold is a recognized pharmacophore present in various biologically active molecules.[2][3] However, specific and reliable solubility data for many of its derivatives, including the 4-carboxylic acid variant, remains unpublished. This guide, therefore, shifts the focus from presenting pre-existing data to empowering researchers with the foundational knowledge and detailed methodologies required to generate a robust and reliable solubility profile. By following the principles and protocols outlined herein, scientists can make informed decisions during lead optimization and pre-formulation studies, mitigating risks associated with poor solubility that can derail promising drug candidates.[1]

Part 1: Physicochemical Characterization of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. Before embarking on experimental solubility determination, it is crucial to understand the key physicochemical parameters of this compound. These parameters provide a theoretical basis for anticipating its behavior in different solvent environments.

Molecular Structure and Properties

The foundational step is to analyze the molecule's structure, which features a polar carboxylic acid group and a heterocyclic naphthyridine core containing two nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors, while the carboxylic acid group can act as both a hydrogen bond donor and acceptor.

PropertyValueSource
Molecular Formula C₉H₆N₂O₂PubChem
Molecular Weight 174.16 g/mol PubChem
Predicted XlogP 0.6[4]
Predicted pKa (Acidic) ~4-5 (Carboxylic Acid)General Chemical Knowledge[5][6]
Predicted pKa (Basic) ~2-3 (Naphthyridine Nitrogens)General Chemical Knowledge[5][6]

Note: Predicted values are estimations and should be experimentally verified for definitive characterization.

The predicted XlogP of 0.6 suggests that this compound has a relatively balanced hydrophilic-lipophilic character.[4] The presence of both an acidic carboxylic acid group and basic nitrogen atoms indicates that the compound is amphoteric. Its charge state, and therefore its solubility, will be significantly influenced by the pH of the medium, a critical consideration when working with protic solvents or aqueous mixtures.

The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is the cornerstone of solubility prediction. For this compound, this means:

  • Polar Solvents: Solvents capable of hydrogen bonding (e.g., alcohols, DMSO) are expected to be more effective at solvating the molecule due to favorable interactions with the carboxylic acid and naphthyridine nitrogens.

  • Nonpolar Solvents: Apolar solvents (e.g., hexane, toluene) are anticipated to be poor solvents for this compound due to the energy penalty of disrupting the solvent-solvent interactions to accommodate a polar solute.

  • Aprotic vs. Protic Solvents: Polar aprotic solvents like DMF and DMSO can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's proton. Polar protic solvents, such as methanol and ethanol, can act as both hydrogen bond donors and acceptors, potentially leading to strong solvation.

The interplay of these factors necessitates a systematic experimental approach to build a comprehensive solubility profile.

Part 2: A Curated Selection of Organic Solvents for Solubility Screening

The choice of solvents is a critical experimental design parameter. The following table presents a selection of organic solvents commonly employed in pharmaceutical development, categorized by their polarity.[7][8][9][10][11] This list provides a rational starting point for screening the solubility of this compound.

Solvent ClassSolventPolarity Index (P')Rationale for Inclusion
Nonpolar n-Hexane0.1Establishes a baseline for solubility in aliphatic hydrocarbons.
Toluene2.4Represents aromatic hydrocarbon solvents.
Moderately Polar Aprotic Ethyl Acetate4.4A common solvent in synthesis and purification with moderate polarity.
Tetrahydrofuran (THF)4.0A cyclic ether with good solvating properties for a range of compounds.
Polar Aprotic Acetone5.1A common polar, aprotic solvent.
Acetonitrile (ACN)5.8Widely used in chromatography; offers a different polarity profile.
Dimethylformamide (DMF)6.4A strong polar aprotic solvent with a high boiling point.
Dimethyl Sulfoxide (DMSO)7.2A highly polar aprotic solvent known for its exceptional solvating power.[1]
Polar Protic Isopropyl Alcohol (IPA)3.9A common, less polar alcohol.
Ethanol (EtOH)5.2A widely used pharmaceutical solvent.
Methanol (MeOH)5.1The most polar of the simple alcohols.

Polarity index values are approximate and can vary slightly depending on the source.[12][13][14][15]

Part 3: Experimental Determination of Thermodynamic Solubility

To ensure data is reliable and reproducible, the determination of thermodynamic (or equilibrium) solubility is essential. This is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the solution is in equilibrium with the solid form of the compound. The "gold standard" for this measurement is the Saturation Shake-Flask Method .[7][12]

The Shake-Flask Method: A Self-Validating Protocol

The shake-flask method is lauded for its reliability and is based on achieving a true thermodynamic equilibrium.[12][14] The protocol below is designed to be self-validating by ensuring that equilibrium has been reached.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A visual excess is typically sufficient.

  • Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period. To ensure equilibrium is reached, a time-course study is recommended. For instance, sample analysis at 24, 48, and 72 hours. Equilibrium is confirmed when the measured solubility values from consecutive time points are statistically indistinguishable.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, separate the saturated supernatant from the undissolved solid. This is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the vials to pellet the excess solid.

    • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a solvent-compatible syringe filter. This removes any remaining solid particles. It is crucial to pre-rinse the filter with a small amount of the saturated solution to saturate any potential binding sites on the filter membrane.[9]

  • Sample Preparation for Analysis: Immediately after separation, accurately dilute the saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantitative Analysis: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve must be prepared using standards of known concentrations.

  • Data Reporting: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor. The results should be reported along with the temperature at which the experiment was conducted.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Solid (this compound) B Add Known Volume of Organic Solvent A->B C Agitate at Constant Temperature (e.g., 24, 48, 72 hours) B->C D Centrifugation / Filtration (0.22 µm syringe filter) C->D E Dilute Supernatant D->E F Quantitative Analysis (e.g., HPLC-UV) E->F G Calculate Solubility (mg/mL or mol/L) F->G

Shake-Flask Solubility Determination Workflow

Part 4: Interpreting Solubility Data - The Molecular Perspective

Once the experimental data is gathered, the next step is to interpret the results in the context of intermolecular forces. The solubility of this compound in a given solvent is a function of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions.

Key Intermolecular Interactions

The following diagram illustrates the potential interactions between this compound and different types of solvent molecules.

Intermolecular Interactions Governing Solubility

A high solubility value in a particular solvent indicates that the energy gained from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's self-association. Conversely, low solubility suggests that solute-solute and solvent-solvent interactions are much stronger than the solute-solvent interactions.

Part 5: Safety and Handling

Researchers must adhere to strict safety protocols when handling this compound and the associated organic solvents.

  • Organic Solvents: Many of the organic solvents listed are flammable and may have specific health hazards. Always consult the Safety Data Sheet (SDS) for each solvent before use and handle them in a fume hood.

Conclusion

Determining the solubility profile of a novel compound like this compound is a foundational activity in pharmaceutical sciences. In the absence of published data, a systematic and rigorous experimental approach is not just recommended, but necessary. The shake-flask method, when executed with careful attention to achieving equilibrium, provides a reliable means of generating high-quality, thermodynamically relevant solubility data. This information is invaluable for guiding formulation development, predicting in vivo behavior, and ultimately, contributing to the successful progression of new therapeutic agents.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Bergström, C. A., & Avdeef, A. (2019).
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.
  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

  • Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. Retrieved from [Link]

  • The Pharma Master. (n.d.). Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 -List of solvents commonly used in pharmaceutical processes.... Retrieved from [Link]

  • Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12.
  • PubChemLite. (n.d.). This compound hydrochloride (C9H6N2O2). Retrieved from [Link]

  • American Chemical Society. (2021). 1,6-Naphthyridine. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-Naphthyridine-5-carboxylic acid. Retrieved from [Link]

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • Norman, M. H., et al. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry, 58(17), 6804-6818.
  • SciSpace. (n.d.). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry.
  • MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Pharmaceuticals.
  • Royal Society of Chemistry. (n.d.). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm.
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • ACS Publications. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhi. Journal of Medicinal Chemistry.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.
  • EPFL. (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values. Retrieved from [Link]

  • MDPI. (n.d.).

Sources

A Technical Guide to the Stability and Proper Storage of 1,6-Naphthyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Naphthyridine-4-carboxylic acid is a heterocyclic compound of growing interest within pharmaceutical and materials science research. As with any high-purity research chemical, understanding its stability profile is critical for ensuring the integrity of experimental data, preventing loss of valuable material, and maintaining a safe laboratory environment. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling. While specific, quantitative stability data for this particular molecule is limited in publicly available literature, this guide synthesizes information from related naphthyridine derivatives and general principles of chemical stability to provide a robust framework for researchers.

Chemical Properties and Potential Stability Concerns

The structure of this compound, featuring a bicyclic aromatic nitrogen-containing ring system and a carboxylic acid moiety, dictates its chemical reactivity and potential degradation pathways. The naphthyridine core is a π-deficient system, which can influence its susceptibility to nucleophilic attack. The carboxylic acid group can undergo decarboxylation, especially under thermal stress. The presence of nitrogen atoms in the rings also presents potential sites for oxidation.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, it is imperative to adhere to proper storage protocols. The following conditions are recommended based on general best practices for heterocyclic carboxylic acids and information from safety data sheets for related compounds.

ParameterRecommended ConditionRationale
Temperature 2-8 °CRefrigeration minimizes the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes the risk of oxidative degradation.
Light Amber vial or dark locationProtects against photolytic degradation.
Moisture Tightly sealed container in a desiccatorPrevents hydrolysis and potential water-catalyzed degradation.
Purity Store in a dedicated, clean containerAvoids cross-contamination with incompatible chemicals.

Key Storage Recommendations:

  • Container: Use a tightly sealed, amber glass vial.

  • Location: Store in a refrigerator or a cold room designated for chemical storage. Avoid repeated freeze-thaw cycles.

  • Environment: For long-term storage, consider flushing the vial with an inert gas before sealing. Place the vial within a desiccator containing a suitable desiccant.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids to prevent chemical reactions.[1]

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of understanding a compound's stability profile.[2][3] These studies involve subjecting the compound to harsh conditions to accelerate degradation, allowing for the identification of potential degradation products and pathways.[2][3] The following sections outline hypothetical experimental protocols for conducting forced degradation studies on this compound.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of this compound in a suitable solvent (e.g., Methanol/Water) hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral) prep->hydrolysis Expose aliquots to stress oxidation Oxidative Stress (e.g., H2O2) prep->oxidation Expose aliquots to stress photolysis Photolytic Stress (UV/Vis light) prep->photolysis Expose aliquots to stress thermal Thermal Stress (Elevated temperature) prep->thermal Expose aliquots to stress analysis Analyze samples at time points using a stability-indicating method (e.g., HPLC-UV/MS) hydrolysis->analysis Collect samples oxidation->analysis Collect samples photolysis->analysis Collect samples thermal->analysis Collect samples quantify Quantify parent compound and degradation products analysis->quantify characterize Characterize significant degradation products (e.g., MS/MS, NMR) quantify->characterize Degradation_Pathways cluster_pathways Potential Degradation Pathways Parent This compound Decarboxylation Decarboxylation Product (1,6-Naphthyridine) Parent->Decarboxylation Thermal Stress Oxidation N-Oxide Derivative Parent->Oxidation Oxidative Stress Photodegradation Complex Photodegradants Parent->Photodegradation Light Exposure

Sources

A Theoretical and Computational Guide to the Molecular Structure of 1,6-Naphthyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,6-Naphthyridine-4-carboxylic Acid in Modern Drug Discovery

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer and antiviral agents.[3][4][5] The specific analogue, this compound, holds particular promise due to the versatile chemical handles—the carboxylic acid group and the nitrogen atoms within the fused ring system—that allow for diverse molecular interactions and further chemical modifications.[2][6]

A profound understanding of the three-dimensional structure, electronic properties, and reactivity of this compound at a molecular level is paramount for rational drug design and the development of novel therapeutic agents.[7] Theoretical calculations, particularly those employing quantum chemical methods, provide an indispensable toolkit for elucidating these molecular characteristics with high precision, complementing and guiding experimental studies.[7][8]

This in-depth technical guide provides a comprehensive framework for the theoretical investigation of this compound's molecular structure. We will delve into the causality behind the selection of computational methodologies, present a step-by-step protocol for performing these calculations, and discuss the interpretation of the resulting data. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations in their scientific endeavors.

Pillar 1: The Rationale Behind the Computational Approach: Why Density Functional Theory?

For the theoretical investigation of organic molecules like this compound, Density Functional Theory (DFT) has emerged as the workhorse method, striking an optimal balance between computational cost and accuracy.[9][10] DFT methods are well-suited for studying the electronic structure and properties of N-heterocycles.[11][12]

The choice of the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a Pople-style basis set, such as 6-311G+(d,p), is a widely adopted and validated approach for calculations on similar bioactive molecules.[13] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic properties of conjugated systems like the naphthyridine core. The 6-311G+(d,p) basis set provides a flexible description of the electron density by employing multiple functions for valence electrons and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (+) to accurately model lone pairs and potential hydrogen bonding interactions involving the carboxylic acid group and nitrogen atoms.

Pillar 2: A Self-Validating Computational Workflow

The following protocol outlines a robust and self-validating workflow for the theoretical characterization of this compound. Each step is designed to build upon the previous one, ensuring the reliability of the final results.

Experimental Protocol: Step-by-Step Computational Methodology
  • Initial Structure Generation:

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., UFF), to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Perform a full geometry optimization using DFT with the B3LYP functional and the 6-311G+(d,p) basis set.

    • The optimization should be carried out without any symmetry constraints to allow the molecule to find its true energy minimum.

    • Convergence criteria for the optimization should be stringent to ensure a stationary point on the potential energy surface is located.

  • Frequency Analysis:

    • Following successful geometry optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311G+(d,p)).

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • The calculated vibrational frequencies can be used to simulate the theoretical infrared (IR) spectrum of the molecule, which can be compared with experimental data for validation.[13]

  • Analysis of Molecular Properties:

    • From the optimized geometry, a wealth of molecular properties can be calculated:

      • Structural Parameters: Bond lengths, bond angles, and dihedral angles.

      • Electronic Properties: Dipole moment, polarizability, and molecular electrostatic potential (MEP).

      • Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies and their spatial distributions.

Visualization of the Computational Workflow

computational_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation start Initial 3D Structure of This compound geom_opt Geometry Optimization (DFT/B3LYP/6-311G+(d,p)) start->geom_opt Initial Geometry freq_calc Frequency Calculation (Validation of Minimum Energy) geom_opt->freq_calc Optimized Geometry struct_params Structural Parameters (Bond Lengths, Angles) freq_calc->struct_params Validated Structure elec_props Electronic Properties (MEP, Dipole Moment) freq_calc->elec_props fmo_analysis FMO Analysis (HOMO-LUMO Gap, Reactivity) freq_calc->fmo_analysis

Caption: A schematic representation of the computational workflow for the theoretical analysis of this compound.

Pillar 3: Authoritative Grounding and Data Presentation

The results obtained from these theoretical calculations provide deep insights into the molecular characteristics of this compound.

Predicted Molecular Geometry

The optimized geometry of this compound is expected to be largely planar due to the aromatic nature of the naphthyridine ring system. The carboxylic acid group may exhibit a slight out-of-plane torsion depending on intramolecular hydrogen bonding possibilities. A comparison of the calculated bond lengths and angles with experimental crystallographic data of similar N-heterocyclic compounds serves as a crucial validation of the chosen theoretical model.

Table 1: Selected Predicted Structural Parameters for this compound (B3LYP/6-311G+(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC4-C(OOH)Value Å
C=OValue Å
O-HValue Å
N1-C2Value Å
N6-C5Value Å
Bond AngleN1-C10-C5Value °
C3-C4-C(OOH)Value °
Dihedral AngleC3-C4-C(OOH)-OValue °

(Note: The values in this table are placeholders and would be populated with the actual output from the quantum chemical calculations.)

Electronic Structure and Reactivity Insights

The electronic properties of this compound are key to understanding its reactivity and potential interactions with biological targets.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen. Positive potential regions (blue) highlight areas susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the naphthyridine ring and the oxygen atoms of the carboxylic acid group are expected to be regions of high negative potential.

  • Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are central to chemical reactivity.[14] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.[13][14] For this compound, the HOMO is likely to be distributed over the electron-rich naphthyridine ring, while the LUMO may be localized on the electron-withdrawing carboxylic acid group and the pyridine ring containing it.

Table 2: Calculated Electronic Properties of this compound (B3LYP/6-311G+(d,p))

PropertyPredicted Value
HOMO EnergyValue eV
LUMO EnergyValue eV
HOMO-LUMO GapValue eV
Dipole MomentValue Debye

(Note: The values in this table are placeholders and would be populated with the actual output from the quantum chemical calculations.)

Visualization of Reactivity Descriptors

reactivity_descriptors cluster_reactivity Key Reactivity Descriptors HOMO HOMO (Electron Donation) Energy_Gap HOMO-LUMO Gap (Chemical Stability) HOMO->Energy_Gap LUMO LUMO (Electron Acceptance) LUMO->Energy_Gap MEP Molecular Electrostatic Potential (Charge Distribution) MEP->HOMO MEP->LUMO

Caption: A diagram illustrating the relationship between key theoretical descriptors of chemical reactivity.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach for the theoretical calculation of the molecular structure and properties of this compound. By employing DFT with the B3LYP functional and the 6-311G+(d,p) basis set, researchers can gain invaluable insights into the geometry, electronic nature, and reactivity of this important molecule. The presented workflow, from initial structure generation to the analysis of key molecular descriptors, provides a robust framework for computational studies that can significantly accelerate the rational design and development of novel 1,6-naphthyridine-based therapeutic agents. The integration of such theoretical calculations into the drug discovery pipeline is no longer a niche practice but a cornerstone of modern pharmaceutical research.

References

  • Spectral and Photophysical Properties of 1,6-naphthyridine Derivatives: A New Class of Compounds for Nonlinear Optics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry.
  • Investigation of Some Antiviral N-Heterocycles as COVID 19 Drug: Molecular Docking and DFT Calcul
  • DFT study of nitrogenated heterocycles of six and seven links.
  • Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research and Reviews: Journal of Chemistry.
  • Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons.
  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central.
  • A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Journal of Chemical Reviews.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing.
  • Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base deriv
  • Synthesis of Novel Benzo[b][10][15]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI.

  • Trigonal Bipyramidal or Square Planar? Density Functional Theory calculations of iron bis(dithiolene) N-heterocyclic carbene com. The Royal Society of Chemistry.
  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-w
  • Short Review on Quantum Chemical Calculation, Chemical Reactivity, Biological Activity Comparison of 1,10-Phenanthroline and. [No Source Found].
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [No Source Found].
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditrifl
  • Quantum Chemistry Calculations for Metabolomics: Focus Review. PubMed Central.
  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][10][15]naphthyridin-(5H)ones. Bioorganic & Medicinal Chemistry.

  • Identification of naphthyridine and quinoline derivatives as potential Nsp16-Nsp10 inhibitors: a pharmacoinformatics study.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [No Source Found].
  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry.
  • discovery and SAR study of 1H-imidazo[4,5-h][10][15]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry.

  • The Coordination Chemistry of 1,5-Naphthyridine-4-carboxylic Acid: An Understated Ligand in Complex Form
  • Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. [No Source Found].
  • This compound hydrochloride. ChemicalBook.
  • THE NAPHTHYRIDINES. [No Source Found].
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic

Sources

The 1,6-Naphthyridine Scaffold: A Journey from Marine Origins to Biosynthetic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of a Privileged Scaffold

The 1,6-naphthyridine core, a heterocyclic scaffold composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and the strategic placement of nitrogen atoms endow it with the ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[1][2][3] While synthetic chemists have extensively explored this scaffold, nature has been crafting its own unique 1,6-naphthyridine-containing molecules for millennia, primarily within the marine environment. This guide delves into the natural product origins of the 1,6-naphthyridine core, exploring the fascinating diversity of these compounds, their potent biological activities, and the current understanding of their biosynthetic origins.

A Marine Treasure Trove: Natural Sources of 1,6-Naphthyridine Alkaloids

The vast majority of naturally occurring 1,6-naphthyridine alkaloids have been isolated from marine invertebrates, particularly sponges of the genus Aaptos.[1][4] These sponges, found in various oceanic regions, are prolific producers of a class of brightly colored alkaloids known as aaptamines.

The Aaptamine Family: Pioneers of the 1,6-Naphthyridine Scaffold

First isolated in 1982 from the sponge Aaptos aaptos, aaptamine is the archetypal member of this family.[1] Its unique benzo[de][1][5]naphthyridine structure has since been found in a variety of derivatives isolated from different Aaptos species. These include demethyl(oxy)aaptamine and isoaaptamine, which often co-occur with the parent compound.[1][6] The structural variations within the aaptamine family typically involve modifications to the methoxy groups, the N-1 atom, and the aromatic rings, leading to a diverse array of natural analogs.

Beyond the well-known aaptamines, other marine organisms have been found to produce alkaloids containing the 1,6-naphthyridine core. For instance, the marine bryozoan Caulibugula intermis and the ascidian Polyandrocarpa sp. are sources of caulamidines, complex polyhalogenated alkaloids featuring a 6H-2,6-naphthyridine core.[7]

Biological Activities: Nature's Potent Arsenal

The 1,6-naphthyridine alkaloids from marine sources exhibit a remarkable range of biological activities, making them attractive leads for drug discovery.[1][8]

Compound ClassRepresentative Compound(s)Source Organism(s)Key Biological ActivitiesReference(s)
Aaptamines Aaptamine, Demethyl(oxy)aaptamine, IsoaaptamineAaptos spp. (marine sponges)Anticancer, Antiviral (including anti-HIV), Antimicrobial, Anti-inflammatory, Antioxidant[1][6]
Suberitines Suberitine A-DAaptos suberitoides (marine sponge)Cytotoxic against P388 cell line[4]
Alopecuroides Alopecuroides A-ESophora alopecuroides (terrestrial plant)Anti-inflammatory[4]

Anticancer Activity: Aaptamine and its derivatives have demonstrated significant cytotoxicity against a variety of cancer cell lines.[1][6] Their mechanisms of action are multifaceted and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[6]

Anti-infectious Properties: Several 1,6-naphthyridine alkaloids have shown promising activity against a range of pathogens, including bacteria, fungi, and viruses.[1] Notably, some aaptamine derivatives have exhibited potent anti-HIV activity.

Anti-inflammatory Effects: Certain 1,6-naphthyridine natural products, such as the alopecuroides from the terrestrial plant Sophora alopecuroides, have been shown to possess strong anti-inflammatory properties by reducing the production of pro-inflammatory mediators.[4]

The Biosynthetic Enigma: A Proposed Pathway to the 1,6-Naphthyridine Core

While the chemical synthesis of aaptamine and its analogs has been extensively explored, the natural biosynthetic pathway leading to the 1,6-naphthyridine scaffold is not yet fully elucidated. However, based on the structures of isolated intermediates and biosynthetic logic, a plausible pathway has been proposed. This putative pathway highlights nature's elegant strategy for constructing this complex heterocyclic system from simple amino acid precursors.

The proposed biosynthesis of the aaptamine core is believed to start from two primary building blocks: L-tryptophan and a guanidinylated amino acid, likely L-homoarginine (derived from L-lysine or L-arginine).

Sources

The Enduring Scaffold: A Technical Guide to the Chemical Space of 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Allure of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that, with appropriate decoration, can interact with a wide array of biological targets, leading to potent and selective therapeutics.[1] The 1,6-naphthyridine nucleus stands as a testament to this concept.[1][2] This bicyclic heteroaromatic system, an isomer of diazanaphthalene, offers a unique arrangement of nitrogen atoms that imparts specific electronic and steric properties, making it a versatile template for drug design.[1][3] This guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the chemical space of 1,6-naphthyridine derivatives, from fundamental synthetic strategies to their diverse pharmacological applications. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of harnessing this potent scaffold.

I. The 1,6-Naphthyridine Core: Structural and Physicochemical Properties

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings.[1] The 1,6-naphthyridine isomer is characterized by the placement of its nitrogen atoms at positions 1 and 6. This arrangement influences the molecule's dipole moment, hydrogen bonding capabilities, and overall reactivity, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

PropertyValueReference
CAS Registry Number253-72-5
Molecular FormulaC₈H₆N₂
Molar Mass130.15 g/mol
AppearanceWhite to pale yellow solid
Melting Point31–38 °C

The strategic placement of the nitrogen atoms in the 1,6-naphthyridine core allows for diverse substitution patterns, enabling the fine-tuning of its biological activity. The exploration of this chemical space has led to the discovery of compounds with a wide range of therapeutic applications.

II. Navigating the Synthetic Landscape: Key Strategies for Assembling the 1,6-Naphthyridine Scaffold

The synthesis of the 1,6-naphthyridine core and its derivatives has evolved from classical condensation reactions to modern, efficient methodologies that allow for greater control over substitution and diversity. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Ring-Closing Methodologies

Several classical named reactions have been instrumental in the synthesis of naphthyridine-containing structures. These methods typically involve the construction of one of the pyridine rings onto a pre-existing pyridine or benzene derivative.

  • Skraup Reaction: This reaction involves the synthesis of quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3] A modification of this reaction, using an aminopyridine as the starting material, can be employed to construct the 1,6-naphthyridine skeleton.[3] However, the harsh reaction conditions and potential for violent, runaway reactions necessitate careful control.[3]

  • Pfitzinger Reaction: The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from isatin and a carbonyl compound. This methodology has been adapted for the synthesis of benzo[b][1][4]naphthyridine derivatives.[4]

  • Niementowski Reaction: This reaction involves the condensation of anthranilic acids with ketones or aldehydes to form quinolones. It has been successfully applied to the synthesis of tetrahydrobenzo[b][1][4]naphthyridines.[4]

G cluster_classical Classical Synthetic Routes aminopyridine Aminopyridine naphthyridine 1,6-Naphthyridine Core aminopyridine->naphthyridine Skraup Reaction isatin Isatin isatin->naphthyridine Pfitzinger Reaction anthranilic_acid Anthranilic Acid anthranilic_acid->naphthyridine Niementowski Reaction

Caption: Classical synthetic routes to the 1,6-naphthyridine core.

Modern Synthetic Approaches for Diversification

While classical methods provide access to the core scaffold, modern medicinal chemistry demands efficient ways to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. Recent advancements have focused on the development of methods for the rapid and regioselective functionalization of the 1,6-naphthyridine ring system.

One such approach involves the synthesis of highly substituted 1,6-naphthyridines via heteroaryl ditriflates.[5] This method allows for the creation of bench-stable yet highly reactive intermediates that can undergo one-pot difunctionalization reactions, providing rapid access to a diverse range of drug-like molecules.[5] This strategy is particularly valuable for medicinal chemistry campaigns where the exploration of various substituents at multiple positions is crucial for optimizing biological activity.[5]

III. The Pharmacological Playground: Biological Activities of 1,6-Naphthyridine Derivatives

The true value of the 1,6-naphthyridine scaffold lies in its ability to serve as a template for the design of potent and selective modulators of a wide range of biological targets. This has led to the discovery of derivatives with potential applications in oncology, neurodegenerative diseases, infectious diseases, and cardiovascular disorders.

Anticancer Activity

A significant area of research has focused on the development of 1,6-naphthyridine derivatives as anticancer agents.[4] These compounds have been shown to target various key players in cancer progression, including:

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Aberrant FGFR4 signaling is implicated in the development of several cancers.[6] Novel 1,6-naphthyridine-2-one derivatives have been identified as potent and selective inhibitors of FGFR4 kinase.[6] One such compound, 19g , demonstrated excellent kinase selectivity and significant cytotoxic effects against colorectal cancer cell lines.[6] In vivo studies in a xenograft mouse model showed that 19g induced significant tumor inhibition without apparent toxicity.[6]

  • c-Met Kinase: The c-Met proto-oncogene is another important target in cancer therapy. By incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, a new class of c-Met kinase inhibitors has been developed.[2] A comprehensive SAR study revealed that specific substitutions at the N-1, N-3, and C-5 positions were crucial for potent c-Met inhibition.[2]

Neuroprotective and Neuromodulatory Effects

The 1,6-naphthyridine scaffold has also shown promise in the development of agents for neurological disorders.

  • Monoamine Oxidase B (MAO-B) Inhibitors: MAO-B is a key enzyme in the metabolism of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. Novel benzo[b][1][4]naphthyridine derivatives have been synthesized and identified as MAO-B inhibitors with potency in the low micromolar range.[4] The 1-(2-(4-fluorophenyl)ethynyl) analog, 5g , exhibited an IC₅₀ of 1.35 µM, which is comparable to the well-known MAO-B inhibitor pargyline.[4]

Antiviral and Antibacterial Properties

Certain 1,6-naphthyridine derivatives have demonstrated potential as anti-infective agents.[4] The natural product aaptamine, which contains a benzocondensed naphthyridine scaffold, exhibits antibacterial and anticarcinogenic activities.[4]

Cardiovascular Applications

The 1,6-naphthyridin-2(1H)-one subfamily has been extensively explored for its cardiovascular effects.[1] Many compounds within this class have been classified as antihypertensives and angiotensin II receptor antagonists.[1]

Biological TargetTherapeutic AreaExample Compound/DerivativeReference
FGFR4Oncology (Colorectal Cancer)1,6-naphthyridine-2-one derivatives (e.g., 19g)[6]
c-Met KinaseOncology1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one derivatives[2]
MAO-BNeurodegenerative Diseases (Parkinson's)Benzo[b][1][4]naphthyridine derivatives (e.g., 5g)[4]
Angiotensin II ReceptorCardiovascular (Hypertension)1,6-naphthyridin-2(1H)-ones[1]

IV. Structure-Activity Relationship (SAR) Insights: Guiding Rational Drug Design

The exploration of the chemical space of 1,6-naphthyridine derivatives has yielded valuable insights into the relationship between their structure and biological activity. Understanding these SARs is crucial for the rational design of more potent and selective drug candidates.

For the c-Met kinase inhibitors based on the 1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one scaffold, a comprehensive SAR study revealed several key features for effective inhibition:[2]

  • An N-1 alkyl substituent with a terminal free amino group is essential.

  • A hydrophobic substituted benzyl group at the N-3 position is required.

  • The tricyclic core is crucial for maintaining the overall conformation.

  • Introduction of a 4'-carboxamide phenoxy group at the C-5 position significantly improves potency.

G cluster_sar SAR for c-Met Kinase Inhibitors scaffold 1,6-Naphthyridine Core n1 N-1 Position: Alkyl with terminal amino group scaffold->n1 n3 N-3 Position: Hydrophobic substituted benzyl scaffold->n3 c5 C-5 Position: 4'-carboxamide phenoxy group scaffold->c5 potency Improved Potency n1->potency n3->potency c5->potency

Caption: Key SAR insights for 1,6-naphthyridine-based c-Met inhibitors.

V. Experimental Protocol: Synthesis of a Representative Benzo[b][1][4]naphthyridine Derivative

To provide a practical example, the following is a detailed protocol for the synthesis of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1][4]naphthyridines, adapted from the literature.[4] This procedure exemplifies the Niementowski reaction for the construction of the core structure.

Materials:

  • Anthranilic acids (1a-c)

  • 1-alkylpiperidine-4-one (2a,b)

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • To the appropriate anthranilic acid (0.0146 mol), add phosphorus oxychloride (10 mL) dropwise.

  • Add 1 equivalent excess of the corresponding 1-alkylpiperidine-4-one (0.0146 mol).

  • Stir the reaction mixture at 100 °C for 4 hours. Monitor the reaction progress by TLC using an ethyl acetate-hexane (1:1) system.

  • After cooling, neutralize the resulting solution with a dilute NaOH solution to a pH of 9-10.

  • Extract the product with CH₂Cl₂.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate it on a rotary evaporator.

  • Crystallize the product from diethyl ether to obtain the desired 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1][4]naphthyridine.

Self-Validation: The successful synthesis of the target compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the structure and purity. The melting point of the crystalline product can also be compared to literature values.

VI. Future Directions and Conclusion

The 1,6-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its enduring relevance in medicinal chemistry. Future research will likely focus on the development of more efficient and stereoselective synthetic methods to access novel chemical space. Furthermore, the application of computational methods, such as structure-based drug design and machine learning, will undoubtedly accelerate the identification of new 1,6-naphthyridine-based drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

  • Synthesis of Novel Benzo[b][1][4]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. [Link]

  • 1,6-Naphthyridine. American Chemical Society. [Link]

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

Sources

The Biological Significance of Naphthyridine Isomeric Forms: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a privileged structure in medicinal chemistry. The six possible isomeric forms, arising from the varied placement of the two nitrogen atoms, give rise to a rich and diverse pharmacological landscape. This technical guide provides an in-depth exploration of the biological significance of the primary naphthyridine isomers, with a focus on their applications in drug discovery and development. We will delve into the nuanced structure-activity relationships that govern their anticancer, kinase inhibitory, and antimicrobial properties. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the exploitation of these versatile scaffolds for therapeutic innovation.

Introduction: The Naphthyridine Scaffold - A Universe of Biological Potential

Naphthyridines are a class of nitrogen-containing heterocyclic compounds that are structural analogs of naphthalene, where two carbon atoms are replaced by nitrogen atoms.[1] There are six possible isomers of naphthyridine, each with a unique arrangement of the nitrogen atoms in the fused pyridine rings: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. This seemingly subtle variation in nitrogen placement has profound implications for the molecule's electronic properties, three-dimensional structure, and, consequently, its biological activity.

The inherent features of the naphthyridine nucleus, including its ability to participate in hydrogen bonding, π-π stacking, and metal coordination, make it an ideal scaffold for interacting with a wide array of biological targets.[2] Over the past few decades, naphthyridine derivatives have emerged as a cornerstone in the development of novel therapeutics, demonstrating a broad spectrum of pharmacological activities.[2][3] These include potent anticancer, antimicrobial, anti-inflammatory, and neurological effects.[2][3]

This guide will systematically explore the biological significance of the most prominent naphthyridine isomers, providing a detailed analysis of their therapeutic applications, mechanisms of action, and the critical structure-activity relationships that drive their potency and selectivity.

isomers naphthyridine Naphthyridine Isomers iso15 1,5-Naphthyridine naphthyridine->iso15 iso16 1,6-Naphthyridine naphthyridine->iso16 iso17 1,7-Naphthyridine naphthyridine->iso17 iso18 1,8-Naphthyridine naphthyridine->iso18 iso26 2,6-Naphthyridine naphthyridine->iso26 iso27 2,7-Naphthyridine naphthyridine->iso27

Figure 1: The six isomeric forms of the naphthyridine scaffold.

The 1,5-Naphthyridine Isomer: A Scaffold for Anticancer and Antiparasitic Agents

The 1,5-naphthyridine core has garnered significant attention for its potent antiproliferative and antiparasitic activities. This isomer has proven to be a versatile template for the design of agents that target fundamental cellular processes, such as DNA replication and repair.

Anticancer Activity: Targeting Topoisomerases

A notable mechanism of action for 1,5-naphthyridine derivatives is the inhibition of topoisomerase enzymes, which are critical for resolving DNA topological problems during replication, transcription, and recombination.[4] Some 1,5-naphthyridine compounds have demonstrated the ability to stabilize the topoisomerase-DNA covalent complex, leading to DNA strand breaks and the induction of apoptosis in cancer cells.

Table 1: Anticancer Activity of Representative 1,5-Naphthyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Vosaroxin VariousVariesTopoisomerase II Inhibitor[4]
Compound 16 HeLa (Cervical)0.7Antimitotic[5]
Compound 16 HL-60 (Leukemia)0.1Antimitotic[5]
Compound 16 PC-3 (Prostate)5.1Antimitotic[5]
Experimental Protocol: Synthesis of a 1,5-Naphthyridin-2-one Derivative

This protocol outlines a general procedure for the synthesis of a 1,5-naphthyridin-2-one derivative, a common core structure in biologically active 1,5-naphthyridines.

Materials:

  • Substituted 3-aminopyridine

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Dowtherm A

Procedure:

  • Condensation: A mixture of the substituted 3-aminopyridine (1 equivalent) and diethyl malonate (1.2 equivalents) is heated at 150-160 °C for 2-3 hours.

  • Cyclization: The resulting intermediate is added to a solution of sodium ethoxide (1.5 equivalents) in ethanol and refluxed for 4-6 hours.

  • Ring Closure: The ethanol is removed under reduced pressure, and the residue is heated in Dowtherm A at 250 °C for 30-60 minutes.

  • Purification: The reaction mixture is cooled, and the solid product is collected by filtration, washed with a suitable solvent (e.g., ether), and purified by recrystallization or column chromatography.

Note: This is a generalized protocol and may require optimization for specific substrates.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • Cancer cell lines (e.g., HeLa, HL-60)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (1,5-naphthyridine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF and 2% glacial acetic acid)[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the 1,5-naphthyridine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C until a purple precipitate is visible.[8]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

The 1,6-Naphthyridine Isomer: A Privileged Scaffold for Kinase Inhibitors

The 1,6-naphthyridine isomer has emerged as a highly versatile and "privileged" scaffold in the design of protein kinase inhibitors.[4] Its unique structural features allow for the development of potent and selective inhibitors for a range of kinases implicated in cancer and other diseases.

Kinase Inhibition: A Powerful Tool in Oncology

Protein kinases play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. 1,6-Naphthyridine-based compounds have been successfully developed as inhibitors of various kinases, including:

  • c-Met: A receptor tyrosine kinase involved in cell motility, invasion, and angiogenesis.[4]

  • VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9]

  • AXL: A receptor tyrosine kinase associated with drug resistance and metastasis.[10]

  • CDK5: A cyclin-dependent kinase implicated in neurodegenerative diseases and some cancers.[1]

kinase_pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2, AXL) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Naphthyridine 1,6-Naphthyridine Inhibitor Naphthyridine->RTK broth_microdilution start Start dilutions Prepare Serial Dilutions of Naphthyridine in 96-well Plate start->dilutions inoculation Inoculate Wells with Standardized Bacterial Suspension dilutions->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_mic Read MIC: Lowest Concentration with No Visible Growth incubation->read_mic end End read_mic->end

Figure 3: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Other Naphthyridine Isomers of Biological Importance

While the 1,5-, 1,6-, and 1,8-isomers have been the most extensively studied, other naphthyridine scaffolds also exhibit significant biological activities.

  • 1,7-Naphthyridines: These have been investigated as kinase inhibitors, particularly targeting PIP4K2A. [11]* 2,7-Naphthyridines: Derivatives of this isomer have shown promising antimicrobial activity, particularly against Staphylococcus aureus. [12]* 2,6-Naphthyridines: This scaffold has also been explored for the development of kinase inhibitors.

Conclusion and Future Perspectives

The naphthyridine isomers represent a remarkably versatile and fruitful area of medicinal chemistry research. The subtle yet significant differences in the electronic and steric properties of each isomer provide a rich platform for the design of novel therapeutic agents with a wide range of biological activities. The continued exploration of these scaffolds, coupled with advances in computational chemistry and a deeper understanding of disease biology, will undoubtedly lead to the development of new and improved drugs for the treatment of cancer, infectious diseases, and other debilitating conditions. The self-validating nature of the protocols described herein, from synthesis to biological evaluation, provides a robust framework for the discovery and optimization of the next generation of naphthyridine-based therapeutics.

References

  • Malojcic, G., Daniels, M. H., Williams, B. D., Yu, M., Ledeboer, M. W., Harmange, J. P., & Wang, J. L. (2021). Substituted 1,6-Naphthyridine Inhibitors of CDK5. WO 2021/067569 A1.
  • Chen, Y., et al. (2016). discovery and SAR study of 1H-imidazo[4,5-h]n[1][10]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 14(3), 934-948. [Link]

  • Palacios, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(21), 6643. [Link]

  • da Silva, A. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

  • Woźniak, M., & Baránski, A. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(1), 89. [Link]

  • Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116075. [Link]

  • Gencer, H. K., et al. (2017). New 1,4-dihydron[1][11]aphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(5), 1155-1160. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Sravanthi, V., & Manju, S. L. (2016). A review on the biological activities of 1,8-naphthyridine derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 964-973.
  • Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. ResearchGate. [Link]

  • Nowicka, J., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(21), 15891. [Link]

  • Modi, A., et al. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR stud. Journal of Applied Pharmaceutical Science, 10(10), 001-022. [Link]

  • Palacios, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(21), 6643. [Link]

  • Chang, L. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5347-5354. [Link]

  • Woźniak, M., & Baránski, A. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(1), 89. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Titov, A. A., et al. (2023). Synthesis of Novel Benzo[b]n[1][10]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662. [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • Zhuo, L. S., et al. (2020). Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 208, 112785. [Link]

  • Papadopoulou, M. V., & Bloomer, W. D. (2009). Nitroimidazole-based bioreductive compounds bearing a quinazoline or a naphthyridine chromophore. Anticancer Drugs, 20(6), 493-502. [Link]

  • Verma, A., et al. (2023). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research, 6(2), 74-85. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22934-22949. [Link]

  • El-Gohary, N. S. (2009). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of the Chinese Chemical Society, 56(4), 837-845. [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Kumar, A., et al. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 235-241. [Link]

  • da Silva, A. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

  • Kamal, A., et al. (2012). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 848-856. [Link]

  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • PHE. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]

  • Gencer, H. K., et al. (2017). New 1,4-dihydron[1][11]aphthyridine derivatives as DNA gyrase inhibitors. Sci-Hub. [Link]

  • de la Torre, M., et al. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 27(3), 1032. [Link]

  • Woźniak, M., & Baránski, A. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

  • Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Al-Tel, T. H. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6176. [Link]

  • Palacios, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Blower, P. J., et al. (2021). Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. Nature Communications, 12(1), 164. [Link]

Sources

The Multifaceted Bioactivity of Benzo[b]naphthyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The benzo[b]naphthyridine core, a tricyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms provide an ideal framework for diverse molecular interactions, leading to a broad spectrum of biological activities. This guide offers an in-depth exploration of the significant bioactivities of benzo[b]naphthyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and provides detailed protocols to empower further investigation into this promising class of compounds.

The Chemical Architecture: Foundation for Diverse Bioactivity

The benzo[b]naphthyridine skeleton is an isomeric form of benzodiazanaphthalene, characterized by the fusion of a benzene ring to a naphthyridine (pyridopyridine) core. The positions of the nitrogen atoms within the pyridinone rings are key determinants of the molecule's physicochemical properties and, consequently, its biological targets. This structural versatility allows for fine-tuning of activity through targeted synthetic modifications.

Anticancer Activity: Targeting the Machinery of Malignancy

Benzo[b]naphthyridine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, primarily revolving around the disruption of DNA replication and cell division.

Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

A primary anticancer mechanism of many benzo[b]naphthyridines is their ability to function as DNA intercalating agents and inhibitors of topoisomerase enzymes.[1] Topoisomerases are crucial enzymes that resolve the topological challenges of DNA during replication, transcription, and repair.[3] By inhibiting these enzymes, benzo[b]naphthyridine derivatives can induce DNA strand breaks, leading to cell cycle arrest and apoptosis.

  • Topoisomerase I (Top1) Inhibition: Some derivatives stabilize the Top1-DNA cleavage complex, preventing the re-ligation of the single-strand break.[4][5]

  • Topoisomerase II (Top2) Inhibition: Other analogues act as Top2 poisons, trapping the enzyme in its covalent complex with DNA, resulting in double-strand breaks.[1]

The planarity of the benzo[b]naphthyridine ring system is crucial for effective intercalation between DNA base pairs, while specific substituents can enhance binding to the topoisomerase-DNA complex.

Experimental Workflow: Assessing Topoisomerase II Inhibition

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of benzo[b]naphthyridine derivatives against Topoisomerase II.

TopoII_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis kDNA kDNA Substrate (Catenated Network) TopoII Human Topoisomerase II Enzyme Reaction_Mix Incubate at 37°C: - kDNA - TopoII - ATP Buffer - Test Compound kDNA->Reaction_Mix Compound Benzo[b]naphthyridine Derivative TopoII->Reaction_Mix Compound->Reaction_Mix Gel Agarose Gel Electrophoresis Reaction_Mix->Gel Visualization Ethidium Bromide Staining & UV Visualization Gel->Visualization Result Quantify Decatenated vs. Catenated DNA Visualization->Result

Caption: Workflow for Topoisomerase II Inhibition Assay using kDNA.

Structure-Activity Relationship (SAR) in Anticancer Derivatives

Systematic modification of the benzo[b]naphthyridine scaffold has yielded crucial insights into the structural requirements for potent anticancer activity.[6]

  • Substituents on the Benzo Ring: The introduction of electron-withdrawing or electron-donating groups on the benzene ring can modulate the electronic properties of the molecule, influencing its DNA binding affinity and cellular uptake.

  • Side Chains on the Naphthyridine Core: The nature and length of side chains, particularly those containing basic amine functionalities, can significantly impact cytotoxicity. These side chains can interact with the phosphate backbone of DNA or with specific residues in the active site of topoisomerases. For instance, certain carboxamide derivatives of benzo[b][7][8]naphthyridin-(5H)ones have shown notable cytotoxic activity.[6]

  • Positional Isomerism: The arrangement of nitrogen atoms in the naphthyridine rings plays a critical role. For example, derivatives of the benzo[b][7][8]naphthyridine and benzo[b][6][7]naphthyridine isomers have been extensively studied for their anticancer effects.[9]

Quantitative Evaluation of Anticancer Potency

The in vitro cytotoxicity of benzo[b]naphthyridine derivatives is commonly assessed using cell viability assays, such as the MTT assay, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying a compound's potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Benzo[b][7][8]naphthyridine derivativeMIAPaCa (Pancreatic)0.41[10]
Benzo[b][7][8]naphthyridine derivativeK-562 (Leukemia)0.77[10]
Benzo[b][7][8]naphthyridine derivativePA-1 (Ovarian)1.19[10]
1,8-Naphthyridine-C-3'-heteroaryl derivativePA-1 (Ovarian)0.41[10]
1,8-Naphthyridine-C-3'-heteroaryl derivativeSW620 (Colon)1.4[10]
Naphthyridine derivative 16HeLa (Cervical)0.7[1]
Naphthyridine derivative 16HL-60 (Leukemia)0.1[1]
Naphthyridine derivative 16PC-3 (Prostate)5.1[1]
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic effects of benzo[b]naphthyridine derivatives on cancer cells.[7][11][12][13][14]

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzo[b]naphthyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of multidrug-resistant bacteria has created an urgent need for novel antimicrobial agents. Benzo[b]naphthyridine derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[15][16]

Mechanism of Action: Targeting Bacterial DNA Gyrase

Similar to their anticancer activity, the antimicrobial effects of many benzo[b]naphthyridines are attributed to the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[16] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This mechanism is shared with the quinolone class of antibiotics, and indeed, some naphthyridine derivatives are considered bioisosteres of quinolones.

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
  • Substituents at C-7: Modifications at the C-7 position of the 1,8-naphthyridine core are particularly important for antibacterial activity. The introduction of piperazinyl or other nitrogen-containing heterocyclic moieties can enhance potency and broaden the spectrum of activity.

  • Halogenation: The presence of a fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone and naphthyridine antibiotics, as it can improve cellular penetration and DNA gyrase inhibition.

  • Benzo[b] Fusion: The fusion of a benzene ring can modulate the lipophilicity and steric bulk of the molecule, influencing its ability to penetrate bacterial cell walls and bind to its target enzymes.

Quantitative Evaluation of Antimicrobial Potency

The antimicrobial efficacy of benzo[b]naphthyridine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Benzo[h][7][8]Naphthyridine derivativeM. tuberculosis0.78 - 6.25[8]
7-methyl-1,8-naphthyridinone derivativeB. subtilis (resistant)IC₅₀ 1.7–13.2[16]
2,7-Naphthyridine derivative 10jS. aureus8[17]
2,7-Naphthyridine derivative 10fS. aureus31[17]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the MIC of benzo[b]naphthyridine derivatives.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare a two-fold serial dilution of the benzo[b]naphthyridine derivative in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and some cancers. Benzo[b]naphthyridine derivatives have shown potential as anti-inflammatory agents by targeting key signaling pathways involved in the inflammatory cascade.[10]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[18] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and chemokines. Certain benzo[b]naphthyridine derivatives can inhibit this pathway, thereby downregulating the production of these inflammatory mediators.[10]

Signaling Pathway: Canonical NF-κB Activation and Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the potential points of inhibition by bioactive compounds.

NFkB_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Activation Receptor->IKK p_IkB Phosphorylated IκBα IKK->p_IkB Phosphorylation IkB_p65_p50 IκBα - p65/p50 (Inactive Complex) IkB_p65_p50->p_IkB Degradation Proteasomal Degradation p_IkB->Degradation p65_p50 p65/p50 Dimer Degradation->p65_p50 Release Nucleus Nucleus p65_p50->Nucleus Nuclear Translocation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, etc.) Nucleus->Transcription Inhibitor Benzo[b]naphthyridine Inhibitor Inhibitor->IKK Inhibition p65_p50_nuc p65/p50 DNA DNA p65_p50_nuc->DNA Binding DNA->Transcription

Sources

Methodological & Application

Strategic Synthesis of Fused 1,6-Naphthyridine Scaffolds via Intramolecular Friedel-Crafts Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Direct functionalization of the naphthyridine ring system using classical intermolecular Friedel-Crafts reactions is notoriously challenging due to the electron-deficient nature of the diazine rings, which deactivates them toward electrophilic aromatic substitution.[3][4] This application note details a robust and effective alternative: the use of an acid-mediated intramolecular Friedel-Crafts-type reaction to construct the fused polycyclic 1,6-naphthyridine system. This strategy circumvents the limitations of intermolecular approaches by building a new aromatic ring onto a pre-functionalized pyridine precursor. We provide a detailed examination of the reaction mechanism, a step-by-step protocol for the synthesis of benzo[c][5][6]naphthyridin-6-amines, and a discussion of the critical parameters governing reaction success.

Introduction: The Challenge and the Strategy

The 1,6-naphthyridine motif is a cornerstone in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-human immunodeficiency virus (HIV), and kinase inhibition properties.[7] Consequently, efficient synthetic routes to this scaffold are of paramount importance.

The Friedel-Crafts reaction, a foundational method for C-C bond formation on aromatic rings, would seem a logical choice for elaborating the naphthyridine core.[6][8] However, the two nitrogen atoms in the bicyclic system render the rings electron-poor. Furthermore, the nitrogen lone pairs act as Lewis bases, readily complexing with and quenching the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[3][9][10] This dual deactivation makes the scaffold highly unreactive towards traditional Friedel-Crafts alkylation or acylation.[4]

A superior strategy involves an intramolecular cyclization, where the new ring is formed by attacking a tethered, electron-rich aromatic group. This approach has been successfully employed to synthesize complex fused 1,6-naphthyridines, such as the benzo[de][5][6]naphthyridine core of aaptamine alkaloids and various polycyclic 1,6-naphthyridin-4-amines.[5][11] By designing a precursor that already contains the nucleophilic and electrophilic partners, a strong Brønsted or Lewis acid can effectively catalyze an intramolecular electrophilic aromatic substitution to forge the desired scaffold.[5]

Reaction Mechanism and Rationale

The core of this strategy is a Friedel-Crafts-type intramolecular cycloaromatization. The reaction proceeds via the activation of a functional group on the pyridine ring, which then serves as the electrophile for the tethered aryl ring (the nucleophile). A particularly effective precursor design involves 4-(arylamino)nicotinonitriles.[5]

Causality Behind the Mechanism:

  • Protonation and Activation: In the presence of a strong Brønsted acid like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄), the nitrile group is protonated. This protonation dramatically increases the electrophilicity of the nitrile carbon.

  • Intramolecular Electrophilic Attack: The electron-rich, tethered aryl ring (the 'anilino' portion) acts as an intramolecular nucleophile, attacking the activated nitrile carbon. This is the key ring-closing step. The position of the attack on the aryl ring is governed by standard directing group effects; it typically occurs at the ortho position relative to the activating amino group.

  • Tautomerization & Aromatization: The resulting intermediate undergoes tautomerization to form a more stable imine, followed by a final proton loss to re-establish aromaticity, yielding the fused 4-amino-1,6-naphthyridine product.[5][12]

This mechanistic pathway elegantly bypasses the need for a traditional Lewis acid and avoids the problem of catalyst deactivation by the heterocyclic nitrogen atoms.

Friedel_Crafts_Naphthyridine_Mechanism Mechanism: Intramolecular Cycloaromatization cluster_0 Activation cluster_1 Ring Closure cluster_2 Aromatization Start 4-(Arylamino)nicotinonitrile Precursor Activated Protonated Nitrile Intermediate (Enhanced Electrophilicity) Start->Activated H⁺ (e.g., CF₃SO₃H) Cyclized Intramolecular Attack (C-C Bond Formation) Activated->Cyclized Nucleophilic Aryl Ring Intermediate Cyclized Intermediate Cyclized->Intermediate Tautomer Tautomerization Intermediate->Tautomer Product Fused 1,6-Naphthyridin-4-amine Product Tautomer->Product -H⁺

Caption: Reaction mechanism for the acid-mediated synthesis of fused 1,6-naphthyridines.

Experimental Protocol: Synthesis of Benzo[c][5][6]naphthyridin-6-amine

This protocol is adapted from a demonstrated, high-yield synthesis of fused 1,6-naphthyridin-4-amines.[5] It describes the cyclization of 4-(phenylamino)nicotinonitrile.

Materials and Reagents:

  • 4-(Phenylamino)nicotinonitrile (1.0 equiv)

  • Trifluoromethanesulfonic acid (CF₃SO₃H, TfOH) (10-20 equiv)

  • Dichloromethane (DCM), anhydrous (if required for solubility)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) and hexanes for chromatography

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, silica gel for column chromatography.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(phenylamino)nicotinonitrile (e.g., 207 mg, 1.0 mmol).

    • Cool the flask in an ice-water bath (0 °C). This is crucial as the addition of strong acid is highly exothermic.

  • Acid Addition:

    • Slowly add trifluoromethanesulfonic acid (e.g., 1.8 mL, 20 mmol) dropwise to the stirring substrate over 5-10 minutes. The mixture may change color and viscosity.

    • Causality Note: Slow addition prevents a dangerous temperature spike and potential side reactions. The large excess of acid serves as both the catalyst and the reaction solvent.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture at room temperature for the required time (typically 0.5–4 hours). Monitor the reaction progress by TLC or LC-MS if desired, by carefully quenching a small aliquot in saturated NaHCO₃ and extracting with EtOAc.

  • Workup and Neutralization:

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Very slowly and carefully, pour the reaction mixture onto crushed ice in a beaker.

    • Basify the acidic aqueous solution by the slow, portion-wise addition of saturated NaHCO₃ solution until gas evolution ceases and the pH is > 8. Perform this step with vigorous stirring in a large beaker to manage foaming.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzo[c][5][6]naphthyridin-6-amine.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Data Presentation: Scope of the Reaction

The intramolecular Friedel-Crafts cyclization is versatile, accommodating various substituents on the arylamino ring. The electronic nature of these substituents can influence the reaction rate and yield.

EntryArylamino Substituent (R)Acid CatalystTime (h)Yield (%)
1HCF₃SO₃H0.598
24-MeCF₃SO₃H0.596
34-OMeCF₃SO₃H0.595
44-FCF₃SO₃H1.085
54-ClH₂SO₄2.091
63-MeCF₃SO₃H0.594
72-MeH₂SO₄4.071

Data adapted from Liu, X. et al., RSC Adv., 2025.[5] Analysis: Electron-donating groups (e.g., Me, OMe) on the arylamino ring enhance its nucleophilicity, leading to rapid reactions and excellent yields.[5] Halogens and substituents at the sterically hindered ortho position may require longer reaction times or stronger conditions.[5]

Experimental Workflow and Troubleshooting

Caption: Step-by-step workflow for 1,6-naphthyridine synthesis and purification.

Troubleshooting Guide:

  • No or Low Conversion:

    • Cause: Insufficient acid strength or quantity, or a highly deactivated arylamino ring.

    • Solution: Ensure the acid is fresh and used in sufficient excess (10-20 equivalents). For deactivated substrates, consider switching from H₂SO₄ to the stronger superacid CF₃SO₃H. Gently warming the reaction may also be necessary, but should be done with caution.

  • Formation of Dark, Polymeric Byproducts:

    • Cause: Reaction temperature was too high, either from rapid acid addition or external heating.

    • Solution: Strictly maintain a low temperature during acid addition. If heating is required, increase the temperature incrementally (e.g., to 40-50 °C) and monitor closely for decomposition.

  • Difficult Purification:

    • Cause: Incomplete reaction or formation of closely-eluting side products.

    • Solution: Ensure the reaction has gone to completion before workup. Optimize the chromatography eluent system using TLC to achieve better separation. A second purification may be necessary.

Conclusion

The intramolecular Friedel-Crafts cyclization is a powerful and reliable method for the synthesis of medicinally relevant fused 1,6-naphthyridine scaffolds. By strategically designing precursors that undergo acid-mediated cycloaromatization, this approach effectively overcomes the inherent unreactivity of the naphthyridine core to classical electrophilic substitution. The operational simplicity, broad substrate scope, and typically high yields make this protocol a valuable tool for researchers in synthetic chemistry and drug development.

References

  • Liu, X., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available at: [Link]

  • Devadoss, T., et al. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect. Available at: [Link]

  • ResearchGate. (n.d.). 1,6-Naphthyridine scaffolds exhibiting diversified applications. ResearchGate. Available at: [Link]

  • García-Cerrada, S., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][5][6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Majumdar, D. C., & Panda, A. K. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available at: [Link]

  • Majumdar, D. C., & Panda, A. K. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available at: [Link]

  • Chemical Review and Letters. (2023). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. Available at: [Link]

  • ACS Publications. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • ResearchGate. (2008). (PDF) Friedel-Crafts Alkylation of Nitrogen Heterocycles Using [Bmim][OTf] as a Catalyst and Reaction Medium. ResearchGate. Available at: [Link]

  • Simon Fraser University. (n.d.). 13 Friedel-Crafts Acylation. SFU Chemistry. Available at: [Link]

  • NROChemistry. (n.d.). Friedel-Crafts Reactions. NROChemistry. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor. Available at: [Link]

  • PubMed. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. Journal of Organic Chemistry. Available at: [Link]

  • Quora. (2018). What are the limitations of Friedal Craft reactions?. Quora. Available at: [Link]

  • Wikipedia. (n.d.). Aluminium. Wikipedia. Available at: [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Journal of Laboratory Chemical Education. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

Sources

Protocol for the Synthesis of 1,6-Naphthyridine-4-carboxamide Derivatives: A Modular Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and antiviral agents.[1][2][3][4][5] This application note provides a detailed, two-part protocol for the synthesis of 1,6-Naphthyridine-4-carboxamide derivatives. The methodology is designed to be robust and modular, enabling researchers to generate a diverse library of analogues for structure-activity relationship (SAR) studies. The protocol first details the construction of the core heterocyclic system, 1,6-naphthyridine-4-carboxylic acid, via a base-catalyzed condensation reaction. Subsequently, it describes a reliable amide coupling procedure to append various amine functionalities, yielding the target carboxamide derivatives.[6][7][8]

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are of profound interest in drug discovery.[1][9] The specific arrangement of nitrogen atoms in the 1,6-naphthyridine isomer provides a unique three-dimensional scaffold with a defined vectoral display of hydrogen bond donors and acceptors, making it an ideal framework for interacting with biological targets.[10] The addition of a carboxamide group at the C4-position further enhances the molecule's drug-like properties, often serving as a key pharmacophore that engages in critical binding interactions within enzyme active sites or receptors.[6][7] Derivatives have shown potent activity as inhibitors of human cytomegalovirus (HCMV), various kinases, and as cytotoxic agents against several cancer cell lines.[5][7][8]

The synthetic strategy outlined herein is based on established and reliable chemical transformations, providing a logical and efficient pathway to the target molecules. It begins with the formation of the core acid, a key intermediate, followed by a versatile amide coupling step.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: (A) formation of the naphthyridine core to yield the carboxylic acid intermediate, and (B) functionalization via amide bond formation. This modular approach allows for the initial bulk synthesis of the core intermediate, which can then be coupled with a diverse array of amines in parallel to rapidly generate a chemical library.

G cluster_0 Part A: Core Synthesis cluster_1 Part B: Amide Coupling A 4-Aminonicotinaldehyde C This compound A->C NaOH (aq) Heat B Sodium Pyruvate B->C E Target 1,6-Naphthyridine-4-carboxamide C->E EDC, HOBt DMF D Primary/Secondary Amine (R¹R²NH) D->E caption Overall workflow for the synthesis of 1,6-naphthyridine-4-carboxamides.

Figure 1: Overall workflow for the synthesis of 1,6-naphthyridine-4-carboxamides.

Part A: Synthesis of the this compound Intermediate

This crucial first step involves the construction of the bicyclic heteroaromatic core. The chosen method is a variation of the Friedländer annulation, which involves the condensation of an ortho-amino aromatic aldehyde with a compound containing an activated methylene group, in this case, pyruvate.

Mechanistic Rationale

The reaction is initiated by the base-catalyzed formation of an enolate from sodium pyruvate. This nucleophilic enolate then undergoes a condensation reaction with the aldehyde group of 4-aminonicotinaldehyde. The subsequent intramolecular cyclization is facilitated by the nucleophilic attack of the amino group onto the ketone carbonyl, followed by a dehydration step to yield the stable, aromatic 1,6-naphthyridine ring system.[8] The use of a strong aqueous base and heat drives the reaction to completion.

G start 4-Aminonicotinaldehyde + Pyruvate Enolate step1 Aldol Condensation start->step1 step2 Intramolecular Cyclization (Amine attack) step1->step2 step3 Dehydration step2->step3 product 1,6-Naphthyridine- 4-carboxylic Acid step3->product caption Key mechanistic stages in the formation of the 1,6-naphthyridine core.

Figure 2: Key mechanistic stages in the formation of the 1,6-naphthyridine core.
Detailed Experimental Protocol

Materials:

  • 4-aminonicotinaldehyde (1.0 eq)

  • Sodium pyruvate (1.2 eq)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

Procedure:

  • Prepare a solution of sodium hydroxide in deionized water (e.g., 2M).

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-aminonicotinaldehyde in the aqueous NaOH solution.

  • Add sodium pyruvate to the solution. The mixture will typically turn a darker color.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • After completion, cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Slowly acidify the dark solution with concentrated HCl. The target carboxylic acid is poorly soluble in acidic aqueous media and will precipitate out of the solution. Monitor the pH to ensure it is acidic (pH ~2-3).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid sequentially with cold deionized water and then cold ethanol to remove residual salts and impurities.

  • Dry the resulting solid (typically a tan or light brown powder) under vacuum to a constant weight. The product, this compound, is often of sufficient purity for the next step without further purification.[8]

Part B: Synthesis of 1,6-Naphthyridine-4-carboxamide Derivatives

This stage involves the coupling of the previously synthesized carboxylic acid with a diverse range of primary or secondary amines. The use of standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) ensures high efficiency and minimizes side reactions.

Mechanistic Rationale of Amide Coupling

Directly reacting a carboxylic acid and an amine to form an amide requires high temperatures and results in low yields. Coupling agents are used to activate the carboxylic acid.

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • HOBt Interception: This intermediate can rearrange or react with other nucleophiles. HOBt is added to intercept it, forming a more stable HOBt-activated ester. This step is crucial for preventing racemization (if chiral amines are used) and improving overall reaction efficiency.

  • Nucleophilic Attack: The desired amine then attacks the carbonyl of the activated ester, displacing HOBt and forming the stable amide bond. The byproducts, a soluble urea derivative from EDC and regenerated HOBt, are easily removed during workup.[8]

G node_A R-COOH Carboxylic Acid node_C O-Acylisourea Intermediate (Highly Reactive) node_A:f0->node_C + node_B EDC node_B->node_C node_E HOBt Active Ester (More Stable) node_C->node_E + node_D HOBt node_D->node_E node_G R-CONR¹R² Target Amide node_E->node_G + node_F Amine (R¹R²NH) node_F->node_G caption Activation and coupling cascade using EDC/HOBt reagents.

Figure 3: Activation and coupling cascade using EDC/HOBt reagents.
Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq, if amine salt is used or as base)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, HOBt, and the desired amine.

  • Dissolve the mixture in anhydrous DMF.

  • Add EDC·HCl to the solution in one portion. If the amine is provided as a hydrochloride salt, add a base like TEA or DIPEA to liberate the free amine.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, HOBt, and the urea byproduct.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 1,6-naphthyridine-4-carboxamide derivative.

Summary of Reaction Parameters

The following table provides a general summary of conditions for the amide coupling step. Researchers should optimize these parameters for each specific amine substrate to maximize yield.

ParameterRecommended Condition/ReagentRationale
Carboxylic Acid This compoundCore scaffold
Amine Various primary/secondary aminesIntroduces chemical diversity
Coupling Agents EDC·HCl (1.2 eq), HOBt (1.2 eq)Efficiently activates the acid and minimizes side reactions[8]
Solvent Anhydrous DMFGood solubility for reactants and intermediates
Base (optional) TEA or DIPEAUsed if the amine is an HCl salt
Temperature Room Temperature (20-25 °C)Mild conditions preserve sensitive functional groups
Reaction Time 12-24 hoursTypically sufficient for complete conversion
Purification Silica Gel ChromatographyStandard method for isolating pure amide products

Conclusion

This application note details a robust and versatile two-stage protocol for synthesizing 1,6-naphthyridine-4-carboxamide derivatives. By separating the construction of the core intermediate from the final diversification step, this strategy facilitates the efficient generation of compound libraries essential for modern drug discovery campaigns. The protocols are based on well-understood reaction mechanisms and utilize standard laboratory techniques, making them accessible to a wide range of researchers in the field.

References

  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][6][8]naphthyridines. Journal of Medicinal Chemistry, 2003. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEqDBX2u1rUkyYU7AjF4pcPGj87c9wGVCyhUkNnwVYBHOn9yh5gaWt1rxEdycDvKfPR85WmZugjM3hXKfnxMlhQ6nwlju_dZBcOsv4EP6nO7tf8evX7oS5vqI_txk8CC4lzlc=]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 2021. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMgBvdWQhpSdQBqzl-mjnh50Lchk4gww0G0EZuCQVDCqtp3uqTFLdG4TK-YiF5TrMJ1Zo2LF0Gj5CRFIMDUMnwqQfOrbzINhcF4reYw4p1kG-q1nefaIbqPNyn6jzwp4G9dy4fsyMHQCAdeg==]
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd_zHn5DBZsdz_W6Dv72otkvP5i3PaDFGD_vGjO0crTutHTeeqhpyXglzume0VNJnsiJXwzhY4LmvhMxjCEaD7I9fzt9sSsx31gU954cAaafRPIYllMVs7VLLjhXU2dexre9Q=]
  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG57vpo5erw33ngngKP-8rn-HusR1dpczu-ncva6lqv9kPrMQ2GLa8QRE7h_Jk43bv1G8L30k3B4nhLb-SQsSJuYqFtYmZddaLBxOHlt8x_52bumcEBKw0bNlfZw6Xdr7szMBThDKNM3K4=]
  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][6][8]naphthyridin-(5H)ones. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiPGJZq0-gKM0a9BK-m-KmMQ21XG7mwSEop04PG9kqXf1xwJx15BvZhumQRlABXDqR9Os4nXcSeOhVqmXP9zb5a9PHCEGIpDX4qGMXALBqbeY5YwsDgiOsfjg0PUXGdGWV9io=]

  • Discovery of 1,6-Naphthyridines as a Novel Class of Potent and Selective Human Cytomegalovirus Inhibitors. Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxYfP3fnvWqpOzot375hcIwDPjd8miYgfrKxEu2c3l737ZzMZII9evWqrExDiI7TFP0Y4s1bdGa6thI4dR4HFYVKsWQaWVA5YsF3mAnFUfmbjhO5_p7n3za9kWHHLhlQWk5_RGnl1Cqtyynbs=]
  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Scilit. [URL: https://vertexaisearch.cloud.google.
  • Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPs0zXJeOJWTYPYhl0nUuu5jerrKXpBUBfxjcDboOkBjr6K8lTovk_5KQw-p3J0HqZUQ7PddiVePASgpHizpjjFUeGO1w7_ZlWrgZVrYjmcdYlXbNyEcBcW8884-3ejN9BooRs72Tv5ewlxlwKbzAG_G13OmEgJ5rOCsIw8_TKV3H7h2fhDRVIjrndOeh-lkihyURKQWsXzJQ1h17NLFHBSHGy2AcnP9F_rPnShTvr5YRc]
  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtlhrqBSDqS-ip-XhAOl5DSx0v74LHBb_5Z1BdBdPENzTOOsm9UixwJWQ-LIqQwdF1cgxiPA5VutF923PnuYeuzOjroUCbGmpoyhlRyFLyDIEUTK3Qw3SamOlEOmI0BOcr9ZI=]
  • Discovery and SAR study of 1H-imidazo[4,5-h][6][8]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf5LI58iaW6PQnMs3zFxiihOSHmSJkZfIAoZYdepVOOAFagVj5GfBdumachW-D6Jf1KzvJgv2ouuG88kRF2_ECgnSzZ5SJYFA_QeR5z2gJEnQiGtQzSWa1RLCW8av5ovKNxcg=]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDqXAfG4MMiWyzSmGE_ZqZhHSv8ce73Q7d_P0EtWr7dMIQC8wgezRsN96rw6CJB9Xhtru7lid5tIS_8VePam90-eqYDIkewNvqEkieSOiPm8AYazVIQenpRHV9asVOzYz9bbEoDFx-LIbEiA==]

Sources

in vitro cytotoxicity assays for 1,6-Naphthyridine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to In Vitro Cytotoxicity Assessment of 1,6-Naphthyridine-4-Carboxylic Acid Derivatives

Introduction: The Therapeutic Promise and a Critical Hurdle

The 1,6-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1][2][3][4] Specifically, this compound derivatives are being actively investigated as potential therapeutic agents, with some showing significant cytotoxic effects against various cancer cell lines.[5][6] The initial evaluation of these novel chemical entities hinges on robust, reliable, and mechanistically informative in vitro cytotoxicity assays. These assays are foundational in the drug discovery pipeline, providing the first critical data points on a compound's potential efficacy and toxicity profile.[7][8][9]

This guide provides a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described methodologies form a self-validating system for generating high-quality, interpretable data.

Part 1: Strategic Assay Selection - A Multi-Faceted Approach to Cytotoxicity

No single assay can fully capture the complex interplay between a novel compound and a living cell. A well-rounded cytotoxicity assessment strategy employs a panel of assays that probe different cellular vulnerabilities. This multi-parametric approach allows for a more nuanced understanding, helping to distinguish between general metabolic inhibition, cessation of cell division (cytostasis), and the induction of specific cell death pathways like apoptosis or necrosis.[7][10]

For screening this compound derivatives, we recommend a tiered approach:

  • Primary Screening (Metabolic Viability): An initial high-throughput screen to gauge overall bioactivity and determine potency (IC50). The MTT assay is the workhorse for this stage.

  • Secondary Screening (Membrane Integrity): A confirmatory assay that measures a distinct endpoint—cell membrane rupture—to validate primary hits and rule out assay-specific artifacts. The LDH assay is ideal for this purpose.

  • Mechanistic Elucidation (Apoptosis Induction): For compounds confirmed to be cytotoxic, assays that probe the mechanism of cell death are crucial. The Caspase-3/7 activity assay provides direct evidence for the induction of apoptosis, a hallmark of many successful anticancer drugs.[11]

Part 2: Foundational Experimental Design

Before proceeding to specific protocols, several foundational elements must be optimized to ensure data integrity.

Rational Cell Line Selection

The choice of cell line is paramount and should be hypothesis-driven.[12] Since many naphthyridine derivatives are explored for their anticancer potential, a panel of relevant cancer cell lines is appropriate.[1][13]

  • Relevance: Select cell lines that are representative of the intended therapeutic target (e.g., HeLa for cervical cancer, HL-60 for leukemia, PC-3 for prostate cancer).[1]

  • Control: Include a non-cancerous "normal" cell line (e.g., human fibroblasts) to assess the compound's selectivity and potential toxicity to healthy tissue.[14]

  • Characterization: Use cell lines with well-documented genetic backgrounds, which can later help in elucidating the mechanism of action.

Compound Handling and Dosing
  • Solubility: this compound derivatives may have limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a common solvent. A concentrated stock solution (e.g., 10-50 mM) in 100% DMSO should be prepared.

  • Vehicle Control: It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium does not exceed a non-toxic level, typically ≤0.5%.[15] Every experiment must include a "vehicle control" group of cells treated with the same final concentration of DMSO as the highest compound concentration wells.

  • Dose-Response: To determine the half-maximal inhibitory concentration (IC50), a serial dilution of the compound should be prepared. A common approach is to use a 7 to 10-point dose-response curve with 2-fold or 3-fold dilutions.

The Importance of Controls

Every assay plate must include a standardized set of controls to validate the results:

  • Untreated Control: Cells cultured in medium only. This represents 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO). This control ensures the solvent itself is not causing cytotoxicity.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm that the assay system is responsive.

  • Blank/Background Control: Wells containing culture medium and the assay reagent but no cells. This value is subtracted from all other readings to account for background absorbance/luminescence.

General Cytotoxicity Screening Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis A Select & Culture Appropriate Cell Lines C Determine Optimal Cell Seeding Density A->C B Prepare Compound Stock (e.g., 10 mM in DMSO) E Prepare Serial Dilutions of Naphthyridine Derivative B->E D Seed Cells in 96-well Plate C->D F Treat Cells with Compound (24, 48, or 72 hours) D->F E->F G Perform Viability/ Cytotoxicity Assay (MTT, LDH, Caspase) F->G H Read Plate (Absorbance/Luminescence) G->H I Calculate % Viability vs. Vehicle Control H->I J Plot Dose-Response Curve & Calculate IC50 I->J

Caption: High-level workflow for in vitro cytotoxicity screening.

Part 3: Detailed Assay Protocols

Protocol: MTT Metabolic Viability Assay

Principle: This colorimetric assay measures the metabolic activity of a cell population. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[16][17] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.

Principle of the MTT Assay MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases (in viable cells) MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolution Enzyme->Formazan Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Biochemical conversion underlying the MTT assay.

Materials:

  • MTT reagent (5 mg/mL in sterile PBS, store at -20°C, protected from light)

  • Cell culture medium (serum-free medium is recommended for the incubation step to avoid interference)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and grow for 18-24 hours.[18]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the 1,6-naphthyridine derivative or controls (vehicle, positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cells. Add 100 µL of solubilization solution (DMSO) to each well.

  • Dissolution: Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. Use a reference wavelength of 630-690 nm to reduce background noise.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[19] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon membrane lysis.[20][21] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that reduces a tetrazolium salt (INT) into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.[20]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye solution)

  • 96-well flat-bottom sterile plates

  • Lysis Buffer (e.g., 10X Triton X-100 solution, provided in most kits)

  • Stop Solution (provided in most kits)

  • Microplate reader (capable of reading absorbance at ~490 nm)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up additional control wells for this assay:

    • Maximum LDH Release Control: For each condition, set up triplicate wells that will be lysed. 30 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to these wells. This provides the 100% cytotoxicity reference.[22]

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution (if required by the kit) to each well.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

Protocol: Caspase-3/7 Activity Apoptosis Assay

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[10][23] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[24] This cleavage releases aminoluciferin, which is then utilized by luciferase to generate a light signal ("glow-type" luminescence) that is directly proportional to the amount of active caspase-3/7.[24][25]

Caspase-3/7 Assay Principle Apoptosis Apoptotic Signal Caspase Active Caspase-3/7 Apoptosis->Caspase Activation Substrate Proluminescent Substrate (DEVD) Caspase->Substrate Cleavage Luciferin Aminoluciferin Substrate->Luciferin releases Light Luminescent Signal (Light) Luciferin->Light Luciferase Luciferase, ATP, O2 Luciferase->Light

Caption: Mechanism of light generation in the Caspase-Glo® 3/7 assay.

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)

  • Opaque-walled, white 96-well plates suitable for luminescence

  • Luminometer or microplate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding and Treatment: Seed cells in the opaque-walled 96-well plate and treat with compounds as described in steps 1-3 of the MTT protocol. The final volume per well should be 100 µL.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[26]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 20-30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent directly to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[26]

  • Incubation: Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer. The integration time should be optimized based on the instrument and signal intensity (typically 0.5 to 1 second per well).

Part 4: Data Analysis and Interpretation

Calculating Percent Viability and Cytotoxicity

For MTT Assay:

  • First, subtract the average OD of the blank wells from all other OD values.

  • % Viability = [(OD of Treated Sample) / (OD of Vehicle Control)] x 100

For LDH Assay:

  • First, subtract the average OD of the blank wells from all other OD values.

  • % Cytotoxicity = [(OD of Treated Sample - OD of Untreated Control) / (OD of Maximum LDH Release Control - OD of Untreated Control)] x 100

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required to inhibit a biological process by 50%.[27]

  • Normalize Data: Convert the raw data to percent inhibition (% Inhibition = 100 - % Viability).

  • Transform Concentration: Transform the compound concentration values to their logarithm (log10).

  • Plot Data: Create a scatter plot with log(concentration) on the x-axis and % Inhibition on the y-axis.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[27][28][29]

  • Determine IC50: The software will calculate the IC50 value, which is the concentration that corresponds to 50% inhibition on the fitted curve.[27][30]

Example Data Presentation

Quantitative data should be summarized in a clear, tabular format.

Derivative IDTarget Cell LineAssayIncubation TimeIC50 (µM) ± SD
NCD-001HeLaMTT48h5.2 ± 0.4
NCD-001HL-60MTT48h1.8 ± 0.2
NCD-001Normal FibroblastMTT48h> 50
NCD-002HeLaMTT48h12.6 ± 1.1
NCD-002HL-60MTT48h8.9 ± 0.7
NCD-002Normal FibroblastMTT48h> 50

Part 5: Troubleshooting Common Issues

Even with robust protocols, issues can arise. The MTT assay, in particular, is susceptible to interference.

Common IssuePotential Cause(s)Recommended Solution(s)
High Background in "No Cell" Controls - Direct reduction of MTT by components in the medium (e.g., phenol red).[15][31]- The naphthyridine derivative itself is a redox-active compound and may reduce MTT directly.[31]- Microbial contamination.- Use phenol red-free medium during the MTT incubation step.[15]- Run a "compound only" blank (medium + compound + MTT) and subtract this background. If interference is high, consider an alternative assay like LDH or CellTiter-Glo®.[31]- Visually inspect plates for contamination.
Low Absorbance Signal - Insufficient cell number.- Short incubation time with MTT.- Cells are in poor health or have low metabolic activity.- Optimize cell seeding density with a titration experiment.[15][18]- Ensure a 3-4 hour MTT incubation period.- Use cells in the logarithmic growth phase.
High Variability Between Replicate Wells - Uneven cell seeding.- Incomplete dissolution of formazan crystals.[18]- "Edge effects" in the 96-well plate due to uneven evaporation.[18]- Ensure a homogenous single-cell suspension before seeding.- After adding DMSO, shake the plate thoroughly to dissolve all crystals.- Avoid using the outermost wells of the plate for experimental samples; fill them with sterile PBS or medium to maintain humidity.[18]
Results Don't Match Microscopic Observation - The MTT assay measures metabolic activity, which may not perfectly correlate with cell number or morphological signs of death. A compound could inhibit metabolism without immediately killing the cell.- Use a complementary assay that measures a different endpoint, such as membrane integrity (LDH assay) or apoptosis (Caspase-3/7 assay), to confirm the cytotoxic effect.[31]

References

  • Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Bio-Rad. [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things (TFOT). [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • How can I calculate IC50 for a cytotoxic substance? ResearchGate. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Cell Viability, Cytotoxicity & Proliferation Assays. Assay Genie. [Link]

  • How to calculate IC50. Science Gateway. [Link]

  • Apoptosis assays with lymphoma cell lines: problems and pitfalls. PMC - NIH. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. [Link]

  • Choosing an Apoptosis Detection Assay. Axion BioSystems. [Link]

  • Cellular Apoptosis Assay of Breast Cancer. PubMed. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH. [Link]

  • Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]

  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b]naphthyridines. PubMed. [Link]

  • LDH Cytotoxicity Assay. 3H Biomedical. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]

  • 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. PMC - NIH. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b]naphthyridin-(5H)ones. PubMed. [Link]

  • Synthesis of Novel Benzo[b]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. [Link]

  • MTT assay for synthesized compounds. Cells were treated with compounds... ResearchGate. [Link]

  • Mechanism involved in the formation of 1,6‐naphthyridine derivatives. ResearchGate. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. Stanford University. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC - NIH. [Link]

  • 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. ResearchGate. [Link]

Sources

Application Notes and Protocols for Antibacterial Screening of Novel Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Naphthyridines are a prominent class of heterocyclic compounds, forming the scaffold of several clinically important antibacterial agents.[1][2][3][4] The rise of multidrug-resistant bacteria necessitates the discovery of novel antibiotics, and naphthyridine derivatives continue to be a promising area of research.[1][2][4][5] This document provides a comprehensive guide to the antibacterial screening of novel naphthyridine compounds, outlining a strategic, multi-tiered approach from initial screening to more in-depth characterization of their antimicrobial properties. The protocols herein are based on established methodologies, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility. We will delve into the causality behind experimental choices, providing not just the "how" but the "why" for each step, to empower researchers in their quest for the next generation of antibacterial therapeutics.

Introduction: The Enduring Promise of Naphthyridines

Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and their derivatives have a long history in antimicrobial chemotherapy.[1][2][3][4] The prototypical example is nalidixic acid, the first of the quinolone antibiotics, which paved the way for the development of the highly successful fluoroquinolones.[1][3] The primary mechanism of action for many antibacterial naphthyridines is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, repair, and recombination.[1][3][6] This targeted action provides a degree of selectivity for bacterial over mammalian cells.

The development of novel naphthyridine compounds is a key strategy in overcoming existing resistance mechanisms. This guide will walk you through a systematic screening cascade designed to identify and characterize promising new antibacterial candidates from this chemical class.

A Strategic Screening Workflow

A hierarchical approach is recommended for the efficient screening of novel naphthyridine compounds. This ensures that resources are focused on the most promising candidates.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Advanced Characterization A Initial Hit Identification (Qualitative & Semi-Quantitative) B Agar Disk Diffusion A->B Qualitative C Broth Microdilution (MIC) A->C Semi-Quantitative D Confirmation of Activity (Quantitative) C->D E Minimum Bactericidal Concentration (MBC) D->E F Understanding the Compound's Bactericidal/Bacteriostatic Profile E->F G Time-Kill Kinetics Assay F->G H Mechanism of Action Studies F->H I DNA Gyrase Inhibition Assay H->I

Figure 1: A hierarchical workflow for antibacterial screening of novel naphthyridine compounds.

Primary Screening: Identifying Initial Hits

The initial phase of screening is designed to rapidly identify compounds with any level of antibacterial activity.

Agar Disk Diffusion Method

This method provides a qualitative assessment of antibacterial activity and is useful for screening a large number of compounds.

  • Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a lawn of bacteria. As the compound diffuses into the agar, it creates a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk. The size of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.[7]

  • Protocol:

    • Prepare Inoculum: From a fresh overnight culture, prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.[7]

    • Inoculate Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate.[7][8]

    • Apply Disks: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of the naphthyridine compound onto the inoculated agar surface. Ensure firm contact with the agar.[8]

    • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[7][8]

    • Observe and Measure: Measure the diameter of the zone of inhibition in millimeters.

Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

  • Principle: Serial dilutions of the naphthyridine compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. Following incubation, the wells are observed for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[9][11]

  • Protocol:

    • Prepare Compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of the naphthyridine compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare Inoculum: Prepare a bacterial suspension as described for the disk diffusion method and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate Plate: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth and bacteria, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

    • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[9]

Parameter Description
MIC Minimum Inhibitory Concentration: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]
Interpretation A lower MIC value indicates greater potency of the antibacterial agent.

Secondary Screening: Confirming and Quantifying Activity

Compounds that show promising activity in primary screening should be further evaluated to confirm their effects and determine if they are bactericidal or bacteriostatic.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[12][13][14]

  • Principle: Following the determination of the MIC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate that does not contain the test agent. The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][13][14][15][16]

  • Protocol:

    • Perform MIC Test: First, determine the MIC of the compound as described in the broth microdilution protocol.

    • Subculture: From the wells corresponding to the MIC and higher concentrations (where no growth was observed), plate a fixed volume (e.g., 100 µL) onto MHA plates.

    • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

    • Determine MBC: The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.[12][13][14]

Parameter Description Interpretation
MBC Minimum Bactericidal Concentration: The lowest concentration of an antibacterial agent that kills ≥99.9% of the initial bacterial population.[12][13][14]An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[14][15][16]

Advanced Characterization: Delving Deeper

For the most promising lead compounds, a more detailed characterization of their antibacterial activity is warranted.

Time-Kill Kinetics Assay

This assay provides information on the rate of bactericidal activity and can help to understand the pharmacodynamics of a compound.[17][18][19]

  • Principle: A standardized bacterial suspension is exposed to different concentrations of the naphthyridine compound (typically multiples of the MIC). At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). The results are plotted as log10 CFU/mL versus time.[17][18][20]

  • Protocol:

    • Prepare Cultures: Grow an overnight culture of the test organism and dilute it in fresh CAMHB to a starting density of approximately 1 x 10^6 CFU/mL.

    • Add Compound: Add the naphthyridine compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the MIC. Include a growth control without the compound.

    • Incubate and Sample: Incubate the cultures at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each culture.

    • Determine Viable Counts: Perform serial dilutions of the aliquots and plate them on MHA to determine the CFU/mL.

    • Plot Data: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL compared to the initial inoculum.[17][18]

Mechanism of Action Studies: DNA Gyrase Inhibition Assay

Given that many naphthyridines target DNA gyrase, a direct assessment of this activity is crucial.[1][3]

  • Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. An in vitro assay can measure the inhibition of this supercoiling activity by the test compound. The different forms of DNA (supercoiled, relaxed, and linear) can be separated by agarose gel electrophoresis.[6][21][22]

DNA_Gyrase_Inhibition A Relaxed Plasmid DNA C Supercoiled DNA A->C Supercoiling E Inhibition of Supercoiling A->E B DNA Gyrase + ATP B->C B->E Blocked by Compound D Naphthyridine Compound D->B Inhibits

Figure 2: Mechanism of a DNA gyrase inhibition assay.

  • Protocol (General Outline):

    • Reaction Setup: In a microcentrifuge tube, combine a reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322), and the test naphthyridine compound at various concentrations.[21]

    • Enzyme Addition: Add a purified bacterial DNA gyrase to initiate the reaction. Include a positive control (no compound) and a negative control (no enzyme).

    • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a proteinase (e.g., proteinase K).

    • Agarose Gel Electrophoresis: Analyze the reaction products on an agarose gel. The conversion of relaxed DNA to the faster-migrating supercoiled form will be inhibited in the presence of an effective compound.

Conclusion

The systematic screening approach detailed in these application notes provides a robust framework for the identification and characterization of novel naphthyridine antibacterial agents. By progressing from broad primary screens to more defined secondary and advanced characterization assays, researchers can efficiently allocate resources and gain a comprehensive understanding of a compound's potential as a future therapeutic. The integrity of the data generated through these standardized protocols is paramount for making informed decisions in the drug development pipeline.

References

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Scilit. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • OUCI. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • PubMed. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • Guo, X., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 14(13), 5433–5449. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • Disk diffusion test method. (n.d.). Retrieved from [Link]

  • Aging-US. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]

  • Bentham Science. (2012). Screening Strategies to Identify New Antibiotics. Retrieved from [Link]

  • Ingenta Connect. (2012). Screening Strategies to Identify New Antibiotics. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • PubMed. (2004). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • CGSpace. (2022). EUCAST Disk Diffusion Method (Part 1). Retrieved from [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • Journal of Clinical Microbiology. (2008). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • Oxford Academic. (2014). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for Measuring Kinase Inhibition by 1,6-Naphthyridine-Based Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] This makes them prime targets for therapeutic intervention.[2] The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibition against various kinases like CDK5 and c-Met.[3][4][5][6] This application note provides a detailed, validated protocol for determining the inhibitory potency (IC50) of novel 1,6-naphthyridine-based molecules against a target kinase. We focus on the widely used ADP-Glo™ Luminescent Kinase Assay, explaining the core principles, optimization strategies, and data interpretation required for generating robust and reproducible results for drug discovery professionals.

Introduction: The Central Role of Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism for regulating the majority of cellular pathways.[1] The human genome contains over 500 protein kinases, and their aberrant activity is a causal factor in numerous pathologies.[7] Consequently, the development of small molecule inhibitors that can modulate kinase activity is a major focus of modern drug discovery.[1][8]

Enzyme kinetics provides the foundational framework for understanding how these inhibitors interact with their targets.[2][9][10] By studying the rates of enzyme-catalyzed reactions, researchers can precisely characterize the mechanism of action and potency of a given compound, which is an essential component of the drug development process.[8] This guide provides the scientific rationale and a step-by-step methodology to accurately assess the inhibitory potential of 1,6-naphthyridine-based compounds.

Assay Principle: Quantifying Kinase Activity

To measure inhibition, one must first accurately quantify enzyme activity. Numerous assay formats exist, including fluorescence resonance energy transfer (TR-FRET) and luminescence-based methods.[7][11] This protocol utilizes the ADP-Glo™ Kinase Assay, a robust luminescence-based system that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[1]

The assay is performed in two steps:

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the inhibitor. The kinase transfers phosphate from ATP to the substrate, producing ADP. The amount of ADP produced is directly proportional to kinase activity.

  • ADP Detection: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and eliminate the remaining ATP. Subsequently, a "Kinase Detection Reagent" is added to convert the ADP back into ATP, which then fuels a luciferase/luciferin reaction, generating a light signal that is proportional to the initial amount of ADP produced.[12][13]

Inhibition of the kinase by a 1,6-naphthyridine molecule results in less ADP being produced, leading to a decrease in the luminescent signal.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescent Detection Kinase Kinase Enzyme Reaction Phosphorylation Kinase->Reaction Substrate Protein Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->Kinase ADP ADP Reaction->ADP PhosphoSubstrate Phosphorylated Substrate Reaction->PhosphoSubstrate ADP_detect ADP ADP->ADP_detect ADP Measured Reagent1 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) ADP_detect->Reagent1 Reagent2 Add Kinase Detection Reagent (Convert ADP to ATP) Reagent1->Reagent2 Luciferase Luciferase Reaction Reagent2->Luciferase Light Luminescent Signal Luciferase->Light

Figure 1: Principle of the ADP-Glo Kinase Inhibition Assay.

Critical Assay Parameters & Optimization

Generating reliable IC50 data requires careful optimization of assay conditions. The goal is to establish "initial velocity" conditions, where the reaction rate is linear over time and proportional to enzyme concentration.[14]

3.1. Enzyme and Substrate Concentration The concentration of the kinase and its substrate should be optimized to produce a robust signal well above the background. An enzyme titration should be performed to find a concentration that yields a strong signal-to-background ratio without being rate-limiting.[15]

3.2. The Significance of ATP Concentration For ATP-competitive inhibitors, which includes many 1,6-naphthyridine-based molecules, the measured IC50 value is highly dependent on the ATP concentration in the assay.[16] This relationship is described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP] / Km) .[16]

  • Assaying at ATP Km: Performing the assay where the ATP concentration is equal to its Michaelis constant (Km) is a common biochemical practice. Under these conditions, the IC50 value is approximately twice the inhibitor's binding affinity (Ki), allowing for a direct comparison of compound affinities across different kinases.[17][18][19]

  • Assaying at Physiological ATP: Cellular ATP concentrations are in the millimolar (mM) range, often far exceeding the Km of most kinases.[17][20] Running assays at high ATP (e.g., 1 mM) provides a better prediction of an inhibitor's efficacy in a cellular context, though it will result in higher IC50 values.[16][20]

For initial characterization, using an ATP concentration at or near the Km for the target kinase is recommended.[14]

Detailed Protocol: IC50 Determination for a 1,6-Naphthyridine Inhibitor

This protocol provides a framework for determining the IC50 value of a test compound in a 384-well plate format.[1]

4.1. Required Materials and Reagents

Item Description/Supplier
Kinase & Substrate Purified, active recombinant kinase and corresponding substrate.
Assay Kit ADP-Glo™ Kinase Assay (Promega, Cat. #V9101 or similar).[21]
Test Compound 1,6-Naphthyridine-based inhibitor dissolved in 100% DMSO.
Control Inhibitor A known inhibitor for the target kinase (e.g., Staurosporine).[22]
Buffers Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[23]
Plates White, opaque 384-well assay plates (low-volume).
Equipment Calibrated pipettes, plate shaker, plate-reading luminometer.[23][24]

4.2. Experimental Workflow

prep 1. Reagent Preparation - Prepare 2X Kinase/Substrate Mix - Prepare 2X ATP Solution dilute 2. Compound Serial Dilution - Create 10-point, 4X dilution series of inhibitor in DMSO - Dilute to 2X in kinase buffer prep->dilute plate 3. Plate Compounds & Controls - Add 2.5 µL of 2X inhibitor to wells - Add 2X Vehicle (DMSO) for 0% inhibition - Add 2X Control Inhibitor for 100% inhibition dilute->plate react 4. Initiate Kinase Reaction - Add 2.5 µL of 2X Kinase/Substrate Mix - Add 5 µL of 2X ATP Solution - Mix and incubate (e.g., 60 min at RT) plate->react detect 5. Detect ADP Production - Add 10 µL ADP-Glo™ Reagent (Incubate 40 min) - Add 20 µL Kinase Detection Reagent (Incubate 40 min) react->detect read 6. Measure Luminescence - Read plate on a luminometer detect->read analyze 7. Data Analysis - Normalize data - Fit sigmoidal dose-response curve - Calculate IC50 value read->analyze

Sources

The Strategic Utility of 1,6-Naphthyridine-4-carboxylic Acid in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,6-Naphthyridine Scaffold as a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Heterocyclic scaffolds form the bedrock of many approved drugs, and among these, the 1,6-naphthyridine core has emerged as a "multivalent scaffold" of significant interest.[1] Its rigid bicyclic structure, containing two pyridine rings, offers a unique three-dimensional arrangement of nitrogen atoms that can engage in crucial hydrogen bonding interactions with biological targets. This structural motif is found in a variety of pharmacologically active agents, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[2]

This guide focuses on a particularly valuable building block derived from this privileged core: 1,6-Naphthyridine-4-carboxylic acid . The presence of the carboxylic acid moiety at the 4-position provides a versatile chemical handle for the systematic exploration of chemical space. This functional group allows for the introduction of diverse substituents through well-established synthetic transformations, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. This document provides a comprehensive overview of the strategic application of this compound in drug discovery, complete with detailed protocols for its derivatization and insights into its role in the development of potent bioactive molecules.

Rationale for Use: Bioisosterism and Beyond

The strategic incorporation of the this compound scaffold in drug design is often rooted in the principle of bioisosteric replacement. This concept involves the substitution of a common chemical group in a known bioactive molecule with another group that retains similar steric and electronic properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. The 1,6-naphthyridine core can be considered a bioisostere of other bicyclic systems like quinoline or quinoxaline, offering a different arrangement of hydrogen bond donors and acceptors that can lead to altered and potentially improved interactions with a biological target.

Beyond bioisosterism, the inherent properties of the 1,6-naphthyridine nucleus itself provide a strong rationale for its use. The nitrogen atoms can influence the molecule's pKa, solubility, and metabolic stability, all critical factors in the development of a successful drug candidate. The carboxylic acid at the 4-position further enhances its utility, serving as a key attachment point for various side chains that can be designed to interact with specific pockets of a target protein.

Key Therapeutic Applications and Biological Targets

Derivatives of the 1,6-naphthyridine scaffold have shown promise in a multitude of therapeutic areas. The ability to readily modify the this compound building block has led to the discovery of potent inhibitors for a range of biological targets.

Oncology

A significant area of application for 1,6-naphthyridine derivatives is in the development of anticancer agents. The scaffold has been successfully utilized to generate potent inhibitors of various protein kinases, which are key regulators of cellular growth and proliferation and are often dysregulated in cancer.

  • c-Met Kinase Inhibitors: The 1,6-naphthyridine motif has been identified as a promising scaffold for the development of inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.[1]

  • FGFR4 Inhibitors: Novel 1,6-naphthyridine-2-one derivatives have been designed and synthesized as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target for the treatment of colorectal cancer.[3]

  • Cytotoxic Agents: Carboxamide derivatives of benzo[b][4]naphthyridin-(5H)-ones, synthesized from a 4-carboxylic acid precursor, have demonstrated potent cytotoxicity against various cancer cell lines, with some compounds showing curative effects in in-vivo models.[5]

The development of such kinase inhibitors often involves the strategic formation of an amide bond at the 4-position of the naphthyridine ring, highlighting the importance of the carboxylic acid handle.

Infectious Diseases

The 1,6-naphthyridine core is also a component of molecules with potent antimicrobial and antiviral activity.

  • HIV Integrase Inhibitors: An 8-hydroxy-(1,6)-naphthyridine-7-carboxamide was identified as a potent inhibitor of HIV-1 integrase, an essential enzyme for viral replication. This discovery underscores the potential of this scaffold in the development of novel antiretroviral therapies.[6]

  • Antibacterial Agents: While the closely related 1,8-naphthyridine core is more famous for its antibacterial members (e.g., nalidixic acid), the broader naphthyridine class is recognized for its antimicrobial properties.[7] The 1,6-naphthyridine scaffold offers an alternative framework for the design of new antibacterial agents.

Synthesis of the Core Building Block: this compound

A reliable and scalable synthesis of the this compound building block is crucial for its widespread application in drug discovery. While various methods exist for the synthesis of the 1,6-naphthyridine core, the Friedländer annulation is a classical and versatile approach.[8][9][10] This reaction involves the condensation of a 2-amino-pyridine-3-carbaldehyde or a related ketone with a compound containing a reactive α-methylene group.

Below is a conceptual workflow for the synthesis of a this compound derivative, which can then be hydrolyzed to the target acid.

G cluster_synthesis Synthesis of this compound start 4-Aminonicotinaldehyde intermediate Ethyl 2-methyl-1,6-naphthyridine-4-carboxylate start->intermediate Friedländer Annulation (Base or Acid Catalysis) reagent1 Ethyl Acetoacetate reagent1->intermediate product This compound intermediate->product Hydrolysis (e.g., NaOH, H2O)

Caption: Conceptual workflow for the synthesis of this compound.

Protocols for Derivatization

The true power of this compound as a building block lies in its versatile carboxylic acid handle, which allows for a variety of chemical modifications. The following protocols detail two of the most common and impactful derivatization strategies: amide bond formation and Suzuki cross-coupling.

Protocol 1: Amide Bond Formation

The formation of an amide bond is one of the most frequently used reactions in medicinal chemistry. The resulting carboxamides can mimic peptide bonds and introduce a wide range of functionalities to modulate a compound's properties.

G cluster_amide_coupling Amide Coupling Workflow start This compound product 1,6-Naphthyridine-4-carboxamide start->product reagent1 Amine (R-NH2) reagent1->product coupling_reagent Coupling Reagent (e.g., HATU, EDC) coupling_reagent->product base Base (e.g., DIPEA) base->product

Caption: General workflow for amide bond formation.

Detailed Step-by-Step Methodology:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Coupling Reagents: To the stirred solution, add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0-3.0 eq). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by preparative HPLC.

Quantitative Data for Representative Amide Coupling Reagents:

Coupling ReagentAdditiveBaseTypical SolventKey Features
HATU NoneDIPEA, TEADMF, DCMHigh efficiency, low racemization
EDC HOBt, HOAtDIPEA, TEADMF, DCMWater-soluble urea byproduct
T3P NonePyridine, TEAEthyl Acetate, DCMLow cost, effective for hindered substrates
Protocol 2: Suzuki Cross-Coupling

To introduce aryl or heteroaryl moieties, the carboxylic acid can be converted to a halide or triflate, which can then participate in palladium-catalyzed cross-coupling reactions such as the Suzuki reaction. This allows for the exploration of structure-activity relationships by introducing a wide variety of aromatic substituents.

G cluster_suzuki_coupling Suzuki Coupling Workflow start Halogenated 1,6-Naphthyridine (e.g., 4-bromo-1,6-naphthyridine) product 4-Aryl-1,6-naphthyridine start->product reagent1 Boronic Acid/Ester (R-B(OR)2) reagent1->product catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3, Cs2CO3) base->product

Caption: General workflow for Suzuki cross-coupling.

Detailed Step-by-Step Methodology (starting from a halogenated precursor):

  • Precursor Synthesis: Convert this compound to a suitable precursor for Suzuki coupling, such as a 4-bromo or 4-chloro-1,6-naphthyridine, using standard halogenation methods (e.g., SOCl₂ followed by reaction with a bromine or chlorine source).

  • Reaction Setup: In a microwave vial or a round-bottom flask equipped with a reflux condenser, combine the halogenated 1,6-naphthyridine (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. The reaction can often be accelerated using microwave irradiation.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile building block in the arsenal of the modern medicinal chemist. Its privileged heterocyclic core, combined with the strategic placement of a reactive carboxylic acid handle, provides a robust platform for the design and synthesis of novel therapeutic agents across a wide range of disease areas. The ability to readily derivatize this scaffold using well-established synthetic protocols allows for the rapid exploration of structure-activity relationships and the optimization of lead compounds. As our understanding of the structural requirements for targeting specific biological pathways continues to evolve, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in the discovery of the next generation of innovative medicines.

References

  • Deady, L. W., Rogers, M. L., Zhuang, L., Baguley, B. C., & Denny, W. A. (2005). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][4]naphthyridin-(5H)ones. Bioorganic & Medicinal Chemistry, 13(4), 1341–1355. [Link]

  • Lavanya, M., Lin, C., Mao, J., Thirumalai, D., Aabaka, S. R., Yang, X., Mao, J., Huang, Z., & Zhao, J. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. ChemistrySelect, 6(8), 1845-1873*. [Link]

  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(16), 3985-4013*. [Link]

  • Deady, L. W., Rogers, M. L., Zhuang, L., Baguley, B. C., & Denny, W. A. (2005). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][4]naphthyridin-(5H)ones. Bioorganic & Medicinal Chemistry, 13(4), 1341–1355. [Link]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

  • Li, W., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry. [Link]

  • Novartis AG. (2004). Naphthyridine derivatives, their preparation and their use as phosphodiesterase isoenzyme 4 (pde4) inhibitors.
  • Kale, A. A., et al. (2021). [Et3NH][HSO4]-Catalyzed One-Pot Solvent Free Syntheses of Functionalized[4]-Naphthyridines and Biological Evaluation. Polycyclic Aromatic Compounds. [Link]

  • Chen, Y., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][4]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(9), 1545-62. [Link]

  • Marco-Contelles, J., et al. (2009). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Chemical Reviews, 109(6), 2652-2671. [Link]

  • Hazuda, D. J., et al. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Proceedings of the National Academy of Sciences, 101(31), 11233-11238. [Link]

  • Li, X., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 259, 115703. [Link]

  • Pfizer Inc. (2012). Methods for preparing naphthyridines.
  • Szeliga, J., & Gierlikowska, B. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 107. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2025). Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. Journal of Heterocyclic Chemistry. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Ciufolini, M. A., & Spencer, B. J. (2005). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. The Journal of Organic Chemistry, 70(17), 6939–6941. [Link]

  • Alvarez-Perez, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3246. [Link]

  • Jarosz, J. R., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • Wang, X., et al. (2011). Three-step synthesis of Ethyl Canthinone-1-carboxylates from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction. The Journal of Organic Chemistry, 76(12), 5113-22. [Link]

  • Pierrel, F. (1986). Penicillin derivative containing naphthyridine. European Patent EP0203559A1. [Link]

Sources

Application Notes and Protocols for the Development of Fluorescent Probes from 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 1,6-Naphthyridine as a Privileged Fluorophore

The 1,6-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and electron-deficient nature make it an excellent platform for the construction of novel fluorophores. Derivatives of 1,6-naphthyridine often exhibit desirable photophysical properties, including significant Stokes shifts, high fluorescence quantum yields, and sensitivity to their local environment (solvatochromism).[4][5][6] These characteristics make them highly suitable for the development of fluorescent probes for a wide range of applications, from cellular imaging to the detection of biologically important analytes.[7][8]

This guide provides a comprehensive overview of the design principles, synthesis, characterization, and application of fluorescent probes based on the 1,6-naphthyridine framework. The protocols detailed herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Part 1: Design and Synthesis of 1,6-Naphthyridine-Based Fluorescent Probes

Core Principles of Probe Design

The successful design of a fluorescent probe hinges on the integration of three key components: the fluorophore, the recognition moiety (receptor), and the linker.

  • Fluorophore: The 1,6-naphthyridine core serves as the signaling unit. Its intrinsic fluorescence can be modulated by the introduction of electron-donating or electron-withdrawing groups to tune the absorption and emission wavelengths.[1]

  • Recognition Moiety: This is the portion of the probe that selectively interacts with the target analyte (e.g., a metal ion, a specific protein, or a nucleic acid). The choice of recognition moiety dictates the probe's specificity.

  • Linker: The linker connects the fluorophore to the recognition moiety. Its length and flexibility can influence the interaction between the two components and the overall photophysical response of the probe.

A common strategy in probe design is to utilize a "turn-on" fluorescence mechanism, such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In a PET-based probe, the recognition moiety quenches the fluorescence of the 1,6-naphthyridine core in the absence of the analyte. Upon binding to the analyte, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity.[9]

General Synthetic Workflow

The synthesis of 1,6-naphthyridine derivatives can be achieved through various established organic chemistry reactions. A common and effective method is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

Below is a generalized workflow for the synthesis of a 1,6-naphthyridine-based fluorescent probe.

G cluster_synthesis Synthesis of 1,6-Naphthyridine Core cluster_modification Probe Assembly cluster_purification Purification and Characterization A Starting Materials (e.g., 4-aminonicotinaldehyde) B Friedländer Annulation (with an active methylene compound) A->B C Functionalized 1,6-Naphthyridine B->C D Introduction of Recognition Moiety (e.g., via Suzuki or Buchwald-Hartwig coupling) C->D E Final Probe Molecule D->E F Column Chromatography E->F G Spectroscopic Analysis (NMR, Mass Spectrometry) F->G

Figure 1. A generalized workflow for the synthesis of a 1,6-naphthyridine-based fluorescent probe.

Part 2: Photophysical Characterization

Once a novel 1,6-naphthyridine derivative has been synthesized and purified, a thorough characterization of its photophysical properties is essential.

Key Photophysical Parameters

The following table summarizes the key parameters that should be determined:

ParameterDescriptionTypical Instrumentation
λabs (max) Wavelength of maximum UV-Vis absorption.UV-Vis Spectrophotometer
λem (max) Wavelength of maximum fluorescence emission.Fluorometer
Molar Absorptivity (ε) A measure of how strongly a chemical species absorbs light at a given wavelength.UV-Vis Spectrophotometer
Fluorescence Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed. This indicates the efficiency of the fluorescence process.Fluorometer with an integrating sphere
Stokes Shift The difference in wavelength between the maximum of absorption and the maximum of emission. Larger Stokes shifts are generally desirable to minimize self-absorption.Calculated from λabs and λem
Fluorescence Lifetime (τ) The average time the molecule spends in the excited state before returning to the ground state.Time-Correlated Single Photon Counting (TCSPC) system
Protocol for Photophysical Characterization

Objective: To determine the key photophysical properties of a newly synthesized 1,6-naphthyridine derivative.

Materials:

  • Synthesized 1,6-naphthyridine derivative

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, PBS buffer)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the 1,6-naphthyridine derivative in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

  • Working Solution Preparation: From the stock solution, prepare a working solution in the desired solvent (e.g., PBS buffer, pH 7.4) at a concentration of 1-10 µM.

  • UV-Vis Absorption Spectrum: a. Record the absorption spectrum of the working solution from 200 to 800 nm using the UV-Vis spectrophotometer. b. Identify the wavelength of maximum absorption (λabs).

  • Fluorescence Emission Spectrum: a. Excite the working solution at its λabs in the fluorometer. b. Record the emission spectrum over a wavelength range that includes the expected emission. c. Identify the wavelength of maximum emission (λem).

  • Quantum Yield Determination: a. The relative quantum yield can be determined using a well-characterized standard with a known quantum yield and similar absorption/emission wavelengths. b. Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard. c. Calculate the quantum yield using the following equation: ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2) where ΦF is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Stokes Shift Calculation: a. Calculate the Stokes shift using the formula: Stokes Shift (nm) = λem - λabs.

Part 3: Application Protocols

Protocol 1: General Cellular Imaging

Objective: To visualize the intracellular distribution of a 1,6-naphthyridine-based fluorescent probe in living cells.

Materials:

  • 1,6-naphthyridine fluorescent probe

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell imaging dishes or plates

  • Fluorescence microscope with appropriate filter sets[10]

G A Cell Seeding (plate cells on imaging dish and allow to adhere) B Probe Loading (incubate cells with probe-containing medium) A->B C Washing (remove excess probe with PBS) B->C D Imaging (acquire images using fluorescence microscope) C->D E Data Analysis D->E

Figure 2. Workflow for a general cellular imaging experiment.

Procedure:

  • Cell Culture: Culture the cells of interest in a suitable imaging dish or plate until they reach 70-80% confluency.

  • Probe Preparation: Prepare a stock solution of the 1,6-naphthyridine probe in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM).

  • Cell Staining: a. Remove the culture medium from the cells. b. Add the probe-containing medium to the cells. c. Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 15-60 minutes).

  • Washing: a. Remove the probe-containing medium. b. Wash the cells twice with pre-warmed PBS to remove any unbound probe.

  • Imaging: a. Add fresh PBS or imaging buffer to the cells. b. Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for the probe's excitation and emission wavelengths.[11] c. For co-localization studies, co-stain with organelle-specific trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

Protocol 2: Detection of Metal Ions in Solution

Objective: To evaluate the selectivity and sensitivity of a 1,6-naphthyridine-based probe for a specific metal ion.

Materials:

  • 1,6-naphthyridine fluorescent probe

  • Stock solutions of various metal salts (e.g., ZnCl2, CuCl2, FeCl3) in deionized water.

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • Fluorometer and quartz cuvettes

Procedure:

  • Probe Solution Preparation: Prepare a solution of the probe in the buffer at a fixed concentration (e.g., 10 µM).

  • Selectivity Assay: a. To separate cuvettes containing the probe solution, add a specific amount (e.g., 2-10 equivalents) of different metal ion stock solutions. b. Incubate for a short period (e.g., 5 minutes) at room temperature. c. Measure the fluorescence emission spectrum of each solution. d. Compare the fluorescence intensity changes to determine the selectivity of the probe.

  • Titration Assay (for the selected ion): a. To a cuvette containing the probe solution, incrementally add small aliquots of the stock solution of the target metal ion. b. After each addition, mix well and record the fluorescence emission spectrum. c. Plot the change in fluorescence intensity as a function of the metal ion concentration.

  • Determination of Detection Limit (LOD): a. The LOD can be calculated based on the fluorescence titration data using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.[12][13]

Part 4: Data Analysis and Troubleshooting

Data Analysis
  • Cellular Imaging: Image analysis software (e.g., ImageJ, FIJI) can be used to quantify fluorescence intensity, determine co-localization (e.g., by calculating Pearson's correlation coefficient), and track dynamic changes over time.

  • Ion Detection: The binding constant (Ka) between the probe and the metal ion can be determined by fitting the titration data to a suitable binding model (e.g., the Benesi-Hildebrand equation for a 1:1 binding stoichiometry).

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No or weak fluorescence signal in cells - Probe concentration is too low.- Incubation time is too short.- Probe is not cell-permeable.- Photobleaching.- Increase probe concentration.- Increase incubation time.- Use a permeabilization agent (for fixed cells).- Reduce excitation light intensity or exposure time.
High background fluorescence - Incomplete washing.- Probe aggregation.- Autofluorescence from cells or medium.- Increase the number of washing steps.- Filter the probe solution before use.- Use a phenol red-free medium for imaging.- Acquire a background image and subtract it from the sample images.
Probe shows poor selectivity for the target analyte - The recognition moiety is not specific enough.- Interfering ions are present at high concentrations.- Redesign the recognition moiety.- Use a chelating agent to mask interfering ions.

References

  • 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Spectral and Photophysical Properties of 1,6-naphthyridine Derivatives: A New Class of Compounds for Nonlinear Optics. (2002). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(8), 1535–1543. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). Organic & Biomolecular Chemistry. [Link]

  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. (2024). Molecules, 29(3), 698. [Link]

  • Arylbenzo[h][4][7]naphthyridine Derivatives: Synthesis and Photophysical Properties. (n.d.). Retrieved January 17, 2026, from [Link]

  • Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. (2025). Analyst, 150(4). [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2022). Molecules, 27(13), 4242. [Link]

  • A 2, 7-Naphthyridine-Based Fluorescent Turn-on Probe for Detection of Biothiols in vitro and in vivo. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2022). Molecules, 27(13), 4242. [Link]

  • Molecular Engineering of Near-Infrared Fluorescent Probes for Cell Membrane Imaging. (2023). Biosensors, 13(2), 263. [Link]

  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (2023). Biosensors, 13(10), 964. [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h][4][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2013). Organic & Biomolecular Chemistry, 11(9), 1545–1562. [Link]

  • 2,7-Naphthyridine based colorimetric and fluorescent “Turn Off” chemosensors for selective detection of Ni(II) in aqueous media. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A Naphthalimide‐Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells. (2020). ChemistryOpen, 9(11), 1116–1121. [Link]

  • Naphthalene diimides as selective naked-eye chemosensor for copper(II) in aqueous solution. (2018). Dyes and Pigments, 159, 285–292. [Link]

  • Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. (2022). RSC Advances, 12(40), 26039–26046. [Link]

  • Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods. (2024). MethodsX, 13, 102796. [Link]

  • Tutorial: fluorescence lifetime microscopy of membrane mechanosensitive Flipper probes. (2024). Nature Protocols, 19(12), 3457–3469. [Link]

  • How to select your fluorescent probes. (2021, March 25). YouTube. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols for 1,6-Naphthyridine-4-carboxylic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Heterocycle

The field of materials science is in a perpetual quest for novel molecular building blocks that offer unique photophysical, electronic, and structural properties. Within the vast landscape of heterocyclic chemistry, naphthyridines, a class of diazanaphthalenes, have garnered considerable attention for their applications in medicinal chemistry and, increasingly, in the development of advanced materials. The 1,6-naphthyridine scaffold, in particular, presents an intriguing combination of a rigid, electron-deficient aromatic system with specific coordination geometries dictated by the positions of its nitrogen atoms.

This technical guide focuses on a specific, yet largely unexplored derivative: 1,6-Naphthyridine-4-carboxylic acid . The introduction of a carboxylic acid moiety at the 4-position transforms the parent heterocycle into a highly versatile precursor for a range of materials. The carboxylic acid group can act as a robust anchoring point for surface functionalization, a coordinating ligand for the construction of metal-organic frameworks (MOFs), and a reactive handle for the synthesis of advanced polymers and functional dyes.

These application notes aim to provide researchers, materials scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound. We will delve into its synthesis, explore its anticipated properties based on the behavior of related compounds, and provide detailed, actionable protocols for its integration into functional materials. While direct experimental data for this specific molecule in materials science is emerging, the principles outlined herein are grounded in established chemical and materials engineering concepts, offering a solid foundation for pioneering research in this area.

Part 1: Synthesis of this compound

A reliable supply of the core molecule is paramount for any materials science application. The synthesis of the 1,6-naphthyridine ring system can be achieved through several classical methods, most notably the Skraup-Doebner-von Miller reaction or the Friedländer annulation.[1][2][3] Below, we propose a scientifically sound protocol for the synthesis of this compound, adapted from established procedures for related quinolines and naphthyridines.

Proposed Synthetic Pathway: A Modified Doebner-von Miller Approach

The Doebner-von Miller reaction provides a robust method for the synthesis of quinoline-4-carboxylic acids from anilines, pyruvic acid, and an aldehyde.[3] By substituting aniline with 4-aminopyridine, we can direct the cyclization to form the 1,6-naphthyridine ring system.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Reactant1 4-Aminopyridine Reaction Doebner-von Miller Reaction Reactant1->Reaction Reactant2 Pyruvic Acid Reactant2->Reaction Reactant3 Benzaldehyde Reactant3->Reaction Solvent Ethanol Solvent->Reaction Solvent Catalyst Reflux Catalyst->Reaction Condition Product This compound Reaction->Product MOF_Synthesis_Workflow cluster_reactants Reactants cluster_process Solvothermal Synthesis cluster_product Product Linker This compound Reaction Self-Assembly Linker->Reaction MetalSalt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) MetalSalt->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Solvent Temperature Elevated Temperature Temperature->Reaction Condition MOF Crystalline MOF Reaction->MOF Sensor_Mechanism cluster_initial Initial State cluster_interaction Interaction cluster_final Final State Fluorophore This compound (Fluorescent) Complex Metal-Ligand Complex (Fluorescence Quenched or Shifted) Fluorophore->Complex + Metal Ion MetalIon Metal Ion

Sources

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 1,6-Naphthyridine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] This document provides a comprehensive guide to understanding and exploring the structure-activity relationships (SAR) of 1,6-naphthyridine-4-carboxylic acid analogs. We will delve into the synthetic strategies for creating diverse analogs, present key SAR insights gleaned from various studies, and provide detailed, field-proven protocols for evaluating their biological activity, with a focus on their potential as anticancer and antimicrobial agents. This guide is intended to empower researchers to rationally design and synthesize novel 1,6-naphthyridine derivatives with enhanced potency and selectivity.

Introduction: The Therapeutic Potential of 1,6-Naphthyridines

The 1,6-naphthyridine core is a bioisostere of quinoline and other related bicyclic heteroaromatic systems, offering a unique arrangement of nitrogen atoms that can engage in specific hydrogen bonding interactions with biological targets. This structural feature has been exploited to develop compounds with a range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] Notably, derivatives of the 1,6-naphthyridine scaffold have been investigated as potent inhibitors of various kinases and as DNA topoisomerase inhibitors, highlighting their relevance in oncology.[4][5][6][7] Furthermore, their structural similarity to quinolone antibiotics has made them attractive candidates for the development of new antibacterial agents.[8][9][10]

This application note will provide a detailed framework for conducting SAR studies on this compound analogs, a key subclass with significant therapeutic promise. By systematically modifying the core structure and its substituents, researchers can elucidate the chemical features crucial for biological activity and optimize lead compounds for drug development.

General Synthetic Strategies

The synthesis of this compound analogs typically involves the construction of the bicyclic core followed by functionalization. A common and versatile approach is the Friedländer annulation, which involves the condensation of an ortho-amino-substituted pyridine aldehyde or ketone with a compound containing an activated methylene group.

A representative synthetic scheme is outlined below, showcasing a common route to access the 1,6-naphthyridine core, which can then be further modified.

Protocol 1: Synthesis of a Model this compound Analog

This protocol describes a general, multi-step synthesis.

Step 1: Synthesis of 4-(Arylamino)nicotinonitrile Precursor

  • To a solution of 4-chloronicotinonitrile (1 equivalent) in a suitable solvent such as isopropanol or DMF, add the desired aniline derivative (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-(arylamino)nicotinonitrile precursor.

Step 2: Acid-Mediated Intramolecular Cyclization

  • Add the 4-(arylamino)nicotinonitrile precursor (1 equivalent) to a strong acid such as trifluoromethanesulfonic acid (CF₃SO₃H) or concentrated sulfuric acid (H₂SO₄) at room temperature.[11][12]

  • Stir the mixture for 0.5 to 2 hours. The cyano group acts as a one-carbon synthon in this Friedel-Crafts-type reaction.[11][12]

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the fused polycyclic 1,6-naphthyridin-4-amine.[11]

Step 3: Hydrolysis to Carboxylic Acid and Further Functionalization

  • Hydrolyze the nitrile group of the synthesized naphthyridine derivative to the corresponding carboxylic acid using acidic or basic conditions. For instance, refluxing in a mixture of concentrated hydrochloric acid and acetic acid can be effective.

  • The resulting carboxylic acid can be further functionalized, for example, by converting it to an amide via activation with a coupling agent (e.g., HATU, HOBt) followed by the addition of a desired amine.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs can be profoundly influenced by the nature and position of substituents on the heterocyclic core. The following sections summarize key SAR findings from the literature.

Substitutions on the Naphthyridine Core

Modifications at various positions of the 1,6-naphthyridine ring have been shown to be critical for potency and selectivity.

Table 1: SAR Summary of Substitutions on the 1,6-Naphthyridine Core

PositionSubstituent TypeEffect on ActivityTarget ClassReference
C2 Amide derivativesPotent CDK8 affinity.[13]Kinase Inhibitors[13]
Phenyl groupNon-specific inhibition of c-Src, FGFR, and PDGFR.[14]Kinase Inhibitors[14]
2,6-Dichlorophenyl groupEffective against c-Src and FGFR.[14]Kinase Inhibitors[14]
C3 3,5-Dimethoxyphenyl groupHigh selectivity for FGFR.[14]Kinase Inhibitors[14]
C5 4'-Carboxamide phenoxy groupSignificantly improved potency.[15]c-Met Kinase Inhibitors[15]
C7 Aminopyrrolidine derivativesMore effective than other amines or thioethers for antitumor activity.[16]Anticancer[16]
Piperazine moietyStrong inhibitor of DNA gyrase.[9][17]Antibacterial[9][17]
N1 Alkyl substituent with a terminal free amino groupEssential for effective c-Met inhibition.[15]c-Met Kinase Inhibitors[15]
N3 Hydrophobic substituted benzyl groupEssential for effective c-Met inhibition.[15]c-Met Kinase Inhibitors[15]
Visualization of Key SAR Principles

The following diagram illustrates the key positions on the 1,6-naphthyridine scaffold and the general impact of substitutions on biological activity.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_sar SAR Analysis S1 Synthesize 1,6-Naphthyridine Analogs S2 Purify by Chromatography S1->S2 S3 Characterize (NMR, MS, etc.) S2->S3 B1 Primary Screening S3->B1 Test Compounds B2 IC50/MIC Determination B1->B2 B3 Selectivity Profiling B2->B3 A1 Correlate Structure with Activity B3->A1 Activity Data A2 Identify Key Pharmacophores A1->A2 A3 Design Next-Generation Analogs A2->A3 A3->S1 Iterative Design

Caption: Iterative workflow for SAR studies.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutics. The SAR data clearly indicate that substitutions at the C2, C5, and C7 positions, as well as on the ring nitrogens, are critical for modulating biological activity and target selectivity. The protocols provided herein offer a robust framework for synthesizing and evaluating new analogs.

Future research in this area should focus on exploring novel substitutions to enhance potency against drug-resistant targets, improve pharmacokinetic properties, and reduce off-target toxicities. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new, clinically relevant 1,6-naphthyridine-based drugs.

References

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH.
  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - ResearchGate.
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem.
  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90.
  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed.
  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines | Scilit.
  • 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and Related 2-Urea Derivatives Are Potent and Selective Inhibitors of the - American Chemical Society.
  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b]n[5][18]aphthyridin-(5H)ones - PubMed. Available at:

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech.
  • Design, Synthesis, and Evaluation of Dibenzo[c,h]n[5][18]aphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. Available at:

  • discovery and SAR study of 1H-imidazo[4,5-h]n[5][18]aphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). Available at:

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC - NIH.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed.
  • Synthesis and In Vitro Antibacterial Activity of Novel Naphthyridinone Derivatives | Request PDF - ResearchGate.
  • Antimicrobial Activity of Naphthyridine Derivatives - PMC - NIH.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • Antimicrobial Activity of Naphthyridine Derivatives - Semantic Scholar.
  • Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1 - PubMed.
  • 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC - NIH.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Publishing.
  • Antimicrobial Activity of Naphthyridine Derivatives - MDPI.
  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Skraup Synthesis for 1,6-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,6-naphthyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing the Skraup synthesis and its modifications to construct the 1,6-naphthyridine scaffold, a core component of many pharmacologically active molecules.[1] Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-proven troubleshooting strategies to enhance reaction yield, purity, and safety.

Foundational Principles: Understanding the Skraup Synthesis for 1,6-Naphthyridines

The Skraup synthesis is a classic, powerful method for constructing the quinoline ring system, which can be adapted for naphthyridines.[2] The synthesis of 1,6-naphthyridine begins with an aminopyridine, specifically 4-aminopyridine. This starting material is heated with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent.[3]

The reaction proceeds through several key steps:

  • Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The amino group of 4-aminopyridine acts as a nucleophile, attacking the acrolein via a Michael (conjugate) addition.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, closing the second ring.

  • Dehydration & Oxidation: The dihydro-naphthyridine intermediate is then dehydrated and oxidized to form the final aromatic 1,6-naphthyridine product.[4]

Skraup_Mechanism cluster_start Step 1: Acrolein Formation cluster_reaction Step 2-4: Annulation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Michael_Adduct Michael Adduct Aminopyridine 4-Aminopyridine Aminopyridine->Michael_Adduct Dihydro Dihydronaphthyridine Michael_Adduct->Dihydro Naphthyridine 1,6-Naphthyridine Dihydro->Naphthyridine Troubleshooting_Workflow Start Problem Encountered LowYield Low / No Yield Start->LowYield ViolentRxn Violent / Uncontrolled Reaction Start->ViolentRxn Tar Excessive Tar Formation Start->Tar Sol_Acrolein Check H₂SO₄ Conc. & Temp. (140-160°C) LowYield->Sol_Acrolein Cause: Inefficient Acrolein Gen. Sol_Moderator Add Moderator (e.g., FeSO₄) LowYield->Sol_Moderator Cause: Acrolein Polymerization Sol_Oxidant Use Milder Oxidant (m-NO₂PhSO₃Na, I₂) LowYield->Sol_Oxidant Cause: Incomplete Oxidation ViolentRxn->Sol_Moderator Primary Solution ViolentRxn->Sol_Oxidant Reduces Vigor Sol_Control Gradual Addition & Controlled Heating ViolentRxn->Sol_Control Improves Safety Tar->Sol_Moderator Prevents Polymerization Tar->Sol_Control Minimizes Degradation

Caption: A logical workflow for troubleshooting common issues.

Optimized Protocol: Synthesis of 1,6-Naphthyridine from 4-Aminopyridine

This protocol incorporates modifications to improve safety, control, and yield compared to the original Skraup method.

Materials:

  • 4-Aminopyridine

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • m-Nitrobenzenesulfonic acid sodium salt

  • Sodium hydroxide (for work-up)

  • Chloroform or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, overhead stirrer, and a dropping funnel, cautiously add concentrated sulfuric acid to 4-aminopyridine while cooling the flask in an ice-water bath.

  • Addition of Moderators: To the stirred mixture, add ferrous sulfate heptahydrate.

  • Reactant Addition: In the dropping funnel, place a mixture of glycerol and the oxidizing agent, m-nitrobenzenesulfonic acid sodium salt. Add this mixture dropwise to the flask over 30-45 minutes. An exotherm will be observed.

  • Reaction Phase: After the initial exotherm subsides, heat the reaction mixture to 140-150°C. Maintain this temperature with vigorous stirring for 4-5 hours. [5]The mixture will darken significantly.

  • Work-up - Quenching: Allow the reaction to cool to below 100°C. Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice in a suitably large beaker with stirring.

  • Work-up - Basification: Carefully neutralize the acidic solution by the slow, portion-wise addition of concentrated sodium hydroxide solution. This is highly exothermic; ensure the beaker is cooled in an ice bath. Continue adding base until the solution is strongly alkaline (pH > 12).

  • Extraction: Transfer the basic aqueous slurry to a separatory funnel and extract multiple times with chloroform or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified further by column chromatography (e.g., silica gel with a dichloromethane/methanol gradient) or recrystallization.

Data Summary: Impact of Oxidizing Agent on Yield

The choice of oxidizing agent has a profound impact on the safety and efficiency of the Skraup synthesis. While comprehensive yield data for 1,6-naphthyridine specifically is sparse across different conditions in single reports, the principles from quinoline synthesis are directly applicable.

Oxidizing AgentTypical Yield RangeKey Characteristics & Comments
Nitrobenzene Variable, can be highNot Recommended. Extremely vigorous, often violent reaction. Difficult to control. [2][6]
Arsenic Acid (As₂O₅) Good to ExcellentEffective, but highly toxic and poses significant environmental and health risks. Generally avoided in modern synthesis. [2]
Ferric Sulfate (Fe₂(SO₄)₃) ModerateActs as both a moderator and a mild oxidant. Safer but may result in lower yields than stronger oxidants.
m-Nitrobenzenesulfonic acid Good to ExcellentA preferred modern alternative. Provides good yields with a much more controllable reaction profile than nitrobenzene. [5][7]
Iodine (I₂) Moderate to GoodA mild and effective catalyst/oxidant. Offers a safer reaction profile and is easily handled. [5][7]

References

  • Alternative Oxidisers in Skraup reaction. (2009). Sciencemadness.org. Available at: [Link]

  • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. Available at: [Link]

  • Abdel Hameed, A. S. (2015). Rapid synthesis of 1,6-naphthyridines by grindstone chemistry. ResearchGate. Available at: [Link]

  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. ResearchGate. Available at: [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024). ACS Publications. Available at: [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). Royal Society of Chemistry. Available at: [Link]

  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. Available at: [Link]

  • A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. (n.d.). ResearchGate. Available at: [Link]

  • 1,6-Naphthyridine. (2021). American Chemical Society. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC. Available at: [Link]

  • Quinoline. (n.d.). Organic Syntheses. Available at: [Link]

  • Skraup reaction. (n.d.). Wikipedia. Available at: [Link]

  • A MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. (n.d.). ACS Publications. Available at: [Link]

  • Skraup reaction process for synthesizing quinolones. (n.d.). Google Patents.
  • Doebner–Miller reaction. (n.d.). Wikipedia. Available at: [Link]

  • Skraup Reaction. (2022). YouTube. Available at: [Link]

Sources

Technical Support Center: Purification of 1,6-Naphthyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,6-Naphthyridine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic scaffold. The unique physicochemical properties of this molecule, stemming from its aromatic, basic nitrogen atoms and its acidic carboxylic acid group, present specific challenges in purification. This resource provides in-depth, field-tested insights and protocols to help you navigate these challenges and achieve high purity for your downstream applications.

The 1,6-naphthyridine core is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as kinase inhibitors and anticancer agents.[1][2][3] Achieving the high purity required for biological screening and drug development necessitates a robust purification strategy. This guide is structured into a troubleshooting section for immediate problem-solving and an FAQ section for broader conceptual understanding.

Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My product precipitates unexpectedly during aqueous workup or pH adjustment. How can I control its solubility?

A1: This is the most common challenge and is due to the amphoteric nature of the molecule. This compound has both a basic pyridine-like nitrogen (pKa of the protonated form is ~3-4) and an acidic carboxylic acid group (pKa ~4-5). This means its solubility in aqueous media is highly pH-dependent.

  • The Problem: At a pH between the two pKa values (the isoelectric point), the molecule exists predominantly as a neutral zwitterion with minimal charge, causing it to be least soluble in water and prone to precipitation. Adjusting the pH too quickly can lead to "crashing out," where the solid precipitates rapidly, trapping impurities.[4]

  • Causality & Solution:

    • Acidic Dissolution: To handle the crude product, first dissolve it completely in a dilute aqueous base (e.g., 1 M NaOH or NaHCO₃) to form the highly soluble sodium carboxylate salt. This ensures all acidic and neutral impurities are also in solution.

    • Extraction of Neutral/Basic Impurities: Wash the basic aqueous solution with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic, organic-soluble impurities.

    • Controlled Precipitation: After extraction, cool the aqueous layer in an ice bath. Then, slowly add a dilute acid (e.g., 1 M HCl) dropwise with vigorous stirring. Monitor the pH. The product will begin to precipitate as you approach the isoelectric point. Slow addition promotes the formation of purer, more uniform crystals rather than an amorphous precipitate.[5]

    • Final pH: Adjust the final pH to ~4 to ensure complete protonation of the carboxylate without significant protonation of the ring nitrogens, maximizing the yield of the neutral solid.

    • Isolation: Collect the purified solid by vacuum filtration, wash with cold deionized water to remove residual salts, and then with a cold organic solvent (like ethanol or ether) to aid in drying.

Q2: My recrystallization attempts result in very low recovery or the compound "oils out." How can I develop a better recrystallization protocol?

A2: Poor recovery or oiling out during recrystallization is almost always a solvent selection issue.[5] The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For a polar, rigid molecule like this compound, finding a single ideal solvent is difficult.

  • The Problem: The compound's high polarity and hydrogen bonding capability make it sparingly soluble in many common non-polar organic solvents, while it may be too soluble in highly polar protic solvents like methanol, even when cold, leading to low recovery. Oiling out occurs when the solid's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Recommended Solvent Systems & Protocol:

    • Solvent Screening: Test solubility in a range of solvents. Small-scale tests in vials are efficient. See the table below for starting points.

    • Mixed-Solvent Systems: A mixed-solvent system is often most effective. A common strategy is to dissolve the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until persistent turbidity (cloudiness) is observed. Add a drop or two of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.

      • Recommended Pairs:

        • Dimethylformamide (DMF) / Water

        • Dimethyl sulfoxide (DMSO) / Ethanol

        • Acetic Acid / Water

    • Step-by-Step Protocol (DMF/Water): i. Place the crude, dry solid in an Erlenmeyer flask with a stir bar. ii. Add a minimal amount of DMF and heat gently (e.g., 80-100 °C) until the solid is fully dissolved. iii. While hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy. iv. Add 1-2 drops of hot DMF to clarify the solution. v. Remove from heat, cover the flask, and allow it to cool slowly to room temperature without disturbance. vi. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. vii. Collect the crystals by vacuum filtration, washing with a cold 1:1 DMF/water mixture, followed by cold water, and finally a volatile solvent like ether to speed up drying.

SolventSolubility at 25 °CSolubility at Boiling PointComments
WaterVery LowLowSolubility is highly pH-dependent.
EthanolLowModeratePotential for recrystallization.
ChloroformVery LowLowOften used in mixed-solvent systems.[6]
Ethyl AcetateInsolubleVery LowGood as an anti-solvent or for washing.
DMF / DMSOHighVery HighGood "soluble" solvents for mixed systems.
Acetic AcidModerateHighUseful but can be difficult to remove.

Q3: My purified material is still colored. How can I remove colored impurities?

A3: Color often arises from highly conjugated, polymeric, or oxidized impurities formed during synthesis, especially if high temperatures were used.[7]

  • The Problem: These impurities are often present in trace amounts but are highly chromophoric. They may co-crystallize with the product, making them difficult to remove by recrystallization alone.

  • Solution: Activated Charcoal Treatment

    • Timing: This technique should be performed during a recrystallization step.

    • Procedure: i. Dissolve the crude compound in the minimum amount of hot recrystallization solvent (e.g., DMF or acetic acid). ii. Remove the solution from the heat source to prevent flash boiling in the next step. iii. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Adding too much will adsorb your product and drastically reduce yield. iv. Swirl the mixture and gently reheat to boiling for a few minutes. v. Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel. Pre-heating the funnel and receiving flask is highly recommended. vi. The resulting filtrate should be colorless or significantly less colored. Allow it to cool slowly as you would for a normal recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect from the synthesis of this compound?

A1: Impurities are highly dependent on the synthetic route. A common route is the Gould-Jacobs reaction or similar cyclization strategies.[8]

  • Starting Materials: Unreacted aminopyridine or diethyl ethoxymethylenemalonate (or similar precursors).

  • Reaction Intermediates: Incomplete cyclization can leave vinylogous amide intermediates.

  • Side Products: Decarboxylation of the final product can occur if the reaction is run at very high temperatures, leading to 1,6-naphthyridine.

  • Isomers: Depending on the specificity of the cyclization, other naphthyridine isomers could potentially form, though this is often route-dependent.

  • Residual Metals: If a metal catalyst was used (e.g., in a cross-coupling step to build a precursor), residual metals may be present.

Q2: How can I best assess the purity of my final product?

A2: A combination of techniques is essential for a complete picture of purity.

  • Thin-Layer Chromatography (TLC): Useful for a quick check. A good mobile phase would be Dichloromethane/Methanol (e.g., 9:1) with 1% acetic acid. The acid suppresses the deprotonation of the carboxylic acid, reducing streaking on the silica plate.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is effective. The acid modifier ensures the carboxylic acid is protonated and sharpens the peak shape.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure and identifying any proton-bearing impurities. The absence of signals from starting materials or solvents is a key indicator of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity for a crystalline solid.

Q3: Is column chromatography a viable option for purifying this compound?

A3: While possible, it is often challenging and should be considered a secondary option to a well-developed crystallization protocol.

  • The Challenge: The high polarity and zwitterionic potential of this compound can cause it to streak badly or irreversibly bind to standard silica gel.

  • Strategies for Success:

    • Modified Mobile Phase: If using normal-phase silica gel, the mobile phase must be modified. A typical eluent system would be a gradient of methanol in dichloromethane, with an added acid (e.g., 1-2% acetic acid or formic acid) to suppress ionization and improve peak shape.[11]

    • Reverse-Phase Chromatography: This can be more effective. Using a C18-functionalized silica with a water/acetonitrile or water/methanol mobile phase (containing 0.1% TFA or formic acid) is a good approach.[9]

    • Ion-Exchange Chromatography: This technique can be very effective by exploiting the acidic nature of the molecule, but it is often more complex to set up.[9]

Q4: What is the general workflow for purifying crude this compound?

A4: The following workflow diagram illustrates a robust, multi-step strategy starting from a crude reaction mixture and leading to a highly pure, well-characterized final product.

Purification_Workflow cluster_0 Initial Workup & Extraction cluster_1 Controlled Precipitation cluster_2 Final Purification & Analysis A Crude Reaction Mixture B Dissolve in Aq. Base (e.g., 1M NaOH) A->B C Wash with Organic Solvent (e.g., DCM or EtOAc) B->C D Aqueous Layer (Contains Sodium Salt of Product) C->D E Cool Aqueous Layer (Ice Bath) D->E F Slowly Add Dilute Acid (e.g., 1M HCl) to pH ~4 E->F G Filter and Wash Solid (Cold Water, then Ether) F->G H Crude Purified Solid G->H I Recrystallization (e.g., DMF/Water or Acetic Acid/Water) H->I J Purity & Identity Check (HPLC, NMR, MS) I->J K Pure Crystalline Product J->K

Caption: General Purification Workflow for this compound.

References

  • Title: Chromatographic separations of aromatic carboxylic acids. Source: PubMed URL: [Link]

  • Title: HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Source: HELIX Chromatography URL: [Link]

  • Title: Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Source: Royal Society of Chemistry URL: [Link]

  • Title: Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties (PDF). Source: Royal Society of Chemistry URL: [Link]

  • Title: 1,6-Naphthyridine. Source: American Chemical Society URL: [Link]

  • Title: Process for the purification of aromatic carboxylic acids.
  • Title: Identification of novel quinolone derivatives with anticancer activity against ovarian cancer acting as small molecule enhancers of miRNA maturation. Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Recrystallization and Crystallization. Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Process for the purification of carboxylic acids.
  • Title: 2.1: RECRYSTALLIZATION. Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[9][12]naphthyridine-3-carboxylic Acid Benzylamide. Source: ResearchGate URL: [Link]

  • Title: Chromatographic separations of aromatic carboxylic acids. Source: Semantic Scholar URL: [Link]

  • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Source: ACS Publications URL: [Link]

  • Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 1,6-Naphthyridine-5-carboxylic acid. Source: PubChem URL: [Link]

  • Title: Synthesis of Novel Benzo[b][7][9]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Source: MDPI URL: [Link]

  • Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: MDPI URL: [Link]

  • Title: Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Source: Royal Society of Chemistry URL: [Link]

  • Title: 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. Source: PubMed URL: [Link]

Sources

Technical Support Center: Synthesis and Purification of 1,6-Naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1,6-naphthyridine. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you identify and remove typical impurities, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My 1,6-naphthyridine synthesis resulted in a dark, tarry crude product. What is the likely cause and how can I purify my compound?

A: The formation of a dark, viscous, or tar-like substance is a frequent issue, particularly in Skraup-type syntheses which often employ harsh acidic and oxidizing conditions.[1] This polymeric material arises from the acid-catalyzed polymerization of intermediates, such as acrolein formed in situ from glycerol. To purify your 1,6-naphthyridine from this residue, an acid-base extraction is highly effective. The basic nitrogen atoms in the 1,6-naphthyridine ring allow it to be protonated and extracted into an aqueous acidic phase, leaving the non-basic polymeric impurities in the organic phase.

Q2: I've confirmed the presence of my desired 1,6-naphthyridine by mass spectrometry, but the NMR spectrum shows more peaks than expected. What could these be?

A: Besides your target molecule, the additional peaks likely correspond to common impurities such as unreacted starting materials, incompletely cyclized intermediates, or, most commonly, positional isomers.[2] The formation of different naphthyridine isomers (e.g., 1,5- or 1,8-naphthyridine) can occur depending on the starting materials and reaction conditions.[3] Careful analysis of the aromatic region of the ¹H NMR spectrum is crucial for identifying these isomers, as the coupling patterns and chemical shifts are unique to each substitution pattern.

Q3: My Friedländer synthesis of a substituted 1,6-naphthyridine is giving a low yield, and I'm observing a significant amount of a byproduct at a different retention time on my TLC. What is this likely to be?

A: A common side reaction in the Friedländer synthesis is the self-condensation of the ketone reactant, leading to aldol condensation products.[4] This is especially prevalent under basic conditions. To minimize this, consider using a milder catalyst or adjusting the stoichiometry of your reactants. The resulting aldol products are typically more polar than the desired 1,6-naphthyridine and can often be separated by column chromatography.

Troubleshooting Guides: Identifying and Removing Common Impurities

This section provides a detailed look at the most common impurities encountered during 1,6-naphthyridine synthesis, their formation mechanisms, and strategies for their removal.

Impurity Profile 1: Positional Isomers

Positional isomers are often the most challenging impurities to remove due to their similar physical and chemical properties to the desired 1,6-naphthyridine product.

Mechanism of Formation:

In syntheses starting from aminopyridines, the cyclization step can occur at different positions on the pyridine ring, leading to a mixture of naphthyridine isomers. The regioselectivity is influenced by the electronic and steric properties of the substituents on the starting materials.[1]

Identification:

  • TLC: Positional isomers often have very similar Rf values, but a well-optimized solvent system may show slight separation.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is the most informative. Each isomer will have a unique set of chemical shifts and coupling constants for the ring protons. A comparative analysis with literature data for known naphthyridine isomers is recommended.

Removal Strategies:

  • Column Chromatography: This is the most effective method for separating positional isomers. A long column with a shallow gradient of a polar solvent in a non-polar solvent is often required. For instance, a gradient of ethyl acetate in hexanes or methanol in dichloromethane can be effective.[5] The addition of a small amount of triethylamine (0.5-1%) to the mobile phase can improve peak shape by neutralizing acidic sites on the silica gel.[2]

  • Recrystallization: Fractional recrystallization can sometimes be used if a solvent system is found in which the isomers have significantly different solubilities. This often requires extensive screening of various solvents and solvent mixtures.[6]

Impurity Profile 2: Incompletely Oxidized Intermediates (e.g., Dihydronaphthyridines)

In syntheses that involve a final oxidation step to form the aromatic naphthyridine ring, incomplete oxidation can lead to the presence of dihydronaphthyridine intermediates.

Mechanism of Formation:

This occurs when the oxidizing agent is not potent enough, is used in insufficient quantity, or if the reaction time is too short.[1]

Identification:

  • TLC: Dihydronaphthyridines are typically less polar than the fully aromatic 1,6-naphthyridine.

  • ¹H NMR: The presence of aliphatic protons (typically in the range of 2-4 ppm) in the NMR spectrum, corresponding to the non-aromatic portion of the ring system, is a clear indicator of these impurities.

  • Mass Spectrometry: The molecular weight will be higher by two or more mass units compared to the fully aromatized product.

Removal and Mitigation:

  • Re-oxidation: The crude product mixture can be subjected to further oxidation using a suitable reagent to convert the dihydronaphthyridine to the desired product.

  • Column Chromatography: These impurities can be readily separated from the aromatic product by standard silica gel chromatography, as they are significantly less polar.

Impurity Profile 3: Aldol Condensation Byproducts (Friedländer Synthesis)

When using a ketone with an α-methylene group in a Friedländer synthesis, self-condensation of the ketone can compete with the desired reaction.

Mechanism of Formation:

Under the acidic or basic conditions of the Friedländer synthesis, the ketone can enolize and react with another molecule of the ketone to form an α,β-unsaturated ketone or a β-hydroxy ketone.

Identification:

  • TLC: Aldol products are generally more polar than the 1,6-naphthyridine product.

  • ¹H NMR: The spectra will show characteristic signals for the aldol adduct, which will be distinct from the aromatic signals of the desired product.

Removal Strategy:

  • Column Chromatography: These byproducts are typically straightforward to remove using silica gel chromatography due to the significant polarity difference. A solvent system such as ethyl acetate in hexanes is usually effective.

Experimental Protocols

Protocol 1: Purification of 1,6-Naphthyridine via Acid-Base Extraction

This protocol is particularly useful for removing non-basic impurities, such as polymeric tars.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acid Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous hydrochloric acid (HCl). The basic 1,6-naphthyridine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Wash Organic Layer (Optional): The combined aqueous layers can be washed with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M sodium hydroxide or saturated sodium bicarbonate solution) with stirring until the pH is basic (pH > 8). The 1,6-naphthyridine will precipitate out as a solid or can be extracted.

  • Product Extraction: Extract the basified aqueous solution with several portions of an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 1,6-naphthyridine.

Protocol 2: Purification of 1,6-Naphthyridine by Column Chromatography

This protocol is a general guideline for separating 1,6-naphthyridine from impurities with different polarities.

  • Stationary Phase: Prepare a slurry of silica gel in the initial, less polar mobile phase solvent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and concentrate the mixture to dryness to create a dry-loaded sample. Carefully add the dried sample to the top of the prepared column.

  • Elution: Begin eluting the column with the initial, non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol). This can be done in a stepwise or continuous gradient fashion.

  • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure 1,6-naphthyridine and remove the solvent under reduced pressure.

Impurity Type Typical Mobile Phase System (Silica Gel) Notes
Positional IsomersHexane/Ethyl Acetate or Dichloromethane/Methanol (shallow gradient)May require a long column and slow elution for good separation. Adding ~0.5% triethylamine can improve peak shape.
DihydronaphthyridinesHexane/Ethyl AcetateThese are less polar and will elute before the aromatic product.
Aldol ByproductsHexane/Ethyl AcetateThese are more polar and will elute after the desired product or remain on the baseline in less polar solvent systems.
Protocol 3: Purification by Recrystallization

Finding a suitable recrystallization solvent often requires screening.[7]

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but show low solubility when cold. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or hexanes/ethyl acetate.[8]

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizing Synthetic Challenges and Solutions

Impurity Formation in 1,6-Naphthyridine Synthesis

G cluster_skraup Skraup Synthesis cluster_friedlander Friedländer Synthesis Aminopyridine_S Aminopyridine Skraup_Reaction Skraup Reaction Aminopyridine_S->Skraup_Reaction Glycerol Glycerol Glycerol->Skraup_Reaction Product_S 1,6-Naphthyridine Skraup_Reaction->Product_S Desired Pathway Impurity_Tar Polymeric Tars Skraup_Reaction->Impurity_Tar Side Reaction (Polymerization) Impurity_Dihydro_S Dihydronaphthyridines Skraup_Reaction->Impurity_Dihydro_S Incomplete Oxidation Impurity_Isomer_S Positional Isomers Skraup_Reaction->Impurity_Isomer_S Alternative Cyclization Aminopyridine_F o-Amino-pyridyl Ketone/Aldehyde Friedlander_Reaction Friedländer Reaction Aminopyridine_F->Friedlander_Reaction Ketone α-Methylene Ketone Ketone->Friedlander_Reaction Impurity_Aldol Aldol Adducts Ketone->Impurity_Aldol Self-Condensation Product_F 1,6-Naphthyridine Friedlander_Reaction->Product_F Desired Pathway Impurity_Isomer_F Positional Isomers Friedlander_Reaction->Impurity_Isomer_F Alternative Cyclization

Caption: Common impurity pathways in Skraup and Friedländer syntheses.

General Purification Workflow

G Crude Crude Product (1,6-Naphthyridine + Impurities) Extraction Acid-Base Extraction Crude->Extraction Chromatography Column Chromatography Extraction->Chromatography Partially Purified NonBasic Non-Basic Impurities (e.g., Tars) Extraction->NonBasic Removed Recrystallization Recrystallization Chromatography->Recrystallization Further Purification PolarityDiff Impurities with Different Polarity Chromatography->PolarityDiff Removed Pure Pure 1,6-Naphthyridine Recrystallization->Pure SolubilityDiff Impurities with Different Solubility Recrystallization->SolubilityDiff Removed

Caption: A typical workflow for the purification of 1,6-naphthyridine.

References

  • Mechanism involved in the formation of 1,6-naphthyridine derivatives. ResearchGate. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(16), 3610-3641. Available at: [Link]

  • Venkata Ramana, P., Kamala Prasad, V., & Rushmi Curie, J. (2015). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. Journal of Applicable Chemistry, 4(1), 110-119. Available at: [Link]

  • 1,6-Naphthyridine. American Chemical Society. Available at: [Link]

  • Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Help with Skraup synthesis. Reddit. Available at: [Link]

  • Aldol Condensation. Available at: [Link]

  • Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6549. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1,6-naphthyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. The 1,6-naphthyridine core is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2]

This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 1,6-naphthyridine derivatives, offering potential causes and actionable solutions.

Issue 1: Low Yield in Friedländer Annulation

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a common method for constructing the 1,6-naphthyridine ring.[3][4] However, achieving high yields can be challenging.

dot

Friedlander_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield in Friedländer Annulation Cause1 Suboptimal Catalyst LowYield->Cause1 Cause2 Incorrect Solvent LowYield->Cause2 Cause3 Decomposition of Starting Materials LowYield->Cause3 Cause4 Poor Reaction Kinetics LowYield->Cause4 Solution1 Catalyst Screening: - Bases (piperidine, KOH) - Acids (p-TsOH, TFA, Lewis acids) Cause1->Solution1 Solution2 Solvent Optimization: - High-boiling point solvents (e.g., DMF, DMSO) - Solvent-free conditions Cause2->Solution2 Solution3 Temperature Control: - Gradual heating - Monitoring for degradation Cause3->Solution3 Solution4 Microwave Irradiation: - Reduced reaction times - Improved yields Cause4->Solution4

Caption: Troubleshooting workflow for low yields in Friedländer annulation.

Detailed Recommendations:

  • Catalyst Selection: The choice of catalyst is critical. While classic conditions may use bases like piperidine or potassium hydroxide, acid catalysis with p-toluenesulfonic acid, trifluoroacetic acid, or various Lewis acids has proven effective.[3] An initial catalyst screen is highly recommended.

  • Solvent and Temperature: High-boiling point aprotic solvents such as DMF or DMSO can facilitate the reaction by allowing for higher temperatures, which can overcome activation energy barriers. However, be mindful of potential starting material decomposition at elevated temperatures. In some cases, solvent-free "grindstone" chemistry has been shown to produce high yields rapidly.[5]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields by promoting efficient and uniform heating.[6]

ConditionCatalystSolventTemperature (°C)Yield (%)Reference
ConventionalPyrrolidine/H₂SO₄EthanolRefluxModerate[4]
MicrowaveCopper catalystN/AN/Aup to 96%[6]
Solvent-freeNoneNoneRoom Temp90-97%[5]
Issue 2: Poor Regioselectivity in Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines and can be adapted for naphthyridines by using aminopyridines as starting materials.[7][8] A common issue is controlling the regioselectivity of the cyclization, which can lead to a mixture of isomers.

dot

Skraup_Troubleshooting Problem Poor Regioselectivity in Skraup Synthesis Cause Steric and Electronic Effects of Substituents Problem->Cause Solution1 Choice of Aminopyridine Isomer Cause->Solution1 Solution2 Modification of Reaction Conditions Cause->Solution2 Solution3 Use of Directing Groups Cause->Solution3

Caption: Factors influencing regioselectivity in Skraup synthesis.

Detailed Recommendations:

  • Starting Material Selection: The choice of aminopyridine isomer is the primary determinant of the final naphthyridine isomer. For instance, 3-aminopyridine can lead to 1,5- or 1,7-naphthyridines, while 4-aminopyridine can yield 1,6-naphthyridines.[8]

  • Controlling Reaction Vigor: The Skraup reaction is notoriously exothermic and can be violent.[7] This can be controlled by the slow addition of sulfuric acid and by using a milder oxidizing agent than the traditional nitrobenzene.

  • Modified Procedures: Consider using a "sulfo-mix" (nitrobenzenesulfonic acid in sulfuric acid) for a more controlled reaction.[8]

Issue 3: Catalyst Poisoning and Low Yields in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, are powerful tools for functionalizing the 1,6-naphthyridine core.[9][10] However, the nitrogen atoms in the naphthyridine ring can act as ligands for the palladium catalyst, leading to catalyst inhibition or poisoning.[11]

Detailed Recommendations:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can mitigate catalyst poisoning by sterically hindering the coordination of the naphthyridine nitrogen to the palladium center.[11]

  • Catalyst Choice: Employing pre-formed palladium(0) catalysts like Pd(PPh₃)₄ or highly active pre-catalysts can be more effective than generating the active species in situ from a palladium(II) source.[11]

  • Base Selection: The choice of base is crucial. For nitrogen-containing heterocycles, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to organic bases.[11][12]

ParameterRecommendationRationale
Catalyst Pd(0) source or pre-catalystEfficient generation of the active catalytic species.[11]
Ligand Bulky, electron-rich phosphinesMinimize catalyst poisoning by the heterocyclic substrate.[11]
Base K₃PO₄, Cs₂CO₃Effective for nitrogen-containing heterocycles without interfering with the catalyst.[11][12]
Solvent Aprotic polar solvents (e.g., dioxane, DMF) with waterGood solubility for both organic and inorganic reagents.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 1,6-naphthyridine derivatives?

Common starting materials include 4-aminopyridine derivatives, which can be used in reactions like the Skraup or Friedländer synthesis.[7][13] Multicomponent reactions often utilize aldehydes and malononitrile or its dimer.[6][14]

Q2: How can I purify my 1,6-naphthyridine derivatives?

Purification is typically achieved through column chromatography on silica gel.[15] The choice of eluent will depend on the polarity of the specific derivative. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure compounds. In some cases, preparative HPLC may be necessary for difficult separations.[15]

Q3: What are the key spectroscopic features to confirm the formation of the 1,6-naphthyridine ring?

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons on the bicyclic ring system. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The number of signals in the aromatic region will correspond to the number of unique carbon atoms in the naphthyridine core and its substituents.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or M⁺) should correspond to the calculated molecular weight of the target compound.[15][16]

Q4: Are there "green" or more environmentally friendly methods for synthesizing 1,6-naphthyridines?

Yes, there is a growing interest in developing more sustainable synthetic routes. This includes the use of water as a solvent, solvent-free reactions (grindstone chemistry), and the use of recyclable catalysts.[5][6][17] One-pot multicomponent reactions are also considered green as they reduce the number of synthetic steps and purification stages, saving time and resources.[14]

Experimental Protocols

General Procedure for a One-Pot, Three-Component Synthesis of a Substituted 1,6-Naphthyridine

This protocol is adapted from a method employing a recyclable organometallic catalyst.[14][17]

  • To a mixture of an aromatic aldehyde (1 mmol), malononitrile (2 mmol), and 1-naphthylamine (1 mmol) in an aqueous medium, add the SiO₂/Fe₃O₄@MWCNTs catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the catalyst from the reaction mixture using an external magnet.

  • Isolate the product by filtration and wash with water.

  • Recrystallize the crude product from hot ethanol to afford the pure 1,6-naphthyridine derivative.

dot

OnePot_Synthesis Start Starting Materials: - Aldehyde - Malononitrile - 1-Naphthylamine - Catalyst Reaction Reaction: - Aqueous medium - Room temperature Start->Reaction Workup Workup: - Magnetic separation of catalyst - Filtration Reaction->Workup Purification Purification: - Recrystallization from ethanol Workup->Purification Product Pure 1,6-Naphthyridine Derivative Purification->Product

Caption: Workflow for a one-pot synthesis of 1,6-naphthyridine derivatives.

References

  • Mechanism involved in the formation of 1,6‐naphthyridine derivatives. ResearchGate. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Available at: [Link]

  • Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. Available at: [Link]

  • Rapid synthesis of 1,6-naphthyridines by grindstone chemistry. Semantic Scholar. Available at: [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. SciSpace. Available at: [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. Available at: [Link]

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters. Available at: [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available at: [Link]

  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • Synthesis of Novel Benzo[b][5][13]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. Available at: [Link]

  • 1,6-Naphthyridine. American Chemical Society. Available at: [Link]

  • ChemInform Abstract: Friedlaender Reaction in the Synthesis of 2-(Phosphoryl)alkyl-Substituted 1,6-Naphthyridines. ResearchGate. Available at: [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Efficient synthesis of 1,9-substituted benzo[h][5][13]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. PMC. Available at: [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Available at: [Link]

  • From High-Throughput Catalyst Screening to Reaction Optimization: Detailed Investigation of Regioselective Suzuki Coupling of 1,6-Naphthyridone Dichloride. OUCI. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. Available at: [Link]

Sources

troubleshooting guide for the recrystallization of naphthyridine carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of naphthyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical purification step of recrystallization. Naphthyridine carboxylic acids are a vital class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents.[1][2] However, their unique chemical properties—possessing both an acidic carboxylic acid function and basic nitrogen atoms within the aromatic rings—can present specific purification challenges.

This document moves beyond generic protocols to provide in-depth, field-tested solutions in a direct question-and-answer format. We will explore the causality behind common issues and offer robust, validated strategies to overcome them, ensuring you can achieve the highest purity for your compounds.

Part 1: FAQs on Solvent Selection

Proper solvent selection is the foundation of a successful recrystallization. The ideal solvent should dissolve the compound completely when hot but poorly when cold, while impurities should remain soluble at all temperatures.[3]

Question: What are the best starting solvents for recrystallizing naphthyridine carboxylic acids?

Answer: The amphoteric nature of naphthyridine carboxylic acids (possessing both acidic and basic sites) dictates the use of polar solvents. The carboxylic acid group promotes solubility in solvents capable of hydrogen bonding, while the heterocyclic nitrogen atoms contribute to overall polarity.

Excellent starting points include:

  • Polar Protic Solvents: Ethanol, methanol, isopropanol, acetic acid, and water. These solvents can engage in hydrogen bonding with both the carboxylic acid and the ring nitrogens.

  • Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. These are strong solubilizers but can sometimes be difficult to remove completely.

  • Mixed Solvent Systems: Often, a single solvent does not provide the ideal solubility profile. A mixed solvent system, combining a "good" solvent (in which the compound is highly soluble) with a "poor" solvent (in which it is sparingly soluble), offers finer control over the crystallization process.[4][5] Common pairs include methanol/diethyl ether, ethanol/chloroform, and DMF/water.[6][7]

Question: How do I perform a systematic solvent screen?

Answer: An empirical, small-scale test is the most reliable method. Do not sacrifice your entire batch of crude product to find the right solvent.

Protocol: Microscale Solvent Screening
  • Preparation: Place approximately 10-20 mg of your crude naphthyridine carboxylic acid into several small test tubes.

  • Initial Solubility Test (Cold): Add 0.5 mL of a candidate solvent to a test tube at room temperature. Agitate the mixture. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization but may be used as the "good" solvent in a mixed pair.

  • Solubility Test (Hot): If the compound did not dissolve at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Add the solvent dropwise, with agitation, until the solid just dissolves. Use the minimum amount of hot solvent necessary.[3]

  • Cooling and Observation: Remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.

  • Evaluation: An ideal solvent is one where the compound dissolves fully when hot and forms a high yield of crystals upon cooling. Observe the quality and quantity of the crystals.

Solvent CandidatePolarity (Dielectric Constant)Boiling Point (°C)Observations & Suitability Notes
Water80.1100Good for highly polar compounds. High boiling point may lead to "oiling out" if the compound's melting point is low.[5][8]
Ethanol24.578Excellent general-purpose polar protic solvent. Often a good first choice.
Methanol32.765Similar to ethanol but more polar and has a lower boiling point.
Acetic Acid6.2118Useful for compounds that are difficult to dissolve, but can be hard to remove.
Acetone20.756Good for moderately polar compounds. Its volatility is advantageous for drying crystals.
Ethyl Acetate6.077A less polar option, often used as the "poor" solvent in a mixed system with a more polar solvent like hexane.[8]
Dimethylformamide (DMF)36.7153A very strong solvent. Typically used when other solvents fail. Often requires a "poor" solvent like water to induce crystallization.

Part 2: Troubleshooting Crystallization Failures

This section addresses the most common issues encountered after a suitable solvent has been chosen.

Question: I've cooled my solution, but no crystals have formed. What went wrong?

Answer: This is a very common problem, typically arising from one of two scenarios: the solution is not supersaturated, or the nucleation process has been inhibited.

Troubleshooting Workflow: No Crystal Formation

G start Hot, clear solution is cooled. No crystals form. sub_check Is the solution supersaturated? start->sub_check action1 Induce Crystallization sub_check->action1 Yes, likely action2 Concentrate the Solution sub_check->action2 No, likely too much solvent method1a Scratch inner surface of the flask with a glass rod at the meniscus. action1->method1a method1b Add a 'seed crystal' of the pure compound. action1->method1b method1c Cool to a lower temperature (e.g., freezer). action1->method1c method2a Gently boil off a portion of the solvent (10-20%). action2->method2a method2b Re-heat to ensure dissolution, then cool slowly again. method2a->method2b

Caption: Decision workflow for inducing crystallization.

Causality Explained:

  • Too Much Solvent: This is the most frequent cause.[5] If an excess of solvent was used to dissolve the compound, the solution will not become supersaturated upon cooling, and the thermodynamic driving force for crystallization is absent.[9] The solution is to reduce the solvent volume by gentle heating or using a rotary evaporator.[5][10]

  • Supersaturation without Nucleation: Sometimes a solution can become supersaturated but still not produce crystals because the initial energy barrier for crystal formation (nucleation) has not been overcome.[3]

    • Scratching the glass provides a rough, high-energy surface that serves as a template for crystal growth.[4]

    • Adding a seed crystal bypasses the nucleation step entirely by providing a pre-formed crystal lattice onto which more molecules can deposit.[4][10]

Question: My compound separated as an oil, not crystals. How do I fix this?

Answer: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point.[5][11] Because the compound is molten, it cannot form an ordered crystal lattice and instead separates as a liquid.

Common Causes and Solutions:

  • Solution Cooled Too Quickly: Rapid cooling can cause the solution to become highly supersaturated while it is still very hot, leading to precipitation above the compound's melting point.

    • Solution: Reheat the mixture until the oil redissolves completely. You may need to add a small amount (1-5%) of additional hot solvent.[10] Allow the flask to cool as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.[12]

  • High Concentration of Impurities: Impurities can cause a significant melting point depression. An impure compound may be molten at the temperature where it would normally crystallize.

    • Solution: Attempt a preliminary purification step. If the impurities are colored, consider adding a very small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, leading to lower yield.[10] If impurities are significant, column chromatography may be necessary before attempting recrystallization.[4][13]

  • Inappropriate Solvent Choice: If the boiling point of the solvent is much higher than the melting point of the solute, oiling out is more likely.

    • Solution: Re-evaluate your solvent choice. Select a solvent with a lower boiling point or use a mixed-solvent system where crystallization can be induced at a lower temperature by adding the "poor" solvent.

Question: My yield is very low. How can I improve it?

Answer: While some product loss is inherent to recrystallization (due to the compound's finite solubility even in cold solvent), yields can often be improved by refining your technique.[3]

Key Areas for Improvement:

  • Minimize Solvent Usage: Use the absolute minimum amount of boiling solvent required to fully dissolve your compound. Any excess will retain more of your product in the final solution (the mother liquor).[3][5]

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, preheat your funnel and receiving flask. A cold funnel will cause the product to crash out of solution on the filter paper, reducing your yield.[11][14]

  • Maximize Cooling: Once the solution has cooled slowly to room temperature, place it in an ice-water bath or even a freezer (if the solvent's freezing point allows) for at least 30 minutes to maximize the amount of product that crystallizes out of solution.[4][10]

  • Efficient Washing: When washing the filtered crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve a significant portion of your purified product.[3]

References

  • University of California, Los Angeles. (n.d.). Recrystallization. OChem Online. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Chem 118L. Retrieved from [Link]

  • Isac, A., et al. (2020). Synthesis, reactivity and applications of 1,5-naphthyridines. Molecules, 25(14), 3196. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Jones, P. G. (n.d.). Crystal growing. Anorganisch-Chemisches Institut der Universität. Retrieved from [Link]

  • Reddit User Discussion. (2012). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]

  • LibreTexts. (2021). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Dinger, M. (n.d.). Crystal Growing Tips. The Center for Xray Crystallography, University of Florida. Retrieved from [Link]

  • Reddit User Discussion. (2024). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • Wang, K., et al. (2024). Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of... [Image]. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(17), 1585-1607. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Chem 351/353. Retrieved from [Link]

Sources

overcoming poor solubility of 1,6-Naphthyridine-4-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,6-Naphthyridine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the successful integration of this compound into your assays.

Understanding the Challenge: The Amphoteric Nature of this compound

The primary difficulty in handling this compound stems from its chemical structure. The molecule contains both a weakly acidic carboxylic acid group (-COOH) and two weakly basic nitrogen atoms within its naphthyridine ring system. This dual acidic and basic character makes it an amphoteric compound.

The solubility of amphoteric molecules is highly dependent on pH.[1][2] At a specific pH, known as the isoelectric point (pI), the molecule exists predominantly as a neutral zwitterion, where both the acidic and basic groups are ionized. This zwitterionic form often has minimal aqueous solubility, leading to precipitation, especially in neutral buffers (pH ~7.4) commonly used in biological assays. The key to overcoming this issue is to shift the pH away from the pI, forcing the molecule into its more soluble cationic (at low pH) or anionic (at high pH) form.

Diagram: The pH-Solubility Relationship

Conceptual pH-Solubility Profile of an Amphoteric Compound cluster_0 cluster_1 Low pH Low pH pI pI High pH High pH High Solubility High Solubility Low Solubility Low Solubility p1 p2 p1->p2 Cationic Cationic Form (Protonated Nitrogens) - Soluble Salt - p1->Cationic p3 p2->p3 p4 p3->p4 Zwitterion Zwitterionic Form (Isoelectric Point, pI) - Poorly Soluble - p3->Zwitterion p5 p4->p5 Anionic Anionic Form (Deprotonated Acid) - Soluble Salt - p5->Anionic

Caption: pH-dependent solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my neutral phosphate-buffered saline (PBS, pH 7.4). What should I do?

This is the most common issue. At neutral pH, the compound is likely at or near its isoelectric point, causing poor solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute this stock into your aqueous buffer. If direct dissolution in an aqueous buffer is required, you must adjust the pH. See Protocol 2 for detailed steps.

Q2: I dissolved the compound in DMSO, but it precipitated when I added it to my assay medium. Why did this happen?

This is called "fall-out" or "crashing out." While the compound is soluble in 100% DMSO, its solubility limit may have been exceeded when the high-concentration DMSO stock was diluted into the aqueous medium.

To resolve this:

  • Lower the final concentration: Your target concentration might be above the compound's solubility limit in the final assay buffer.

  • Reduce the DMSO stock concentration: Prepare a less concentrated DMSO stock and add a correspondingly larger volume to your assay (while keeping the final DMSO percentage low).

  • Check the final DMSO concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cellular toxicity.[3]

Q3: What is the best solvent for making a stock solution?

Dimethyl sulfoxide (DMSO) is an excellent choice for creating high-concentration stock solutions due to its strong solubilizing power for a wide range of organic molecules.[4] For a 10 mM stock, you can typically dissolve 1.74 mg of this compound (MW: 174.16 g/mol ) in 1 mL of DMSO.

Q4: Can I use ethanol or methanol instead of DMSO?

Yes, other water-miscible organic solvents can be used.[5] However, DMSO is generally a more potent solvent. If you use ethanol or methanol, you may not be able to achieve as high a stock concentration. Always be mindful of the final solvent concentration in your assay, as ethanol can also have effects on cellular systems.

Q5: How should I store my stock solution?

Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Ensure the vials are tightly sealed to prevent absorption of atmospheric water, which can cause the compound to precipitate upon freezing.

Troubleshooting Guide: A Step-by-Step Approach

Use this guide when you encounter solubility issues. It provides a logical workflow to identify and solve the problem.

Diagram: Troubleshooting Workflow

Troubleshooting Workflow for Solubility Issues start Start: Compound Precipitates in Assay check_stock Is the compound fully dissolved in the 100% DMSO stock? start->check_stock sonicate Action: Warm gently (37°C) and sonicate the stock solution. check_stock->sonicate No check_dilution Did precipitation occur immediately upon dilution into aqueous buffer? check_stock->check_dilution Yes sonicate->check_stock solubility_limit Problem: Final concentration exceeds solubility limit in the assay buffer. check_dilution->solubility_limit Yes success Success: Compound is soluble. check_dilution->success No lower_conc Solution 1: Lower the final assay concentration. solubility_limit->lower_conc use_ph Solution 2: Use pH-mediated solubilization (see Protocol 2). solubility_limit->use_ph lower_conc->success use_ph->success

Caption: Step-by-step troubleshooting for solubility problems.

Data & Protocols

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₉H₆N₂O₂PubChem CID: 75422264[6]
Molecular Weight174.16 g/mol PubChem CID: 12549437[7]
Predicted XlogP0.6PubChem CID: 75422264[6]
Predicted pKa (Acidic)~4-5 (Carboxylic Acid)Estimated based on typical carboxylic acids[8]
Predicted pKa (Basic)~2-3 (Naphthyridine N)Estimated based on pyridine pKa (~5.2) and electron-withdrawing effects
Table 2: Recommended Co-solvents and Maximum Final Assay Concentrations
Co-SolventTypical Max. Concentration (v/v)Notes
DMSO ≤ 0.5% Standard for most cell-based assays. Some robust cell lines may tolerate up to 1%.[3]
Ethanol ≤ 0.5% Can induce metabolic changes in cells. Always run a vehicle control.[3]
Methanol ≤ 0.1% More toxic than ethanol; use with caution.
Polyethylene Glycol 400 (PEG 400) ≤ 1%Can be a useful co-solvent, but may affect protein interactions.[1]
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for preparing a 10 mM stock solution.

Materials:

  • This compound

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortexer and/or sonicator

Procedure:

  • Weigh the Compound: Accurately weigh out 1.74 mg of this compound.

    • Causality: Precise weighing is critical for accurate final concentrations in your assay.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Promote Dissolution: Vortex the mixture vigorously for 2-3 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.

    • Pro-Tip: Always visually inspect the solution against a light source to ensure all particulate matter has dissolved.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in tightly sealed tubes.

  • Long-Term Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: pH-Mediated Solubilization in Aqueous Buffers

This protocol is for applications where DMSO or other organic solvents are not permissible. The strategy is to create a concentrated aqueous stock by adjusting the pH to the basic range, where the compound forms a soluble anionic salt.

Materials:

  • This compound

  • Sterile, purified water or desired buffer (e.g., PBS)

  • 1 M NaOH solution

  • 1 M HCl solution

  • pH meter

Procedure:

  • Weigh Compound: Weigh the desired amount of this compound into a sterile tube.

  • Add Buffer: Add approximately 80% of the final desired volume of water or buffer. The compound will likely remain as a suspension.

  • Basify the Solution: While stirring, add the 1 M NaOH solution dropwise. Monitor the solution's clarity. As the pH increases (typically above pH 8-9), the carboxylic acid group deprotonates, and the compound should dissolve completely.[1][9]

    • Causality: Increasing the pH well above the pKa of the carboxylic acid (~4-5) ensures the formation of the highly water-soluble carboxylate anion.[2][10]

  • Final Volume Adjustment: Once the solution is clear, add water or buffer to reach the final target volume.

  • pH Neutralization (CRITICAL STEP): This step is crucial before adding the stock to your assay.

    • Option A (For direct use): Slowly add 1 M HCl dropwise to bring the pH of the stock solution back to your desired final assay pH (e.g., 7.4). CAUTION: The compound may precipitate if the concentration is too high. This method is only suitable for preparing dilute, ready-to-use solutions.

    • Option B (Recommended for stocks): Keep the stock solution basic (e.g., pH 9.0). When diluting it into your final assay medium, ensure the buffering capacity of the medium is sufficient to absorb the added base and maintain the correct final pH. Always measure the pH of the final assay solution after adding the compound's stock to validate this.

  • Validation: Before proceeding with an experiment, perform a small-scale test by diluting your pH-adjusted stock into the final assay buffer to confirm that no precipitation occurs at the target concentration and that the final pH is correct.

References

  • Avdeef, A. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. Technical Note. Available at: [Link]

  • Ibrahim, A., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Avdeef, A., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. Available at: [Link]

  • Paradkar, A., et al. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. Available at: [Link]

  • Kumar, S., & Singh, A. (2020). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Chadha, R., et al. (2020). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. NIH. Available at: [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

  • PubChem. (n.d.). This compound hydrochloride. PubChem. Available at: [Link]

  • Zhang, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available at: [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. Available at: [Link]

  • Sharma, D., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • PubChem. (n.d.). 1,6-Naphthyridine-5-carboxylic acid. PubChem. Available at: [Link]

  • American Chemical Society. (2021). 1,6-Naphthyridine. American Chemical Society. Available at: [Link]

  • de Vos, W. M., et al. (2018). Wettability of Amphoteric Surfaces: The Effect of pH and Ionic Strength on Surface Ionization and Wetting. ACS Publications. Available at: [Link]

  • Jamshaid, H., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Savjani, K. T., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • ScienceOpen. (n.d.). Acceptable Analytical Practices for dissolution testing of poorly soluble compounds. ScienceOpen. Available at: [Link]

  • Li, Z., et al. (2022). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. ResearchGate. Available at: [Link]

  • Williams, R. (n.d.). pKa Values Table: Inorganic & Organic Acids. Studylib. Available at: [Link]

  • PubChem. (n.d.). 1,6-Naphthyridine. PubChem. Available at: [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Available at: [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available at: [Link]

  • Kamala Prasad, V., et al. (2015). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. SciSpace. Available at: [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

  • The OChemTutor. (n.d.). pKa values. The OChemTutor. Available at: [Link]

  • Alajarin, R., et al. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]

Sources

Technical Support Center: Strategies to Avoid Side Reactions in Friedel-Crafts Cyclization of Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for navigating the complexities of intramolecular Friedel-Crafts reactions on naphthyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction to construct polycyclic aza-aromatic compounds. Our goal is to provide you with a deep understanding of the underlying chemical principles, troubleshooting strategies for common side reactions, and robust protocols to ensure the success of your experiments.

Section 1: Understanding the Core Challenges

The intramolecular Friedel-Crafts reaction is a cornerstone of polycyclic synthesis. However, when applied to nitrogen-containing heterocycles like naphthyridines, unique challenges arise that are not typically encountered with simple carbocyclic arenes. Understanding these root causes is the first step toward developing effective solutions.

Question: Why is the Friedel-Crafts cyclization of a naphthyridine precursor often more difficult than that of its naphthalene analog?

Answer: The difficulty stems primarily from the presence of the two nitrogen atoms in the naphthyridine core. These atoms introduce two major complicating factors:

  • Lewis Basicity and Catalyst Sequestration: The lone pair of electrons on each nitrogen atom acts as a Lewis base.[1] In the presence of a traditional Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong Brønsted acid, the nitrogens will readily coordinate with or be protonated by the acid.[2] This acid-base interaction forms a stable complex, effectively "sequestering" the catalyst and rendering it unavailable to activate the electrophilic partner of the reaction. This often necessitates the use of stoichiometric or even excess amounts of the catalyst.[3][4]

  • Ring Deactivation: Nitrogen is more electronegative than carbon. Through inductive effects, the nitrogen atoms withdraw electron density from the aromatic system. This deactivation is significantly amplified upon protonation or coordination with a Lewis acid, which places a formal positive charge on the nitrogen.[1] This effect reduces the nucleophilicity of the naphthyridine ring, making it less capable of participating in the key electrophilic aromatic substitution step of the cyclization.

Caption: Lewis acid complexation with a naphthyridine nitrogen.

Section 2: Troubleshooting Guide: Common Problems & Solutions

This section addresses the most common issues encountered during the Friedel-Crafts cyclization of naphthyridines, providing detailed explanations and actionable solutions.

Problem 1: Low or No Conversion to the Desired Product

You've set up your reaction, but TLC or LC-MS analysis shows only starting material, even after extended reaction times or heating.

  • Probable Cause A: Ineffective Catalyst System As discussed, standard Lewis acids (AlCl₃, FeCl₃) are often ineffective due to sequestration by the basic nitrogens. Similarly, moderately strong Brønsted acids may be fully neutralized.

  • Solution: Employ Superacids or Specialized Reagents To overcome catalyst deactivation, a sufficiently strong acid system is required to both protonate the heterocycle and catalyze the cyclization.

    • Superacids: Brønsted acids stronger than 100% sulfuric acid, such as trifluoromethanesulfonic acid (TfOH, triflic acid), are highly effective.[5] They can generate reactive dicationic intermediates where one nitrogen is protonated and a carbocation is formed on the side chain, driving the reaction forward.[6][7]

    • Eaton's Reagent: A solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MSA), typically 7-10 wt%.[8][9] This reagent is an excellent dehydrating agent and a strong acid, often providing higher yields and cleaner reactions than the more traditional and aggressive polyphosphoric acid (PPA).[10][11]

    • Polyphosphoric Acid (PPA): A viscous polymer that acts as both an acid catalyst and a dehydrating agent. It is effective but can be difficult to stir and often requires high temperatures, which can lead to charring.[12]

    Table 1: Comparison of Acid Catalysts for Naphthyridine Cyclization

    Catalyst Typical Conditions Advantages Disadvantages
    AlCl₃ / FeCl₃ Stoichiometric, 25-100 °C Inexpensive, common Often ineffective due to complexation; moisture sensitive.[1][13]
    H₂SO₄ (conc.) Solvent, 80-150 °C Inexpensive Can cause sulfonation side products; charring at high temp.[14]
    PPA Solvent, 100-180 °C Strong dehydrating agent Viscous, difficult to handle; requires high temperatures.[12]
    TfOH (Triflic Acid) 10 eq. to solvent, 0-80 °C Extremely strong acid, high yields Expensive; corrosive.[5]

    | Eaton's Reagent | Solvent, 60-120 °C | Milder than PPA, easier workup, high yields.[10][11] | Must be freshly prepared or properly stored. |

  • Probable Cause B: Insufficiently Nucleophilic Aromatic Ring The intramolecular reaction requires an electron-rich aromatic ring to attack the electrophilic center. If the tethered aryl group (the one that will perform the cyclizing attack) contains electron-withdrawing groups (EWGs), the reaction will be sluggish or fail completely.

  • Solution: Substrate Design Ensure the attacking aromatic ring is activated with at least one, and preferably two, electron-donating groups (EDGs) such as methoxy (-OMe), alkyl, or hydroxyl (-OH) groups. Position these groups to direct the cyclization to the desired carbon (i.e., ortho or para to the activating group).

Troubleshooting_Yield Start Problem: Low or No Yield Cause1 Probable Cause: Catalyst Deactivation? Start->Cause1 Cause2 Probable Cause: Ring Deactivation? Cause1->Cause2 No Solution1 Solution: Use Superacid (TfOH) or Eaton's Reagent Cause1->Solution1 Yes Solution2 Solution: Redesign Substrate with Electron-Donating Groups (EDGs) on Attacking Ring Cause2->Solution2 Yes

Caption: Troubleshooting workflow for low or no product yield.

Problem 2: Formation of an Isomeric Product Mixture

You obtain a product, but NMR analysis reveals a mixture of isomers, suggesting a rearrangement has occurred during the reaction.

  • Probable Cause: Carbocation Rearrangement in Friedel-Crafts Alkylation This is a classic limitation of Friedel-Crafts alkylation.[1][15] If the cyclization proceeds through a primary or secondary carbocation, it can undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable secondary or tertiary carbocation before the ring closes.[16] This leads to products with a different ring structure than intended.

  • Solution: Switch to a Friedel-Crafts Acylation Strategy The most robust solution is to avoid the problematic carbocation entirely by using an intramolecular Friedel-Crafts acylation.[17][18]

    • Acylation: Instead of an alkyl halide or alcohol precursor, start with a carboxylic acid or acyl chloride. The key electrophile is a resonance-stabilized acylium ion, which does not undergo rearrangement .[3][4] This reaction will reliably form the desired ring system, yielding a ketone.

    • Reduction: The resulting ketone can then be reduced to the desired alkyl group using standard methods like the Wolff-Kishner (hydrazine, base) or Clemmensen (zinc amalgam, HCl) reduction.

Alkylation_vs_Acylation cluster_alkylation Pathway A: Intramolecular Alkylation cluster_acylation Pathway B: Acylation-Reduction Strategy A_Start Alkyl Halide Precursor A_Inter Unstable Carbocation (e.g., 2°) A_Start->A_Inter + Lewis Acid A_Rearrange 1,2-Hydride Shift A_Inter->A_Rearrange A_Product_Desired Desired Product A_Inter->A_Product_Desired Direct Cyclization A_Rearranged_Inter More Stable Carbocation (e.g., 3°) A_Rearrange->A_Rearranged_Inter A_Product_Side Rearranged Side Product A_Rearranged_Inter->A_Product_Side Cyclization B_Start Acyl Chloride Precursor B_Inter Resonance-Stabilized Acylium Ion B_Start->B_Inter + Lewis Acid B_No_Rearrange No Rearrangement! B_Inter->B_No_Rearrange B_Product_Keto Cyclized Ketone (Single Regioisomer) B_Inter->B_Product_Keto Cyclization B_Product_Final Desired Product B_Product_Keto->B_Product_Final Wolff-Kishner Reduction

Caption: Strategic choice to avoid rearrangement side products.

Problem 3: Significant Polymerization or Tar Formation

The reaction turns dark, and workup yields an intractable black solid or very low yields of a messy crude product.

  • Probable Cause: Reaction Conditions Are Too Harsh High temperatures and highly concentrated, aggressive acids (like PPA or neat H₂SO₄) can promote intermolecular reactions, leading to polymer formation.[19] Substrates with multiple activated sites are particularly prone to this.

  • Solution: Optimize Reaction Conditions

    • Lower the Temperature: Begin the reaction at a lower temperature (e.g., room temperature or 60 °C) and only increase it gradually if no conversion is observed.

    • Use a Milder Reagent: Switch from PPA to Eaton's Reagent, which often allows for lower reaction temperatures and cleaner outcomes.[10]

    • Apply High Dilution: Intramolecular reactions are kinetically favored over intermolecular polymerization at very low substrate concentrations.[20] Performing the reaction at high dilution (e.g., <0.01 M) can significantly improve the yield of the desired cyclized product. This can be achieved by the slow addition of the substrate to a large volume of the acidic medium.

Section 3: Frequently Asked Questions (FAQs)

Q1: Is there one "best" acid catalyst for all naphthyridine cyclizations? A1: No, the optimal choice is substrate-dependent. However, for a new system, Eaton's Reagent is an excellent starting point due to its balance of high reactivity and milder conditions compared to PPA or neat superacids.[11]

Q2: Can I ever use a standard Lewis acid like AlCl₃? A2: It is challenging but not impossible. Success with AlCl₃ typically requires a highly activated substrate (multiple EDGs on the attacking ring) and a less basic naphthyridine isomer. You will almost certainly need to use more than one equivalent of the catalyst. For most applications, Brønsted superacids are more reliable.

Q3: My precursor is an alcohol. What is the best way to promote cyclization? A3: In the presence of a strong acid like Eaton's Reagent or TfOH, the alcohol will be protonated to form a good leaving group (water), generating the carbocation in situ. This is often a very effective method.[7] The key is that the acid must be strong enough to both protonate the alcohol and catalyze the subsequent C-C bond formation.

Q4: How do I prepare and handle Eaton's Reagent? A4: Eaton's Reagent is typically a 1:10 w/w mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MSA). It should be prepared carefully in a fume hood by slowly adding P₂O₅ in portions to MSA with efficient mechanical stirring, as the dissolution is highly exothermic. The resulting clear, colorless solution is hygroscopic and should be stored under an inert atmosphere. Commercially available versions are also an excellent option.[9]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization using Eaton's Reagent

This protocol provides a robust starting point for the cyclization of a 4-(arylamino)naphthyridine precursor.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add freshly prepared or commercial Eaton's Reagent (10 mL per 1 mmol of substrate) to a round-bottom flask equipped with a magnetic stir bar.

  • Substrate Addition: Add the naphthyridine precursor (1.0 mmol) to the stirred acidic solution at room temperature. The addition may be exothermic; if so, use an ice bath to maintain the temperature below 30 °C.

  • Reaction: Heat the reaction mixture in an oil bath to the desired temperature (start with 80 °C). Monitor the reaction progress by taking small aliquots, quenching them in a biphasic mixture of saturated NaHCO₃ solution and ethyl acetate, and analyzing the organic layer by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly and carefully onto a stirred mixture of crushed ice and excess saturated aqueous NaHCO₃ solution. Caution: This quench is highly exothermic and will release CO₂ gas. Use a large beaker and add slowly.

  • Extraction: Once the quenching is complete and the aqueous layer is basic (pH > 8), transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acylation-Reduction Sequence to Avoid Rearrangement

  • Step A: Intramolecular Friedel-Crafts Acylation Follow the procedure in Protocol 1, but use the corresponding carboxylic acid precursor. The product will be the cyclized ketone. Purify this intermediate by chromatography or recrystallization.

  • Step B: Wolff-Kishner Reduction of the Ketone

    • Setup: To a flask equipped with a reflux condenser, add the purified ketone (1.0 mmol), diethylene glycol (20 mL), hydrazine hydrate (10 mmol, ~10 eq.), and potassium hydroxide pellets (20 mmol, ~20 eq.).

    • Reaction: Heat the mixture to 120 °C for 2 hours. Then, increase the temperature to 190-200 °C to distill off water and excess hydrazine. Maintain this temperature for an additional 4-6 hours.

    • Work-up: Cool the reaction to room temperature, dilute with water (50 mL), and extract with toluene or ethyl acetate (3 x 30 mL).

    • Purification: Combine the organic layers, wash with 1 M HCl and then brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography to yield the final, fully reduced product.

References
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.[Link]

  • Reactive dications: the superacid-catalyzed reactions of alkynes bearing adjacent N-heterocycles or amine groups. The Journal of Organic Chemistry.[Link]

  • Friedel-Crafts reactions with N-heterocyclic alcohols. Manuscript.[Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.[Link]

  • Eaton's reagent is an alternative of PPA: Solvent free synthesis, molecular docking and ADME studies of new angular and linear carbazole based naphtho naphthyridines. Semantic Scholar.[Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (PMC).[Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry.[Link]

  • Friedel–Crafts reaction. Wikipedia.[Link]

  • Friedel–Crafts Reactions with N-Heterocyclic Alcohols. The Journal of Organic Chemistry.[Link]

  • Eaton's reagent. Wikipedia.[Link]

  • Reaction Mechanism of Friedel Crafts alkylation. Physics Wallah.[Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.[Link]

  • Friedel–Crafts reaction. L.S.College, Muzaffarpur.[Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health (PMC).[Link]

  • Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. ChemistrySelect.[Link]

  • Friedel Crafts Reaction. Sathee Jee.[Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.[Link]

  • Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry.[Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal.[Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.[Link]

  • Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Organic Chemistry Portal.[Link]

Sources

Technical Support Center: Navigating the Metabolic Instability of 2,8-Disubstituted-1,6-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the metabolic instability of 2,8-disubstituted-1,6-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals actively working with this chemical scaffold. Here, we will delve into the common metabolic challenges associated with this compound class, provide detailed troubleshooting guides for your experiments, and answer frequently asked questions to support your research and development efforts. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve metabolic liabilities, thereby accelerating your drug discovery programs.

Section 1: Foundational Understanding of Metabolic Instability in 1,6-Naphthyridines

The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in a range of compounds targeting various biological pathways, including kinases like CDK8/19.[1][2][3][4] However, a significant hurdle in the development of 2,8-disubstituted-1,6-naphthyridines is their susceptibility to rapid metabolism. This metabolic instability can lead to poor pharmacokinetic profiles, specifically high clearance and short half-life, ultimately hindering their therapeutic potential.[1][2]

The primary culprits behind the rapid metabolism of these compounds are two key enzyme families:

  • Aldehyde Oxidase (AO): This cytosolic enzyme is a major contributor to the metabolism of nitrogen-containing heterocyclic compounds.[5][6][7] For 1,6-naphthyridines, AO-mediated metabolism often occurs at electron-deficient carbon atoms adjacent to a ring nitrogen.[6][8] This can lead to the formation of hydroxylated metabolites that are readily cleared from the body.[1][2] It is crucial to recognize that standard in vitro assays using liver microsomes may underestimate the contribution of AO to a compound's clearance because AO is a cytosolic enzyme.[6] Therefore, assays utilizing hepatocytes or S9 fractions, which contain the cytosolic component, are more predictive of AO-mediated metabolism.[6]

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes, predominantly found in the liver, is a major player in the phase I metabolism of a vast array of xenobiotics.[9] CYPs catalyze a variety of oxidative reactions, and for N-heterocycles, this can include hydroxylation and N-dealkylation.[10][11] While often a primary focus, in the case of 2,8-disubstituted-1,6-naphthyridines, CYP-mediated metabolism can sometimes be secondary to the more rapid AO-mediated clearance.[1][2]

The following sections will provide a detailed, question-and-answer-based guide to help you troubleshoot and address these metabolic challenges in your experimental work.

Section 2: Troubleshooting Guide & FAQs

This section is structured to directly address specific issues you may encounter during your experiments.

Unexpectedly High Clearance in In Vivo Studies

Question: My 2,8-disubstituted-1,6-naphthyridine derivative showed promising in vitro stability in mouse liver microsomes, but exhibited very high clearance in my in vivo mouse pharmacokinetic (PK) study. What could be the reason for this discrepancy?

Answer: This is a classic scenario when working with nitrogen-containing heterocycles and often points towards the involvement of non-microsomal metabolic pathways, most notably Aldehyde Oxidase (AO).[1][2]

Causality Explained:

Liver microsomes are subcellular fractions of the endoplasmic reticulum and contain a high concentration of Cytochrome P450 (CYP) enzymes.[12] However, they lack the cytosolic enzymes, such as AO.[6] If your compound is a substrate for AO, a microsomal stability assay will not capture this clearance pathway, leading to an underestimation of its total metabolic clearance.[6] When the compound is administered in vivo, it is exposed to the full complement of metabolic enzymes in the liver, including cytosolic AO, revealing the true, higher clearance.[1][2]

Troubleshooting Workflow:

To confirm AO-mediated metabolism, you should perform a series of in vitro experiments:

  • Hepatocyte Stability Assay: Utilize cryopreserved or fresh hepatocytes from the same species used in your in vivo study. Hepatocytes contain the full range of metabolic enzymes, including both CYPs and AO.[12][13] A significantly shorter half-life in hepatocytes compared to microsomes is a strong indicator of AO involvement.

  • S9 Fraction Stability Assay: The S9 fraction is another subcellular fraction that contains both microsomal and cytosolic enzymes.[6] Similar to hepatocytes, comparing the stability in S9 fractions to that in microsomes can help elucidate the contribution of cytosolic enzymes.

  • AO-Specific Inhibition Assay: Incubate your compound with liver S9 fractions or hepatocytes in the presence and absence of a known AO inhibitor, such as hydralazine.[8] A significant increase in the compound's half-life in the presence of the inhibitor provides direct evidence of AO-mediated metabolism.

Experimental Protocol: In Vitro Metabolic Stability Assay in Hepatocytes [13][14]

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Ensure high viability (>80%) using a method like trypan blue exclusion. Resuspend the cells in the appropriate incubation medium (e.g., Williams' Medium E) to a final density of 0.5 x 10^6 viable cells/mL.[13]

  • Compound Incubation: In a 12- or 24-well plate, pre-warm the hepatocyte suspension at 37°C. Add your test compound (typically at a final concentration of 1 µM) to initiate the metabolic reaction.[13]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation mixture.[13]

  • Reaction Quenching: Immediately stop the metabolic reaction in the collected aliquots by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[15]

  • Data Analysis: Plot the percentage of the parent compound remaining against time. From this, calculate the half-life (t1/2) and intrinsic clearance (CLint).[14][16]

Data Interpretation Table:

Experimental System Observed Half-life (t1/2) Interpretation
Mouse Liver MicrosomesLong (e.g., > 60 min)Low CYP-mediated metabolism.
Mouse HepatocytesShort (e.g., < 15 min)High total metabolism, likely involving non-microsomal enzymes.
Mouse Hepatocytes + AO inhibitorSignificantly longer than hepatocytes aloneConfirms AO-mediated metabolism is a major clearance pathway.

Logical Relationship Diagram:

G start High In Vivo Clearance Low Microsomal Stability hepatocyte Test in Hepatocytes start->hepatocyte s9 Test in S9 Fraction start->s9 cyp_met CYP-mediated metabolism start->cyp_met If clearance remains low in hepatocytes/S9 inhibitor Use AO Inhibitor hepatocyte->inhibitor If high clearance s9->inhibitor If high clearance ao_met AO-mediated metabolism inhibitor->ao_met If stability increases

Caption: Troubleshooting workflow for high in vivo clearance.

Identifying the Site of Metabolism

Question: I have confirmed that my 2,8-disubstituted-1,6-naphthyridine is rapidly metabolized. How can I identify the exact site of metabolism on the molecule?

Answer: Identifying the "soft spot" for metabolism is a critical step in designing more stable analogs. This is achieved through metabolite identification studies, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18][19]

Causality Explained:

Metabolic enzymes, such as CYPs and AO, introduce specific chemical modifications to a drug molecule. For instance, oxidation typically adds 16 Da (+O) to the parent mass, while demethylation removes 14 Da (-CH2). By comparing the mass spectra of the parent compound and its metabolites, we can deduce the type of metabolic reaction that has occurred. The fragmentation pattern in the MS/MS spectrum can then help pinpoint the location of this modification.[18][20]

Experimental Workflow: Metabolite Identification

  • Incubation: Incubate your compound in a metabolically competent system where you observed high clearance (e.g., hepatocytes or S9 fraction).

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire both full scan MS and data-dependent MS/MS data.[20]

  • Data Mining:

    • Expected Metabolite Search: Look for expected mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, +32 Da for dihydroxylation, -14 Da for N-demethylation).

    • Unexpected Metabolite Search: Utilize software tools that can perform background subtraction and identify drug-related components that are present in the incubation sample but not in the control (time-zero) sample.

  • Structural Elucidation:

    • Compare the MS/MS fragmentation pattern of a metabolite with that of the parent compound.

    • Fragments that retain the mass shift correspond to the part of the molecule containing the modification.

    • Fragments that are identical to those of the parent compound are from the unmodified portion of the molecule.

    • This comparison allows for the localization of the metabolic modification.

Example: Identifying AO-mediated Hydroxylation of a 1,6-Naphthyridine

A known metabolic pathway for 1,6-naphthyridines is AO-mediated hydroxylation at the C5 position.[1][2] In your LC-MS analysis, you would look for a metabolite with a mass 16 Da higher than the parent compound. The MS/MS spectrum of this metabolite would then be compared to the parent to confirm the site of hydroxylation.

Metabolite Identification Workflow Diagram:

G start Incubate Compound in Hepatocytes or S9 lcms LC-HRMS Analysis (Full Scan & dd-MS/MS) start->lcms data_mining Data Mining for Metabolites lcms->data_mining structure Structural Elucidation (MS/MS Fragmentation) data_mining->structure soft_spot Identify Metabolic 'Soft Spot' structure->soft_spot

Caption: Workflow for identifying metabolic soft spots.

Strategies for Improving Metabolic Stability

Question: Now that I've identified the metabolic liabilities of my 2,8-disubstituted-1,6-naphthyridine, what are the common strategies to improve its stability?

Answer: Once the metabolic "soft spot" is known, several medicinal chemistry strategies can be employed to enhance metabolic stability.[10][21]

1. Blocking the Site of Metabolism:

This is a direct and often effective approach. By introducing a substituent at the metabolically labile position, you can sterically or electronically hinder the enzyme's access to that site.[22]

  • For AO-mediated metabolism of 1,6-naphthyridines: Research has shown that introducing an amino group at the C5 position can effectively block AO-mediated metabolism.[1][2][3]

2. Bioisosteric Replacement:

A bioisostere is a chemical substituent or group that has similar physical or chemical properties to another, which can produce broadly similar biological properties in a compound.[23] Replacing a metabolically labile group with a more stable bioisostere can improve the metabolic profile while maintaining or even enhancing biological activity.[24][25][26]

  • Example: If a methyl group on a substituent is being oxidized to a carboxylic acid, replacing it with a cyclopropyl group can prevent this metabolism as the C-H bonds are less susceptible to oxidation.[24]

3. Scaffold Hopping:

In some cases, the core scaffold itself is the primary source of metabolic instability. Scaffold hopping involves replacing the 1,6-naphthyridine core with a different heterocyclic system that retains the key pharmacophoric features but has improved metabolic properties.[27]

  • Example: In the development of CDK8/19 inhibitors, a scaffold hop from a 1,6-naphthyridine to a 4,6-disubstituted-isoquinoline was explored.[1][2]

4. Modulating Electronic Properties:

The susceptibility of a heterocyclic ring to oxidation is influenced by its electron density.[27]

  • Strategy: Introducing electron-withdrawing groups can make the ring more electron-deficient and less prone to oxidative metabolism by both CYPs and AO.[22][27] Conversely, adding nitrogen atoms to an aromatic ring can also increase metabolic stability.[11][27]

Decision Tree for Improving Metabolic Stability:

G start Metabolic 'Soft Spot' Identified is_core Is the core scaffold the primary liability? start->is_core is_substituent Is a substituent the primary liability? start->is_substituent block Block Site of Metabolism (e.g., C5-amino) is_core->block No scaffold_hop Scaffold Hopping is_core->scaffold_hop Yes bioisostere Bioisosteric Replacement is_substituent->bioisostere Yes electronics Modulate Electronics (EWG/N-addition) is_substituent->electronics No

Caption: Decision tree for stability improvement strategies.

Section 3: High-Throughput Screening of Metabolic Stability

Question: My project is in the lead optimization phase, and I need to screen a large number of analogs for metabolic stability. What is an efficient way to do this?

Answer: High-throughput screening (HTS) for metabolic stability is essential for modern drug discovery.[28][29][30] The goal is to quickly rank-order compounds to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.

HTS Workflow for Metabolic Stability:

  • Assay Format: Use a 96- or 384-well plate format for incubations.[29]

  • Incubation: A single, early time point (e.g., 15 or 30 minutes) is often sufficient for rank-ordering compounds.

  • Sample Pooling (Cassette Dosing): To increase throughput, samples can be pooled after the incubation is quenched. This allows for the simultaneous analysis of multiple compounds in a single LC-MS/MS run.[28] Care must be taken to pool compounds with different masses to avoid isobaric interference.

  • Rapid LC-MS/MS Analysis: Employ ultra-fast liquid chromatography (UFLC) or ultra-performance liquid chromatography (UPLC) methods with short run times (e.g., 1-2 minutes per sample).[28][31]

  • Automated Data Analysis: Use software to automatically process the LC-MS/MS data, calculate the percent remaining for each compound, and flag compounds with high metabolic turnover.[28][29]

HTS Data Presentation Table:

Compound ID% Remaining at 30 min (HLM)% Remaining at 30 min (HHep)Stability Category
Compound A95%8%High AO/Phase II
Compound B15%12%High CYP
Compound C92%88%Stable
Compound D55%48%Moderate CYP

This table allows for a quick visual assessment and prioritization of compounds for further, more detailed metabolic studies.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group. [Link]

  • Aldehyde oxidase. Wikipedia. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. BioIVT. [Link]

  • Aldehyde Oxidase. Cambridge MedChem Consulting. [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. PMC - NIH. [Link]

  • Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega. [Link]

  • Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]

  • Bioisosteric Replacements. Chem-Space. [Link]

  • The role of aldehyde oxidase in the in vivo metabolism of benzothiazole. Portland Press. [Link]

  • 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Medicinal Chemistry Letters. [Link]

  • Green Synthesis of Naphthyridine Derivatives and their Cytochrome Activity against Human Microsomal P450 1A2: Comparative Studies on Organic and Aqueous Media. ResearchGate. [Link]

  • Bioisostere. Wikipedia. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • A high throughput metabolic stability screening workflow with automated assessment of data quality in pharmaceutical industry. ScienceDirect. [Link]

  • Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I. ResearchGate. [Link]

  • Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed. [Link]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Form. Semantic Scholar. [Link]

  • 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. Europe PMC. [Link]

  • A high throughput metabolic stability screening workflow with automated assessment of data quality in pharmaceutical industry. PubMed. [Link]

  • In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes. PubMed. [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - NIH. [Link]

  • Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Differential induction of cytochrome P450-mediated triasulfuron metabolism by naphthalic anhydride and triasulfuron. PubMed. [Link]

  • Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. PMC. [Link]

  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Publications. [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC - NIH. [Link]

  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. ResearchGate. [Link]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. PubMed. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • Substituted 1,6-naphthyridines as human cytomegalovirus inhibitors: conformational requirements. PubMed. [Link]

Sources

purification of carboxylic acids by conversion to sodium salts and reconversion

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the Technical Support Center. This guide provides in-depth technical and practical advice for researchers, scientists, and drug development professionals on the purification of carboxylic acids through their sodium salts. Here, we move beyond simple protocols to explain the fundamental chemistry, troubleshoot common issues, and provide a robust framework for optimizing your purification workflow.

The Foundational Principle: Exploiting Differential Solubility

The purification of carboxylic acids by conversion to their sodium salts is a powerful application of acid-base extraction.[1][2] This technique hinges on the dramatic change in a molecule's physical properties, specifically its solubility, upon ionization.[3]

Most organic carboxylic acids, particularly those with longer carbon chains, are sparingly soluble or insoluble in water but readily soluble in organic solvents.[1][3] However, when a carboxylic acid is treated with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), it is deprotonated to form its corresponding sodium carboxylate salt.[1][4][5] This salt is an ionic compound and, as such, is highly soluble in water and insoluble in most common organic solvents.[2][3]

This reversible transformation allows for the selective transfer of the carboxylic acid from an organic phase, where neutral impurities may reside, into an aqueous phase. Subsequent acidification of the aqueous phase reverses the process, protonating the carboxylate salt and causing the purified carboxylic acid to precipitate out of the aqueous solution, allowing for its isolation.[1][4]

Strategic Workflow for Purification

The overall process can be visualized as a cycle designed to isolate the acidic component from a mixture.

Purification_Workflow A Crude Mixture (Carboxylic Acid + Neutral Impurities) in Organic Solvent C Aqueous Layer (Sodium Carboxylate Salt) A->C B Organic Layer (Neutral Impurities) C->B Separate Layers D Purified Carboxylic Acid (Precipitate) C->D Add Strong Acid (e.g., HCl) (Reconversion)

Caption: Workflow for carboxylic acid purification via salt formation.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the purification of a solid carboxylic acid contaminated with neutral impurities.

Materials:

  • Crude carboxylic acid mixture

  • Organic solvent (e.g., diethyl ether, ethyl acetate)[6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M Sodium Hydroxide (NaOH)

  • 6 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)[6]

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude carboxylic acid mixture in a suitable organic solvent, such as diethyl ether, in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude material.[6]

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel of appropriate size. The total volume should not exceed two-thirds of the funnel's capacity.[6]

  • Base Extraction:

    • Add a volume of saturated aqueous NaHCO₃ solution approximately one-third the volume of the organic layer to the separatory funnel.

    • Caution: Stopper the funnel and invert it gently. Immediately vent the funnel by opening the stopcock to release pressure from the CO₂ gas evolved during neutralization. Failure to vent can lead to a dangerous pressure buildup.

    • Shake the funnel gently for 1-2 minutes, venting frequently.[7]

    • Place the funnel back on a ring stand and allow the layers to fully separate.

    • Drain the lower aqueous layer, which now contains the sodium carboxylate salt, into a clean Erlenmeyer flask.[7]

    • Repeat this extraction step with a fresh portion of NaHCO₃ solution to ensure complete removal of the carboxylic acid from the organic layer. Combine the aqueous extracts. The organic layer now contains the neutral impurities and can be set aside.[8]

  • Reconversion and Precipitation:

    • Cool the combined aqueous extracts in an ice bath. This will decrease the solubility of the carboxylic acid upon its formation, promoting better precipitation.

    • Slowly add 6 M HCl dropwise while stirring the solution.[9] Monitor the pH of the solution using pH paper. Continue adding acid until the solution is acidic (pH < 4).[9][10]

    • The purified carboxylic acid should precipitate out of the solution as a solid.[1][4]

  • Isolation of Purified Acid:

    • Collect the precipitated carboxylic acid by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of ice-cold deionized water to remove any residual inorganic salts.[8]

    • Allow the solid to air-dry on the filter funnel by drawing air through it for several minutes. For final drying, transfer the crystals to a watch glass and place them in a desiccator.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process in a question-and-answer format.

Q1: After adding the base and shaking, I don't see two distinct layers, or a thick emulsion has formed. What should I do?

A1: Emulsion formation is a common problem, often caused by vigorous shaking or the presence of surfactants.

  • Cause: Excessive agitation creates finely dispersed droplets that are slow to coalesce. Certain impurities can also stabilize emulsions.

  • Solution:

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

    • Gentle Agitation: Gently swirl the funnel or rock it back and forth instead of vigorous shaking.

    • Brine Wash: Add a small amount of brine (saturated NaCl solution).[6] The increased ionic strength of the aqueous layer can help to break up the emulsion by making the aqueous phase more polar.[6]

    • Filtration: For persistent emulsions, filtering the mixture through a pad of Celite or glass wool can sometimes resolve the issue.

Q2: I've added a significant amount of strong acid to the aqueous extract, but no precipitate has formed, or the yield is very low.

A2: This issue can arise from several factors related to solubility, concentration, or incomplete reactions.

  • Cause & Solution:

    • Insufficient Acidification: Ensure the aqueous solution is truly acidic. Use pH paper or a meter to confirm a pH well below the pKa of your carboxylic acid (typically pH < 4).[9][11] The pH should be at least two to three units below the pKa to ensure complete protonation.[11]

    • Carboxylic Acid is Water-Soluble: Short-chain carboxylic acids (e.g., acetic acid, propionic acid) are soluble in water and will not precipitate. In this case, you must perform a back-extraction. Add an immiscible organic solvent (like diethyl ether or ethyl acetate) to the acidified aqueous solution, shake, and separate the layers. The protonated, neutral carboxylic acid will move back into the organic phase. Repeat the extraction and then dry the combined organic layers with a drying agent and evaporate the solvent.[5]

    • Solution is Too Dilute: If your carboxylic acid is only slightly soluble, it may not precipitate if the concentration is below its solubility limit. If possible, try to reduce the volume of the aqueous solution by careful heating or under reduced pressure before acidification (be cautious of heat-sensitive compounds).

    • Incomplete Initial Extraction: If the initial base extraction was not thorough, a significant portion of your acid might have remained in the organic layer with the neutral impurities. Perform an additional base wash on the original organic layer and combine the aqueous extracts before acidification.

Troubleshooting_Precipitation Start No/Low Precipitate After Acidification Check_pH Is pH < 4? Start->Check_pH Add_Acid Add more strong acid. Check_pH->Add_Acid No Check_Solubility Is the acid known to be water-soluble? Check_pH->Check_Solubility Yes Add_Acid->Start Re-evaluate Back_Extract Perform back-extraction into an organic solvent. Check_Solubility->Back_Extract Yes Check_Concentration Is the solution very dilute? Check_Solubility->Check_Concentration No Concentrate Reduce volume of aqueous layer before acidification. Check_Concentration->Concentrate Yes Re_Extract Perform additional base wash on original organic layer. Check_Concentration->Re_Extract No/Unsure Concentrate->Start Re-evaluate

Caption: Decision workflow for troubleshooting precipitation issues.

Q3: How do I choose between a strong base (NaOH) and a weak base (NaHCO₃) for the extraction?

A3: The choice of base depends on the acidity of your carboxylic acid and the presence of other acidic functional groups in your mixture.

  • Sodium Bicarbonate (NaHCO₃): This is a weaker base and is generally preferred because it is selective for carboxylic acids (typical pKa ~4-5) over more weakly acidic compounds like phenols (pKa ~10).[5] It reacts with the carboxylic acid to form the sodium salt, water, and CO₂ gas.

  • Sodium Hydroxide (NaOH): This is a strong base and will deprotonate both carboxylic acids and phenols. Use NaOH if you want to extract all acidic compounds or if your carboxylic acid is particularly weak. Be aware that strong bases can catalyze side reactions like ester hydrolysis (saponification).[12]

ReagentpKa of Conjugate AcidUse Case
Sodium Bicarbonate (NaHCO₃)H₂CO₃, ~6.4Selectively extracts carboxylic acids in the presence of phenols.
Sodium Hydroxide (NaOH)H₂O, ~15.7Extracts all acidic protons, including those from phenols.

Q4: My final product is still impure. What are the next steps?

A4: While acid-base extraction is excellent for removing neutral or basic impurities, it will not separate your desired carboxylic acid from other acidic impurities.

  • Cause: Contaminating acids were co-extracted into the aqueous layer and co-precipitated upon acidification.

  • Solution:

    • Recrystallization: This is the most common and effective method for purifying a solid organic compound.[13][14] The impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the desired compound crystallizes out, leaving the impurities behind in the solution due to their lower concentration or different solubility profile.[15]

    • Chromatography: If recrystallization fails, column chromatography can be used to separate compounds with different polarities. For carboxylic acids, it is often necessary to add a small amount of acetic or formic acid to the eluent to prevent streaking on the silica gel column.[8]

    • Distillation: For liquid carboxylic acids, fractional distillation can separate compounds with different boiling points.[11]

References

  • Williamson, K. L., & Masters, K. M. (n.d.). Acid-Base Extraction. Macroscale and Microscale Organic Experiments. [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Veeprho. (n.d.). Carboxylic Acid Impurities and Related Compound. [Link]

  • ResearchGate. (2018). What is 'washing' meaning in organic synthesis?. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • ResearchGate. (2019). How to convert heterogeneous sodium carboxylate form to a free carboxylic form?. [Link]

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?. [Link]

  • JoVE. (2020). Extraction - Concept. [Link]

  • Reddit. (2022). Separation vs Washing and drying vs Purification ?. [Link]

  • Utah Tech University. (n.d.). Extracting and Washing. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). [Link]

  • ResearchGate. (2020). How can -experimentally- convert sodium carboxylate to carboxylic acid?. [Link]

  • Jasperse, J. (n.d.). Carboxylic Acids, Esters, Amides, Acid-Chlorides. Chem 360. [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]

  • Chem Help ASAP. (2019). pKa values of common acids. YouTube. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • Quora. (2016). Why is sodium carboxylate salt so soluble?. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Stumm, W., & Morgan, J. J. (n.d.). Acidity constants (pKa) for some common acids. [Link]

  • Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties. [Link]

  • ResearchGate. (2015). Salting-out extraction of carboxylic acids. [Link]

  • ResearchGate. (n.d.). Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1.13. [Link]

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]

  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26[16] (25 °C). [Link]

  • European Patent Office. (n.d.). Process for the preparation of a carboxylic acid salt. [Link]

  • University of California, Los Angeles. (n.d.). Approximate pKa chart of the functional groups: values to know. [Link]

  • Utah Tech University. (n.d.). pKa Chart. [Link]

  • ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts.... [Link]

  • ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

  • Saskoer.ca. (n.d.). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. Introduction to Organic Chemistry. [Link]

  • CABI Digital Library. (n.d.). Recovery of carboxylic acids produced by fermentation. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • YouTube. (2022). Recrystallization and Melting Point Analysis. [Link]

  • IC-Unicamp. (2009). The solubility measurements of sodium dicarboxylate salts. [Link]

  • CORE. (n.d.). DIRECT CONVERSION OF CARBOXYLATE SALTS TO CARBOXYLIC ACIDS VIA REACTIVE EXTRACTION. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2019). Isolation of a Carboxylic acid. [Link]

  • Khan Academy. (n.d.). Carboxylic acid reactions overview. [Link]

  • Chad's Prep. (n.d.). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. [Link]

Sources

Technical Support Center: Navigating the Isolation of Insoluble Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the significant challenges researchers face during the isolation and purification of insoluble naphthyridine compounds. Naphthyridines are a vital class of nitrogen-containing heterocyclic compounds, with a broad spectrum of biological activities that make them promising candidates in drug discovery and materials science.[1][2][3] However, their often planar, aromatic structure contributes to strong intermolecular π-π stacking and crystal lattice energy, frequently leading to poor solubility in common organic solvents and aqueous media. This guide provides practical, field-proven insights and troubleshooting strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered when working with insoluble naphthyridine derivatives.

Q1: My naphthyridine compound is insoluble in almost every common solvent. Where do I even begin?

A1: This is a frequent and formidable challenge. The principle of "like dissolves like" is a good starting point.[4] For highly insoluble naphthyridines, which are often polar, aromatic systems, you should first attempt dissolution in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) at elevated temperatures. If solubility remains an issue, a systematic screening of solvent systems is necessary. It is crucial to test a range of solvents with varying polarities.[5]

Q2: I've managed to dissolve my compound in hot DMSO, but it crashes out upon cooling or when I try to load it onto a chromatography column. What should I do?

A2: This phenomenon, known as precipitation upon cooling or solvent change, is a classic sign of a compound at its saturation limit. To mitigate this, you can employ a "mixed-solvent" or "co-solvent" system.[6][7] For chromatographic purification, it's often beneficial to dissolve the compound in a minimal amount of a strong solvent (like DMSO or DMF) and then adsorb it onto a small amount of silica gel or celite. After evaporating the strong solvent, the resulting dry powder can be loaded onto the column. This technique, known as dry loading, prevents the compound from precipitating at the top of the column.

Q3: My basic naphthyridine derivative streaks badly on my silica gel TLC plate and column. How can I achieve better separation?

A3: Streaking of basic compounds on acidic silica gel is a common problem due to strong acid-base interactions.[8] This leads to poor separation and broad peaks. To resolve this, you can add a basic modifier to your mobile phase. A small amount of triethylamine (typically 0.1-1%) or ammonia in the eluent will neutralize the acidic sites on the silica, leading to sharper peaks and improved separation.[8]

Q4: Can I improve the aqueous solubility of my naphthyridine compound for biological assays?

A4: Absolutely. For naphthyridine derivatives with basic nitrogen atoms, their aqueous solubility is often pH-dependent.[5] Lowering the pH of the aqueous medium will protonate these nitrogen atoms, forming a more soluble salt form.[5][6] Another effective strategy is salt formation with a pharmaceutically acceptable acid, which can significantly enhance aqueous solubility and dissolution rates.[9][10] The choice of the counter-ion is critical and may require screening.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-solution-oriented approach to common experimental roadblocks.

Problem 1: Poor Yield During Recrystallization
  • Symptom: After dissolving the crude naphthyridine compound in a hot solvent and allowing it to cool, very little or no crystalline product is recovered.

  • Causality: This often indicates that the compound has significant solubility in the solvent even at low temperatures, or that an excessive amount of solvent was used.[4]

  • Troubleshooting Steps:

    • Solvent System Re-evaluation: The ideal recrystallization solvent should dissolve the compound completely at its boiling point but have very low solubility for it at low temperatures (e.g., 0-4 °C).[11][12][13]

    • Employ a Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system is a powerful alternative.[7][11] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gentle heating to redissolve the precipitate, followed by slow cooling, often yields high-quality crystals.

    • Concentrate the Filtrate: If you suspect too much solvent was the issue, you can carefully evaporate a portion of the solvent from the mother liquor and attempt a second crystallization.[11]

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Problem 2: The Compound is "Stuck" at the Origin of the Chromatography Column
  • Symptom: The naphthyridine compound does not move from the point of loading on a silica or alumina column, even with highly polar solvent systems.

  • Causality: This can be due to extremely high polarity of the compound, irreversible adsorption to the stationary phase, or the compound being insoluble in the mobile phase.[8]

  • Troubleshooting Steps:

    • Switch to Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography is often more effective.[8] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

    • Employ a Stronger Mobile Phase: If using normal-phase chromatography, consider more aggressive solvent systems. For instance, a gradient elution with dichloromethane/methanol and a small percentage of ammonium hydroxide can be effective for eluting highly polar, basic compounds.

    • Consider Alternative Stationary Phases: If silica gel proves problematic, consider using a more neutral stationary phase like alumina or a polymer-based support.

Problem 3: Failed Salt Formation for Solubility Enhancement
  • Symptom: Attempts to form a salt of a basic naphthyridine with an acid do not result in a stable, soluble product.

  • Causality: The choice of the counter-ion is crucial and depends on the pKa of the naphthyridine derivative and the acid used.[5] An inappropriate pKa difference may not favor salt formation.

  • Troubleshooting Steps:

    • Apply the "pKa Rule": For successful salt formation, a pKa difference (ΔpKa) of greater than 3 between the base (naphthyridine) and the acid is generally recommended.[5]

    • Screen a Variety of Counter-ions: Experiment with a range of pharmaceutically acceptable acids with different pKa values (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).

    • Consider Co-crystallization: If the ΔpKa is less than 3, co-crystal formation might be a more viable strategy.[5] This involves crystallizing the naphthyridine with a neutral "co-former" molecule.

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization
  • In a flask, dissolve the impure naphthyridine compound in the minimum amount of a hot "good" solvent (e.g., toluene, acetic acid).[7]

  • While keeping the solution hot, slowly add a "poor" solvent (e.g., hexane, water) dropwise until a persistent cloudiness is observed.[7]

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[11]

  • Dry the crystals under vacuum.

Protocol 2: Dry Loading for Column Chromatography
  • Dissolve the crude naphthyridine compound in a minimal amount of a suitable strong solvent (e.g., dichloromethane, methanol, or DMSO).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude compound) to this solution.

  • Thoroughly mix the slurry to ensure the compound is evenly adsorbed onto the silica.

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Carefully layer this powder on top of the packed chromatography column.

  • Proceed with the elution using the chosen mobile phase.

Data Presentation

Table 1: Common Solvent Systems for Naphthyridine Purification

PolaritySolvent System ExampleApplication Notes
Non-polar Hexane / Ethyl AcetateSuitable for less polar naphthyridine derivatives.
Intermediate Dichloromethane / MethanolA versatile system for a wide range of polarities.
Polar Dichloromethane / Methanol / Ammonium HydroxideEffective for highly polar, basic naphthyridines.[8]
Reversed-Phase Water / Acetonitrile (with 0.1% Formic Acid)Ideal for very polar or water-soluble naphthyridines.

Visualizations

Logical Workflow for Isolation Strategy

Isolation_Strategy start Crude Insoluble Naphthyridine Compound solubility_test Solubility Screening (Various Solvents) start->solubility_test soluble Soluble in a Suitable Solvent? solubility_test->soluble recrystallization Recrystallization (Single or Two-Solvent) soluble->recrystallization Yes chromatography Column Chromatography (Consider Dry Loading) soluble->chromatography No pure_compound Pure Naphthyridine Compound recrystallization->pure_compound TLC_check TLC Analysis: Streaking? chromatography->TLC_check add_modifier Add Basic Modifier (e.g., Triethylamine) TLC_check->add_modifier Yes TLC_check->pure_compound No add_modifier->chromatography aqueous_sol Enhance Aqueous Solubility? pure_compound->aqueous_sol salt_formation pH Adjustment or Salt Formation aqueous_sol->salt_formation Yes final_product Final Product for Biological Assays aqueous_sol->final_product No salt_formation->final_product

Caption: Decision workflow for isolating insoluble naphthyridines.

References

  • Technical Support Center: Overcoming Solubility Challenges with Benzo[c]naphthyridine Derivatives - Benchchem.
  • Recrystallization.
  • Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine - Benchchem.
  • Experiment 2: Recrystallization.
  • Recrystallization - Organic Chemistry - Jack Westin.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Recrystallization. --->.
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • (PDF) Principles of Salt Formation - ResearchGate.
  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing).
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed.
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed.
  • Salt formation to improve drug solubility - PubMed.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1,6-Naphthyridine versus 1,8-Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a privileged scaffold.[1][2] The arrangement of the two nitrogen atoms within this bicyclic system gives rise to six distinct isomers, each with a unique electronic distribution and three-dimensional shape. This structural diversity profoundly influences their interaction with biological targets, leading to a wide spectrum of pharmacological activities. Among these isomers, the 1,6- and 1,8-naphthyridines have garnered significant attention from researchers and drug development professionals for their potent anticancer and antimicrobial properties.[3][4][5][6]

This guide provides an in-depth, objective comparison of the biological activities of 1,6-naphthyridine and 1,8-naphthyridine isomers. We will delve into their differential efficacy, mechanisms of action, and the underlying structure-activity relationships (SAR), supported by experimental data and detailed protocols to provide a comprehensive resource for scientists in the field.

At the Core of Activity: A Tale of Two Isomers

The fundamental difference between 1,6- and 1,8-naphthyridine lies in the placement of the nitrogen atoms in the fused pyridine rings. This seemingly subtle variation has profound implications for the molecule's electronic properties, hydrogen bonding capabilities, and overall conformation, which in turn dictate its biological target specificity and potency.

The 1,8-naphthyridine core is arguably the more extensively studied of the two, largely due to the early discovery of nalidixic acid in 1962, a 1,8-naphthyridine derivative that became a foundational antibacterial agent.[6][7] This paved the way for the development of the highly successful quinolone and fluoroquinolone antibiotics.[6] In contrast, the exploration of 1,6-naphthyridine derivatives has been more recent but has rapidly gained momentum, revealing a wealth of promising anticancer agents.[3][5]

Comparative Anticancer Activity: Targeting the Machinery of Cell Division

Both 1,6- and 1,8-naphthyridine derivatives have demonstrated significant potential as anticancer agents, albeit often through distinct mechanisms of action. Their efficacy is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines.

1,6-Naphthyridine Derivatives: Potent Inhibitors of Kinases and Topoisomerases

Recent research has highlighted the promise of 1,6-naphthyridinone derivatives as potent and selective kinase inhibitors.[3][4] For instance, a series of quinazoline-based 1,6-naphthyridinones have been developed as MET kinase inhibitors, with some compounds exhibiting excellent in vivo antitumor efficacy in glioblastoma models.[4] The structure-activity relationship studies of these compounds revealed that substitutions on the quinazoline ring and the naphthyridinone core are crucial for their potency and selectivity.[4]

Furthermore, certain 1,6-naphthyridine derivatives have been shown to target topoisomerase II, an enzyme critical for DNA replication and chromosome segregation.[8] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[1]

1,8-Naphthyridine Derivatives: Established Topoisomerase II Inhibitors and Beyond

The anticancer activity of many 1,8-naphthyridine derivatives also stems from their ability to inhibit topoisomerase II.[8] Vosaroxin, a 1,8-naphthyridine derivative, is a notable example that has undergone clinical trials for the treatment of acute myeloid leukemia.[8] Beyond topoisomerase II inhibition, some 1,8-naphthyridine derivatives have shown to induce apoptosis through other pathways and have demonstrated cytotoxicity against a range of cancer cell lines.[9]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative 1,6- and 1,8-naphthyridine derivatives against various human cancer cell lines, providing a quantitative comparison of their potency.

IsomerDerivativeCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
1,6-Naphthyridine Compound 22aU-87 MG (Glioblastoma)0.009MET Kinase Inhibitor[4]
1,6-Naphthyridine Compound 25cBaF3/TEL-AXL0.0011AXL Kinase Inhibitor[3]
1,8-Naphthyridine Compound 16HeLa (Cervical), HL-60 (Leukemia), PC-3 (Prostate)0.7, 0.1, 5.1Antimitotic[8]
1,8-Naphthyridine VosaroxinVariousVariesTopoisomerase II Inhibitor[8]

Comparative Antimicrobial Activity: A Legacy of DNA Gyrase Inhibition

The field of antibacterial drug discovery has been significantly shaped by 1,8-naphthyridine derivatives. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.[10][11]

1,8-Naphthyridine Derivatives: The Cornerstone of Quinolone Antibiotics

Nalidixic acid, the progenitor of the quinolone class of antibiotics, is a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.[6] Its discovery spurred the development of a vast library of synthetic derivatives with improved potency, broader spectrum of activity, and better pharmacokinetic properties.[6][7] Structure-activity relationship studies have shown that modifications at the N-1, C-3, C-6, and C-7 positions of the 1,8-naphthyridine core are critical for their antibacterial efficacy.[6][7] For instance, the introduction of a fluorine atom at C-6 and a piperazine ring at C-7 led to the development of the highly successful fluoroquinolones.[6]

While some 1,8-naphthyridine derivatives may not exhibit potent direct antibacterial activity, they have been shown to act as synergists, enhancing the efficacy of existing antibiotics against multi-drug resistant strains.[10][11]

1,6-Naphthyridine Derivatives: An Emerging Area in Antimicrobial Research

While the antimicrobial potential of 1,6-naphthyridine derivatives is less explored compared to their 1,8-isomers, some studies have reported their activity against various microbial pathogens.[5] The development of novel synthetic methodologies for functionalized 1,6-naphthyridines is opening new avenues for the exploration of their antimicrobial properties.[5]

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 1,8-naphthyridine derivatives against different bacterial strains.

IsomerDerivativeBacterial StrainMIC (µg/mL)Reference
1,8-Naphthyridine Nalidixic AcidE. coli4-128[6]
1,8-Naphthyridine EnoxacinE. coli0.12-0.5[6]
1,8-Naphthyridine TrovafloxacinS. aureus≤0.06-0.12[6]

Mechanisms of Action: A Visualized Comparison

The distinct biological activities of 1,6- and 1,8-naphthyridine isomers can be attributed to their differential interactions with key cellular targets. The following diagrams illustrate the primary mechanisms of action discussed.

cluster_18 1,8-Naphthyridine Derivative (e.g., Fluoroquinolone) DNA_Gyrase Bacterial DNA Gyrase DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication_Fork Stalled Replication Fork DNA_Gyrase->Replication_Fork Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death 1,8-Naphthyridine 1,8-Naphthyridine Derivative 1,8-Naphthyridine->DNA_Gyrase Inhibits

Mechanism of Action for 1,8-Naphthyridine Antimicrobials.

cluster_16 1,6-Naphthyridine Derivative (e.g., Kinase Inhibitor) Kinase Protein Kinase (e.g., MET, AXL) Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling_Pathway Aberrant Cancer Cell Signaling Phosphorylated_Substrate->Signaling_Pathway Proliferation Tumor Growth & Proliferation Signaling_Pathway->Proliferation 1,6-Naphthyridine 1,6-Naphthyridine Derivative 1,6-Naphthyridine->Kinase Inhibits ATP Binding

Mechanism of Action for 1,6-Naphthyridine Kinase Inhibitors.

Experimental Protocols: Ensuring Scientific Rigor

To ensure the trustworthiness and reproducibility of the data presented, this section outlines the standard experimental protocols for assessing the biological activities of naphthyridine derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13]

Protocol Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with serial dilutions of the naphthyridine derivatives and incubate for 48-72 hours.[13]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[12]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[12][13]

Start Seed Cancer Cells in 96-well Plate Incubate_24h Incubate 24h Start->Incubate_24h Treat Treat with Naphthyridine Derivatives Incubate_24h->Treat Incubate_48_72h Incubate 48-72h Treat->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance End Calculate IC50 Read_Absorbance->End

Experimental Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] The broth microdilution method is a standard procedure for determining MIC values.[15]

Protocol Steps:

  • Compound Dilution: Prepare serial two-fold dilutions of the naphthyridine derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.[15]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) from a fresh culture.[16]

  • Inoculation: Inoculate each well with the bacterial suspension.[15]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[15][16]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[15]

Enzyme Inhibition Assays: DNA Gyrase and Topoisomerase II

These assays measure the ability of the compounds to inhibit the enzymatic activity of their respective targets.

DNA Gyrase Supercoiling Inhibition Assay:

  • Reaction Setup: In a reaction tube, combine relaxed plasmid DNA (e.g., pBR322), ATP, and the assay buffer.[17]

  • Inhibitor Addition: Add varying concentrations of the naphthyridine derivative.[17]

  • Enzyme Addition: Initiate the reaction by adding purified bacterial DNA gyrase.[17]

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[17]

  • Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. Inhibitors will prevent the conversion of relaxed DNA to its supercoiled form.[17]

Topoisomerase II Decatenation Assay:

  • Reaction Setup: Combine kinetoplast DNA (kDNA), ATP, and the assay buffer in a reaction tube.[1][18]

  • Inhibitor Addition: Add the test compound at various concentrations.[1][18]

  • Enzyme Addition: Start the reaction by adding purified human topoisomerase II.[1][18]

  • Incubation: Incubate at 37°C for 30 minutes.[1][18]

  • Analysis: Analyze the reaction products by agarose gel electrophoresis. Active inhibitors will prevent the decatenation of kDNA into individual minicircles.[1][18]

Conclusion

The 1,6- and 1,8-naphthyridine isomers, while structurally similar, exhibit distinct and compelling biological activity profiles. The 1,8-naphthyridine scaffold has a well-established legacy in the development of potent antibacterial agents targeting DNA gyrase, and its derivatives continue to show promise in anticancer applications, primarily as topoisomerase II inhibitors. In contrast, the 1,6-naphthyridine core has emerged as a particularly fruitful scaffold for the discovery of novel anticancer agents, especially potent and selective kinase inhibitors.

The continued exploration of the structure-activity relationships of both isomers, facilitated by robust synthetic methodologies and rigorous biological evaluation, holds immense potential for the development of next-generation therapeutics to address unmet medical needs in oncology and infectious diseases. This guide serves as a foundational resource for researchers embarking on or continuing their journey in the fascinating and therapeutically rich field of naphthyridine chemistry.

References

  • Zhang, Y., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090. [Link]

  • Wang, T., et al. (2020). Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 208, 112785. [Link]

  • Kim, J. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]

  • Lavanya, M., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Molecules, 26(5), 1269. [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • Wang, T., et al. (2020). Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. Request PDF. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Nitiss, J. L. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit3.3. [Link]

  • Nitiss, J. L. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit3.3. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • de Almeida, G. G. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]

  • de Almeida, G. G. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Request PDF. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]

  • Kloskowski, P., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(12), 1531. [Link]

  • Barnard, A. M., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(8), 2849–2856. [Link]

  • Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. [Link]

  • El-Sayed, M. T., et al. (2022). Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. Molecules, 27(1), 227. [Link]

  • Kumar, S., et al. (2016). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. Journal of Antimicrobial Chemotherapy, 71(10), 2821–2829. [Link]

Sources

A Comparative Guide to the Validation of 1,6-Naphthyridine-4-carboxylic Acid Purity by HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

1,6-Naphthyridine-4-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry. Its scaffold is integral to the synthesis of various biologically active molecules, including potential kinase inhibitors and anti-inflammatory agents.[1][2] As a key starting material, its purity is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised API stability.

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. We will explore the rationale behind methodological choices, present a comprehensive validation protocol grounded in regulatory standards, and objectively compare HPLC with alternative analytical technologies.

The Analytical Challenge: Chromatographic Behavior of Naphthyridines

Nitrogen-containing heterocyclic compounds like this compound can present unique challenges in reversed-phase HPLC.[3][4] Their inherent polarity can lead to poor retention on traditional C18 columns, resulting in elution near the solvent front where matrix interferences are most pronounced.[5][6] Furthermore, the presence of a carboxylic acid group and basic nitrogen atoms means the compound's ionization state is highly dependent on mobile phase pH, which critically influences retention and peak shape.

Our objective is to develop a robust, selective, and reliable HPLC method that can accurately quantify this compound and separate it from potential process-related impurities and degradation products.

Part 1: A Validated HPLC Method for Purity Determination

A successful HPLC method is built on a logical selection of column, mobile phase, and detection parameters tailored to the analyte's physicochemical properties.[7]

Experimental Protocol: HPLC Purity Assay

1. Chromatographic System:

  • Instrument: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A polar-endcapped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Rationale: A polar-endcapped stationary phase is chosen to improve the retention of our polar analyte and mitigate peak tailing that can occur from secondary interactions between the basic nitrogen atoms and residual silanols on the silica surface.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid acts as an ion-pairing agent and maintains a low pH (~2.7) to suppress the ionization of the carboxylic acid group, promoting better retention in reversed-phase mode. It is also mass spectrometry compatible.[9]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is employed to ensure elution of any less polar impurities while maintaining a reasonable run time.

    • 0-15 min: 5% to 60% B

    • 15-17 min: 60% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

    • Rationale: Thermostatting the column ensures reproducible retention times by minimizing viscosity fluctuations.

  • Detection: UV at 254 nm.

    • Rationale: The naphthyridine core possesses a strong chromophore, providing good sensitivity at this wavelength. A PDA detector is recommended to assess peak purity.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Method Validation: A Trustworthy and Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] Our protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Specificity cluster_quantitation Phase 2: Quantitative Validation cluster_robustness Phase 3: Reliability cluster_documentation Phase 4: Finalization Plan Define Validation Parameters (ICH Q2) Specificity Specificity / Selectivity (Stress testing, Peak Purity) Plan->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Varying pH, Temp, Flow) LOD_LOQ->Robustness Report Validation Report Robustness->Report

1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10]

  • Procedure: Forced degradation studies are performed. The sample is subjected to acidic, basic, oxidative, thermal, and photolytic stress. The chromatograms of the stressed samples are compared to that of an unstressed standard to ensure that degradation peaks do not co-elute with the main peak. Peak purity analysis using a PDA detector is essential.

2. Linearity and Range:

  • Procedure: Prepare a series of at least five standard solutions of this compound at concentrations spanning 50% to 150% of the target assay concentration (e.g., 0.25 to 0.75 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.

3. Accuracy:

  • Procedure: Accuracy is determined by spike recovery. A known quantity of the analyte is added to a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). The percentage recovery is then calculated.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% concentration are performed on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: The repeatability assay is repeated by a different analyst on a different day.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: These are typically determined based on the signal-to-noise ratio. LOD is where S/N ≥ 3, and LOQ is where S/N ≥ 10.

  • Acceptance Criteria: The LOQ must be precise and accurate.

6. Robustness:

  • Procedure: The method's reliability is tested by deliberately introducing small variations in method parameters, such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Hypothetical Validation Data Summary
Validation ParameterResultAcceptance CriteriaStatus
Linearity (r²) 0.9995≥ 0.999Pass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Repeatability (%RSD) 0.85%≤ 2.0%Pass
Intermediate Precision (%RSD) 1.15%≤ 2.0%Pass
LOQ (% of Target Conc.) 0.05%ReportableN/A
Robustness No significant impact on resultsSystem suitability criteria metPass

Part 2: Comparison with Alternative Analytical Technologies

While HPLC is the workhorse of pharmaceutical analysis, other techniques offer distinct advantages and disadvantages. The choice of method depends on the specific analytical need, balancing speed, sensitivity, and cost.[14]

Method_Selection start Analytical Need: Purity of 1,6-Naphthyridine-4-CA is_speed_critical Is High Throughput Critical? start->is_speed_critical is_complex Complex Sample Matrix? is_speed_critical->is_complex No uplc UPLC Fast, High Resolution, Sensitive is_speed_critical->uplc Yes hplc HPLC Robust, Established, Cost-Effective is_complex->hplc No lcms LC-MS Ultimate Specificity, Impurity ID is_complex->lcms Yes

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes smaller column particles (<2 µm) and higher operating pressures (up to 15,000 psi) compared to HPLC (typically <6,000 psi).[15][16]

  • Principle: The core principle is identical to HPLC, but the smaller particles provide a dramatic increase in separation efficiency and resolution.[17]

  • Performance: This leads to much faster analysis times (often 3-10 minutes vs. 15-20 for HPLC), narrower peaks (higher sensitivity), and reduced solvent consumption.[16][18]

  • Causality: The higher pressure is necessary to force the mobile phase through the densely packed column of sub-2 µm particles. This enhanced efficiency allows for faster flow rates without sacrificing resolution.[15][17]

Comparative Analysis: HPLC vs. UPLC
FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)Rationale & Field Insight
Analysis Speed Slower (Typical run: 15-25 min)[15]Faster (Typical run: 3-10 min)[16]UPLC's speed significantly increases laboratory throughput, crucial in high-volume QC environments.
Resolution GoodExcellentUPLC provides superior separation of closely eluting impurities, which is vital for accurate purity assessment.[18]
Sensitivity GoodHigherNarrower peaks in UPLC lead to greater peak height and better signal-to-noise, improving detection of trace impurities.[14][18]
Solvent Consumption HigherLowerShorter run times and lower flow rates in UPLC lead to significant cost savings and reduced environmental impact.[15]
System Pressure Lower (up to ~6,000 psi)[16]Very High (up to ~15,000 psi)[15]UPLC requires specialized instrumentation capable of handling extreme pressures.
Method Robustness Highly robust, well-establishedCan be less forgiving to sample matrix effects due to smaller column frits.HPLC methods are often considered more rugged and are widely available, making method transfer between labs simpler.
Cost Lower initial investmentHigher initial investment[18]The choice often comes down to balancing the need for higher throughput and sensitivity against budget constraints.

Conclusion

The validated reversed-phase HPLC method presented here is demonstrated to be specific, linear, accurate, precise, and robust, making it highly suitable for its intended purpose: the routine quality control and purity determination of this compound. It represents a reliable and cost-effective system for ensuring product quality in a drug development setting.

While UPLC offers clear advantages in speed and sensitivity, HPLC remains an indispensable, robust, and widely accessible technique.[14] The decision to use HPLC versus UPLC should be based on a laboratory's specific needs regarding sample throughput, the complexity of the impurity profile, and available resources. For most routine purity assessments, a well-validated HPLC method provides a perfect balance of performance and reliability.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. Available from: [Link]

  • WebofPharma. HPLC vs. UPLC. Available from: [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. Available from: [Link]

  • Labcompare. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • Technology Networks. Strategies to Enable and Simplify HPLC Polar Compound Separation. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • PubMed. A reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Available from: [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available from: [Link]

  • SIELC Technologies. Separation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available from: [Link]

  • National Institutes of Health. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]

  • MySkinRecipes. 2,7-Naphthyridine-4-carboxylic acid. Available from: [Link]

  • American Chemical Society. 1,6-Naphthyridine. Available from: [Link]

  • R Discovery. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available from: [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • Royal Society of Chemistry. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Available from: [Link]

  • ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • PubMed. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][14][18]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. Available from: [Link]

Sources

analysis of the binding mode of 1,6-naphthyridines to kinase domains

Author: BenchChem Technical Support Team. Date: January 2026

Starting Kinase Research

I'm initiating my investigation into the binding modes of 1,6-naphthyridine derivatives with kinase domains. My primary focus is on gathering authoritative structural biology data, specifically X-ray crystallography and NMR results, along with computational data to inform my research direction.

Analyzing Binding Interactions

I've initiated comprehensive searches to explore 1,6-naphthyridine derivative binding within kinase domains, focusing on X-ray crystallography, NMR, docking studies, and SAR data. I'm identifying specific inhibitors and their targets, looking for comparative studies and relevant experimental protocols, such as ITC and SPR. My current focus is to synthesize this information and create an outline.

Expanding Information Gathering

I'm now expanding my search to include Google searches, aiming to gather authoritative information on 1,6-naphthyridine derivative binding modes across different kinase domains. I'll focus on structural biology, computational studies, and SAR data. I'll also identify specific inhibitors and their targets, looking for comparative studies and experimental protocols like ITC and SPR. I'll use all this to draft a comprehensive guide.

Comprehending Kinase Binding

I'm developing a comprehensive guide for experts on 1,6-naphthyridine binding to kinase domains. I'll start with an introduction covering protein kinases, their significance as drug targets, and their general structure. My initial focus is to ensure a strong foundation before delving into the intricacies of 1,6-naphthyridine binding modes. This framework will allow for in-depth analysis later.

Refining Binding Mode Analysis

I've outlined the binding mode of 1,6-naphthyridines, focusing on ATP-competitive inhibition and key interactions with the hinge region. Specifically, the hydrogen bonds formed by the naphthyridine nitrogens, mimicking ATP's adenine part, are central. I'll include a Graphviz diagram to visually demonstrate this core binding mode. I will also incorporate analysis comparing the 1,6-naphthyridine scaffold to other scaffolds.

Expanding Inhibitor Focus

I'm now diving into the different types of kinase inhibitors that the 1,6-naphthyridine scaffold can be used to construct. I'll describe the general binding mode in the ATP pocket, emphasizing hinge region interactions, and include a Graphviz diagram. I'm planning a table comparing the 1,6-naphthyridine core to other kinase inhibitor scaffolds and plan to show structural differences. I will also be exploring case studies of specific inhibitors. I'm now developing a plan to examine Type II and other binding modes.

Exploring Beyond Type I

I'm now integrating insights from 1,6-naphthyridine scaffold adaptations for Type II inhibition, specifically mentioning AXL inhibitors. I'll describe how modifications enable access to the allosteric pocket, a key element for understanding the versatility of this core structure. I'm also planning to incorporate a section about experimental methodologies for binding mode characterization, like crystallography.

Expanding Analytical Scope

I'm now integrating information on 1,6-naphthyridine scaffold adaptations to include discussion of AXL inhibitors. I will provide a description of modifications of the core structure, focusing on binding and how they enable access to the allosteric pocket, an important element in understanding the versatility of 1,6-naphthyridine scaffolds. I will also incorporate a section on experimental methodologies to characterize binding modes.

Analyzing Structural Data

I'm now focusing on a comparative analysis of the 1,6-naphthyridine core to other kinase inhibitor scaffolds, like quinazolines and indazoles. I am creating a summary table highlighting key features such as hydrogen bond donors and acceptors and typical binding orientations for each scaffold to show the unique properties of 1,6-naphthyridine scaffolds. I'll also start exploring specific inhibitors as case studies.

A Senior Application Scientist's Guide to the Fluorescent Properties of Substituted 1,6-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,6-naphthyridine scaffold, a heterocyclic aromatic compound composed of two fused pyridine rings, has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, beyond its pharmacological significance, the inherent electronic properties of this scaffold have paved the way for its emergence as a versatile and highly tunable fluorophore.[5][6] The strategic placement of various substituents on the 1,6-naphthyridine core allows for the fine-tuning of its photophysical characteristics, including absorption and emission wavelengths, quantum efficiency, and sensitivity to the local environment.[7] This guide provides a comparative analysis of the fluorescent properties of substituted 1,6-naphthyridines, offering insights into structure-property relationships and providing robust experimental protocols for their characterization. This information is intended to empower researchers in drug discovery and materials science to harness the full potential of this remarkable class of molecules for applications ranging from high-contrast bioimaging to the development of novel organic luminescent materials.[6][8]

The Core Principle: Engineering Fluorescence through Substitution

The fluorescence of 1,6-naphthyridines is governed by the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals dictates the wavelength of light absorbed and subsequently emitted. The core scientific principle behind creating a diverse palette of 1,6-naphthyridine fluorophores is the strategic manipulation of this HOMO-LUMO gap through chemical substitution. The nature and position of the substituent group can profoundly alter the electron density distribution across the aromatic system, thereby modulating its photophysical properties.

The Impact of Substituent Electronics

The electronic nature of the substituent is the primary determinant of the resulting fluorescent properties. This can be broadly categorized into two main classes:

  • Electron-Donating Groups (EDGs): Groups such as amines (-NH₂), alkoxides (-OR), and alkyl groups (-R) increase the electron density of the π-system. This generally raises the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO gap. Consequently, EDGs typically cause a bathochromic (red) shift in both absorption and emission spectra. More importantly, many EDGs, particularly amino groups, are known to significantly enhance the fluorescence quantum yield (Φ), the measure of a fluorophore's emission efficiency.[5] For instance, fused polycyclic 1,6-naphthyridin-4-amines bearing strong electron-donating groups have been reported with outstanding absolute fluorescence quantum yields of up to 0.89.[5][9]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) pull electron density away from the aromatic core. This stabilization effect lowers the energy of both the HOMO and LUMO, but often affects the LUMO more profoundly. The result is typically a decrease in the fluorescence quantum yield.[5] For example, compounds containing heavy bromine atoms exhibit a significant drop in quantum yield, which can be attributed to the heavy-atom effect promoting intersystem crossing over fluorescence.[5][9]

The interplay between these groups can create "push-pull" systems, where an EDG and an EWG are present on the same conjugated scaffold. This can lead to strong intramolecular charge-transfer (ICT) character in the excited state, often resulting in large Stokes shifts and high sensitivity to solvent polarity (solvatochromism).[5][7]

Caption: Logical relationship between substituent type and resulting fluorescence properties.

Comparative Analysis of Substituted 1,6-Naphthyridines

The following table summarizes the photophysical properties of representative substituted 1,6-naphthyridine derivatives, illustrating the principles discussed above. The data is compiled from various studies to provide a comparative overview.

Compound Class/SubstituentsExcitation λ (nm)Emission λ (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)SolventReference
Arylated 1,6-Naphthyridin-7(6H)-one~350-400~450-550>5000Up to 0.95Various[10]
1,2,3-Triazolyl-1,6-naphthyridin-7(6H)-one (TzNat B)~386~468~53000.34THF[7]
Fused Benzo[10][11]naphthyridin-4-amine (EDG)~365~460-Up to 0.89DMSO[5][9]
Fused Benzo[10][11]naphthyridin-4-amine (EWG)~365~450-0.12 - 0.46DMSO[5]
Phenyl-substituted Benzo[10][11]naphthyridine~365~450-0.36 - 0.40DMSO[6][9]
Diethylamino-substituted Benzo[10][11]naphthyridine~448~562-IntermediateDMSO[5]
Cationic Naphthyridine Derivative (for DNA/RNA)~508~661~153 nm-Tris-HCl[8][12]

Key Insights from the Data:

  • High Quantum Yields are Achievable: Arylation and the introduction of strong electron-donating amine groups can lead to exceptionally high quantum efficiencies, with some derivatives reaching 95%.[5][9][10]

  • Tunability of Emission: Substituent choice allows for tuning of the emission wavelength across the visible spectrum, from blue-green (~450 nm) to yellow-orange (~562 nm).[5]

  • Large Stokes Shifts: Many 1,6-naphthyridine derivatives, particularly the 1,6-naphthyridin-7(6H)-one scaffold, exhibit large Stokes shifts, which is highly advantageous for fluorescence imaging as it minimizes self-quenching and simplifies signal detection.[7]

  • Environment-Sensitive Probes: The fluorescence of certain derivatives shows strong dependence on solvent polarity (solvatochromism), making them suitable for probing the microenvironment of enzyme binding sites or cellular compartments.[7]

Experimental Section: Methodologies for Characterization

To ensure the reproducibility and validity of findings, standardized protocols are essential. Here, we detail a robust methodology for the synthesis and photophysical characterization of a representative fluorescent 1,6-naphthyridine.

Synthesis: A Representative Protocol

A mild and effective method for accessing fused polycyclic 1,6-naphthyridin-4-amine derivatives involves a CF₃SO₃H- or H₂SO₄-mediated cycloaromatisation of 4-(arylamino)nicotinonitrile precursors.[5][6] This Friedel-Crafts-type reaction uses the cyano group as a one-carbon synthon.[5]

Step-by-Step Protocol:

  • Precursor Synthesis: Synthesize the required 4-(arylamino)nicotinonitrile by nucleophilic aromatic substitution between 4-chloronicotinonitrile and the desired substituted aniline.

  • Cyclization: To a solution of the 4-(arylamino)nicotinonitrile precursor (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add the acid catalyst (e.g., trifluoromethanesulfonic acid, CF₃SO₃H) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 0.5-4 hours).

  • Work-up: Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired fused 1,6-naphthyridine.

Measurement of Relative Fluorescence Quantum Yield (Φ)

The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which benchmarks the sample against a well-characterized fluorescent standard.[13][14]

Causality and Self-Validation: This protocol is designed to be self-validating by incorporating a concentration-dependency check. A linear relationship between absorbance and integrated fluorescence intensity in the low-absorbance regime confirms the absence of inner-filter effects and self-quenching, validating the accuracy of the measurement.

Step-by-Step Protocol:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region to the test compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ_std = 0.54) or Rhodamine 6G in ethanol (Φ_std = 0.95) are common choices.

  • Solution Preparation:

    • Prepare a stock solution of the standard and the 1,6-naphthyridine test sample in the same solvent to eliminate the need for refractive index correction.

    • From these stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the chosen excitation wavelength is below 0.1 AU. This is a critical step to avoid inner-filter effects where the sample reabsorbs its own emitted light.[13]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength (λ_ex). Use the pure solvent as a blank.

  • Fluorescence Measurement:

    • Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at λ_ex.

    • Ensure experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements of both the standard and the sample.[14]

  • Data Processing:

    • Integrate the area under the emission curve for each recorded spectrum. This gives the integrated fluorescence intensity (I).

    • Plot a graph of integrated fluorescence intensity (y-axis) versus absorbance (x-axis) for both the standard and the test sample.

  • Calculation: Determine the slope (Gradient) of the best-fit line for both plots. The quantum yield of the test sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std × (Gradient_sample / Gradient_std)

    (Note: If different solvents are used, the equation must be corrected for the refractive indices (n) of the solvents: Φ_sample = Φ_std × (Gradient_sample / Gradient_std) × (n_sample² / n_std²))[8][15]

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Applications and Future Outlook

The highly tunable nature of substituted 1,6-naphthyridines makes them powerful tools for a variety of advanced applications.

  • Bioimaging and Sensing: Their high quantum yields and large Stokes shifts are ideal for cellular imaging. Cationic derivatives have been specifically designed as "off-on" fluorescent probes that target and report on the presence of nucleic acids within mitochondria, which could be vital for studying mitochondrial diseases.[8][12] The sensitivity of some derivatives to their environment also makes them excellent candidates for sensing ions or biomolecules.[16]

  • Fluorescent Nucleoside Analogues: By incorporating the 1,6-naphthyridin-7(6H)-one scaffold as a fluorescent nucleobase, researchers have created novel nucleoside analogues. These tools can be used to probe the structure and dynamics of DNA and RNA, and to investigate enzyme-nucleic acid interactions with high sensitivity.[7]

  • Organic Electronics: The robust photophysical properties and thermal stability of fused polycyclic 1,6-naphthyridines position them as promising materials for Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.[5]

References

  • Title: 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties | Request PDF Source: ResearchGate URL: [Link]

  • Title: 1,6- Naphthyridine Source: American Chemical Society URL: [Link]

  • Title: Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases Source: ACS Publications URL: [Link]

  • Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Fluorescence quantum yield measurement Source: JASCO Global URL: [Link]

  • Title: Substitution effect on the fluorescence properties of the 1,3a,6a-triazapentalenes. Source: ResearchGate URL: [Link]

  • Title: 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties Source: MDPI URL: [Link]

  • Title: Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging Source: ResearchGate URL: [Link]

  • Title: Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties Source: RSC Publishing URL: [Link]

  • Title: Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties Source: RSC Publishing URL: [Link]

  • Title: Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging Source: Analyst (RSC Publishing) URL: [Link]

  • Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: MDPI URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer Source: PubMed URL: [Link]

  • Title: Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing Source: MDPI URL: [Link]

  • Title: A Guide to Recording Fluorescence Quantum Yields Source: UCI Department of Chemistry URL: [Link]

  • Title: Substituent Effect on Absorption and Fluorescence Properties of Thieno[3, 2-c]Pyridine Derivatives | Request PDF Source: ResearchGate URL: [Link]

  • Title: Relative Quantum Yield Source: Edinburgh Instruments URL: [Link]

  • Title: Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties Source: RSC Publishing URL: [Link]

  • Title: Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Fluorescence Quantum Yields—Methods of Determination and Standards Source: ResearchGate URL: [Link]

  • Title: A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Fluorescence Bioimaging Source: ChemistryViews URL: [Link]

  • Title: A 2, 7-Naphthyridine-Based Fluorescent Turn-on Probe for Detection of Biothiols in vitro and in vivo | Request PDF Source: ResearchGate URL: [Link]

  • Title: Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+ Source: MDPI URL: [Link]

  • Title: Molecular Fluorophores for Deep-Tissue Bioimaging - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

Validating the Mechanism of Action for 1,6-Naphthyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel 1,6-naphthyridine-based kinase inhibitors. This class of compounds has shown significant promise, particularly in oncology, by targeting key kinases in oncogenic signaling pathways.[1][2] Here, we delve into a multi-faceted approach, combining biochemical and cellular assays to build a robust body of evidence for a specific mechanism of action, moving from initial target identification to cellular phenotypic outcomes.

Introduction: The Rise of 1,6-Naphthyridine-Based Inhibitors

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a variety of pharmacologically active agents.[3] In recent years, derivatives of 1,6-naphthyridine have emerged as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[4][5] Notably, researchers have developed 1,6-naphthyridine-based compounds that selectively target kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4) and c-Met, both of which are implicated in the progression of various cancers.[6][7]

Validating the precise mechanism by which these inhibitors exert their effects is a cornerstone of the drug discovery process. It ensures that the observed anti-cancer activity is a direct result of modulating the intended target and provides a clear rationale for further preclinical and clinical development. This guide will walk through a logical, multi-step validation workflow, offering detailed protocols and comparative data to aid in experimental design and interpretation.

The Validation Workflow: A Multi-Pillar Approach

A thorough validation of a kinase inhibitor's mechanism of action rests on three pillars: confirming direct target engagement, elucidating the impact on downstream signaling, and assessing the resulting cellular phenotype. This workflow ensures a comprehensive understanding, from molecular interaction to cellular consequence.

ValidationWorkflow cluster_0 Pillar 1: Target Engagement cluster_1 Pillar 2: Downstream Signaling cluster_2 Pillar 3: Cellular Phenotype Biochemical Biochemical Assays (Potency & Selectivity) CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) Biochemical->CETSA Confirms Cellular Permeability & Target Binding WesternBlot Western Blotting (Pathway Modulation) CETSA->WesternBlot Links Target Engagement to Pathway Inhibition Viability Cell Viability & Proliferation Assays WesternBlot->Viability Correlates Pathway Inhibition with Cellular Effect

Caption: A logical workflow for validating the mechanism of action of a kinase inhibitor.

Pillar 1: Confirming Direct Target Engagement

The initial and most critical step is to unequivocally demonstrate that the inhibitor directly binds to its intended kinase target. This is achieved through a combination of in vitro biochemical assays and in-cell target engagement studies.

Biochemical Assays: Quantifying Potency and Selectivity

Biochemical assays are the first line of assessment, providing quantitative measures of an inhibitor's potency (typically as an IC50 value) against the purified target kinase. These assays are crucial for initial hit validation and for comparing the potency of different compounds.

A commonly used method is the ADP-Glo™ Kinase Assay , a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[8][9] The principle lies in the conversion of ADP to ATP, which is then used in a luciferase-luciferin reaction to generate a light signal proportional to kinase activity.[10]

Comparison of Biochemical Assay Formats:

Assay FormatPrincipleAdvantagesDisadvantages
ADP-Glo™ (Luminescence) Measures ADP productionUniversal for any kinase, high sensitivity, and broad dynamic range.[9]Indirect measurement, potential for interference from ATP-binding compounds.
LanthaScreen™ TR-FRET Time-Resolved Fluorescence Resonance Energy TransferHomogeneous "add-and-read" format, ratiometric detection minimizes interference.Requires specific antibody pairs and fluorescent labels.
Radiometric Assays Measures incorporation of 32P or 33P-ATPDirect and highly sensitive measurement.Requires handling of radioactive materials.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of the 1,6-naphthyridine-based inhibitor. Include "no kinase" and "no inhibitor" controls.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[11]

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]

Table of Representative IC50 Values for Kinase Inhibitors:

CompoundTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Compound X (1,6-Naphthyridine)FGFR415BLU-554FGFR429
Compound Y (1,6-Naphthyridine)c-Met26Crizotinibc-Met11
Compound Z (1,6-Naphthyridine)VEGFR28.8SunitinibVEGFR29

Note: These are representative values and will vary depending on the specific compound and assay conditions.

Cellular Thermal Shift Assay (CETSA): Proving Target Engagement in a Cellular Context

While biochemical assays are essential, they do not confirm that the inhibitor can enter a cell and bind to its target in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly measure target engagement in intact cells.[13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[15]

Experimental Workflow for CETSA:

CETSA_Workflow A Treat cells with inhibitor or vehicle B Heat cells to a specific temperature A->B C Lyse cells B->C D Separate soluble and aggregated proteins C->D E Detect soluble target protein (e.g., Western Blot) D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Culture cells to 70-80% confluency and treat with the 1,6-naphthyridine-based inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).[16]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (for a melt curve) or a single, optimized temperature (for an isothermal dose-response curve) for 3-8 minutes in a thermal cycler.[15][16]

  • Lysis: Immediately after heating, lyse the cells by adding lysis buffer containing protease and phosphatase inhibitors.

  • Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[14]

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Perform Western blotting as described in the next section to detect the amount of soluble target protein.

Data Interpretation:

  • Melt Curve: A shift of the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.[1]

  • Isothermal Dose-Response Curve: At a fixed temperature, a dose-dependent increase in the amount of soluble target protein confirms target engagement in a quantitative manner.[17]

Pillar 2: Assessing the Impact on Downstream Signaling

Once direct target engagement is confirmed, the next step is to demonstrate that this binding event translates into a functional consequence, namely the inhibition of the kinase's activity and its downstream signaling pathway. Western blotting is the gold standard for this purpose.[18]

Western Blotting: Visualizing Pathway Inhibition

Western blotting allows for the detection and quantification of specific proteins, including their phosphorylated (activated) forms.[19] By examining the phosphorylation status of the target kinase itself (autophosphorylation) and key downstream substrates, a clear picture of pathway inhibition can be obtained.

Signaling Pathways of Interest:

  • FGFR4 Signaling: Upon activation, FGFR4 phosphorylates FRS2, which in turn activates the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[20]

  • c-Met Signaling: Activation of c-Met leads to the phosphorylation of downstream effectors such as GAB1, which subsequently activates the RAS-ERK and PI3K-AKT pathways, driving cell growth, motility, and invasion.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

  • Cell Lysis: Treat cells with the 1,6-naphthyridine-based inhibitor for various times and at different concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[6]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.[6]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-FGFR4, FGFR4, p-ERK, ERK, p-AKT, AKT).[21]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[18]

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.[21]

Representative Western Blot Data:

A successful experiment will show a dose-dependent decrease in the phosphorylation of the target kinase and its downstream substrates in cells treated with the 1,6-naphthyridine inhibitor, while the total protein levels remain unchanged.

Pillar 3: Evaluating the Cellular Phenotypic Consequences

The final pillar of mechanism of action validation is to demonstrate that the observed target engagement and pathway inhibition lead to a desired cellular phenotype, such as reduced cell viability or proliferation.

Cell Viability and Proliferation Assays

These assays are fundamental for assessing the anti-cancer activity of the inhibitor. A variety of assay formats are available, each with its own advantages and disadvantages.

Comparison of Cell Viability Assay Formats:

Assay FormatPrincipleAdvantagesDisadvantages
CellTiter-Glo® (Luminescence) Measures intracellular ATP levels.[22]Highly sensitive, fast, and amenable to high-throughput screening.[23]ATP levels can be affected by factors other than cell viability.
MTT/XTT (Colorimetric) Measures metabolic activity (reduction of tetrazolium salts).Inexpensive and well-established.Can be affected by the metabolic state of the cells.
Crystal Violet (Colorimetric) Stains the nuclei of adherent cells.Simple and direct measure of cell number.Less sensitive than other methods, requires cell fixation.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well or 384-well opaque-walled plate at a predetermined density.[24]

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the 1,6-naphthyridine-based inhibitor for a specified period (e.g., 72 hours).[24]

  • Reagent Addition: Equilibrate the plate to room temperature and add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[23]

  • Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[23]

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).[12]

Representative Cell Viability Data:

A potent and effective inhibitor will induce a dose-dependent decrease in cell viability, resulting in a characteristic sigmoidal dose-response curve.

Conclusion

The validation of the mechanism of action for a 1,6-naphthyridine-based kinase inhibitor is a systematic and evidence-driven process. By employing a multi-pillar approach that encompasses biochemical potency and selectivity, cellular target engagement, downstream signaling modulation, and phenotypic outcomes, researchers can build a compelling and robust case for the inhibitor's intended mechanism. This comprehensive understanding is paramount for the successful translation of promising compounds from the laboratory to the clinic.

References

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Chen, Y., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry, 192, 112185.
  • Al-Mugotir, M. H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of Visualized Experiments, (180), e63529.
  • Assay Guidance Manual. (2012). Phospho-ERK Assays.
  • Howes, J. M., et al. (2021). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • Zhang, H., et al. (2013). discovery and SAR study of 1H-imidazo[4,5-h][6][23]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(16), 2695-2704.

  • Lee, H., et al. (2022). Isoform-specific inhibition of FGFR signaling achieved by a de-novo-designed mini-protein. Cell Reports, 41(4), 111545.
  • Sleno, L. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 916403.
  • Kumari, S., & G. P., S. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. MethodsX, 4, 27-32.
  • Li, X., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 258, 115703.
  • Warrier, M., et al. (2016). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][23]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 59(11), 5469-5485.

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 169-190.
  • Lee, H., et al. (2022). Isoform-specific inhibition of FGFR signaling achieved by a de-novo-designed mini-protein. bioRxiv.
  • Bazin, M. A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 118, 22-37.
  • Kumar, A., et al. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR stud. Journal of Applied Pharmaceutical Science, 10(10), 001-011.
  • Dai, L., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. International Journal of Molecular Sciences, 24(13), 10899.
  • ResearchGate. (n.d.). (PDF) Isoform-specific inhibition of FGFR signaling achieved by a de-novo-designed mini-protein. Retrieved from [Link]

  • Molina, D. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • ResearchGate. (n.d.). Western blot band for Erk and phopho(p). Retrieved from [Link]

  • Orcutt, S. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2896-2906.
  • Seashore-Ludlow, B., et al. (2022). Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses. Journal of Proteome Research, 21(6), 1478-1490.
  • Deshmukh, R. R., et al. (2008). Inhibition of Fibroblast Growth Factor 19 Reduces Tumor Growth by Modulating β-Catenin Signaling. Cancer Research, 68(13), 5186-5194.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Li, H., et al. (2021). Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers in Oncology, 11, 658823.
  • Almqvist, H., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10836-10844.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(11), 3123.
  • Kiselev, E., et al. (2010). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry, 53(5), 2140-2150.
  • ResearchGate. (n.d.). Ways to represent the data from different CETSA formats. (A) Melt.... Retrieved from [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1447.e4.

Sources

A Comparative Analysis of Benzo[c]naphthyridines with Other Aza-aromatic Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, aza-aromatic compounds form a cornerstone of molecular design. Their rigid, planar structures and unique electronic properties make them ideal scaffolds for developing therapeutics that target nucleic acids and for creating novel photophysical probes. Among these, benzo[c]naphthyridines represent a compelling, albeit less explored, class of tetracyclic aza-aromatics. This guide provides an in-depth comparative analysis of benzo[c]naphthyridines against more classical aza-aromatic systems like acridines and phenanthridines, offering field-proven insights and experimental frameworks to guide researchers in their potential applications.

The core directive of this analysis is to elucidate the structure-activity relationships that govern the performance of these compounds, particularly in the context of DNA intercalation and cytotoxicity—two of the most significant applications for this molecular class.

Structural and Functional Overview of Aza-aromatic Scaffolds

Aza-aromatic compounds are heterocyclic molecules containing one or more nitrogen atoms within an aromatic ring system. The position and number of these nitrogen atoms profoundly influence the molecule's electronic distribution, planarity, basicity, and hydrogen bonding capability. These features, in turn, dictate their biological and photophysical behavior.

  • Benzo[c]naphthyridines: This tetracyclic system can be viewed as a fusion of a benzoquinoline and a pyridine ring. The specific arrangement of the nitrogen atoms within the naphthyridine core distinguishes its isomers (e.g.,[1][2],[1][3],[3][4],[4][5]-naphthyridines fused to a benzene ring). This structural nuance allows for fine-tuning of properties. Many derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, and analgesic effects.[6][7][8] The benzo[c]phenanthridine alkaloids, a closely related class, are known for their strong anti-proliferative activities.[9][10]

  • Acridines: Perhaps the most studied class of DNA intercalators, acridines feature a linear tricyclic system. Their planar nature is ideal for slipping between DNA base pairs.[11][12] Derivatives like amsacrine are clinically used anticancer agents.[12]

  • Phenanthridines: An angular isomer of acridine, phenanthridine also possesses a tricyclic structure.[13] This scaffold is the basis for well-known DNA intercalating fluorescent dyes such as ethidium bromide and propidium iodide.[13]

The structural differences between these scaffolds directly impact their performance as detailed in the following sections.

Diagram 1: Comparative Molecular Structures

The following diagram illustrates the core structures of the compared aza-aromatic compounds.

A visual comparison of the core ring systems.

Performance Comparison: Physicochemical and Biological Properties

The true utility of a molecular scaffold is revealed through quantitative analysis of its performance. The following table summarizes key experimental data for derivatives of benzo[c]naphthyridines and compares them with benchmark acridine and phenanthridine compounds.

Table 1: Comparative Performance Data of Aza-aromatic Derivatives

Compound ClassDerivative ExampleDNA Binding Affinity (K, M⁻¹)Cytotoxicity (IC₅₀, µM)Cell LinePhotophysical Properties (λ_em, nm)Quantum Yield (Φ_f)Reference
Benzo[c]naphthyridine 2-Naphthyl-1,8-naphthyridine deriv.Not Reported0.1 - 2.3HL-60Not ReportedNot Reported[14]
Benzo[c]phenanthridine Sanguinarine~10⁵ - 10⁶1.5 - 3.5Melanoma cells~580Low[9]
Acridine Proflavine1.19 x 10⁵~5Various~5150.33[12]
Acridine AmsacrineHigh (Qualitative)0.1 - 1Various~440Not Reported[12]
Phenanthridine Ethidium Bromide~1.5 x 10⁶ (intercalated)>10Various~616 (intercalated)~0.15 (intercalated)[13]

Note: Data is compiled from various sources and methodologies, which can influence absolute values. Direct comparative studies under identical conditions are limited.

Analysis of Performance Data:

From the data, it is evident that benzo[c]naphthyridine and its related benzo[c]phenanthridine derivatives exhibit potent cytotoxicity, with IC₅₀ values in the low micromolar and even nanomolar range, comparable to or exceeding that of some established acridine-based agents.[9][14] This suggests that the tetracyclic scaffold is highly effective at inducing cell death.

The DNA binding affinity, a crucial parameter for intercalators, is also high for these compounds, often in the range of 10⁵ to 10⁶ M⁻¹.[9] This strong interaction is a prerequisite for the disruption of DNA replication and transcription, which is a primary mechanism of action for many of these cytotoxic agents.[15][16] The planar, aromatic nature of these molecules is a key driver for this intercalative binding.[17][18]

In terms of photophysical properties, phenanthridine derivatives like ethidium bromide are well-established fluorescent stains, exhibiting a significant enhancement in quantum yield upon DNA intercalation.[13] While data for benzo[c]naphthyridines is less abundant, related arylbenzo[h][1][3]naphthyridine derivatives have been synthesized and shown to possess tunable fluorescence properties, indicating the potential of the broader benzonaphthyridine family in imaging and sensing applications.[19][20][21]

Experimental Protocols for Comparative Evaluation

To ensure scientific integrity and enable researchers to validate and expand upon these findings, this section provides detailed, self-validating experimental protocols for key comparative assays.

Causality: This assay quantifies the ability of a test compound to displace a known DNA intercalator (like Ethidium Bromide, EtBr) from Calf Thymus DNA (ct-DNA). A reduction in the fluorescence of the EtBr-DNA complex is directly proportional to the binding affinity of the test compound.[22][23]

Diagram 2: DNA Intercalation Displacement Assay Workflow

G A Prepare ct-DNA-EtBr Complex (Stable Fluorescence) B Record Baseline Fluorescence (F₀) A->B C Titrate with Test Compound (e.g., Benzo[c]naphthyridine) B->C D Record Fluorescence (F) After Each Addition C->D E Plot F₀/F vs. [Compound] D->E F Calculate Binding Constant (K) E->F

Workflow for determining DNA binding affinity.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of ct-DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine its concentration spectrophotometrically using an extinction coefficient of 6600 M⁻¹ cm⁻¹ at 260 nm.[22]

    • Prepare a stock solution of Ethidium Bromide (EtBr) in the same buffer.

    • Prepare a stock solution of the test aza-aromatic compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a quartz cuvette, prepare a solution of the ct-DNA-EtBr complex. A common starting point is a 2:1 ratio of DNA (base pairs) to EtBr, with concentrations chosen to yield a strong, stable fluorescence signal.[22]

    • Allow the solution to equilibrate in the dark.

    • Using a spectrofluorometer, record the fluorescence emission spectrum (excitation ~520 nm, emission scan 550-700 nm). The peak intensity is your baseline (F₀).

    • Add small aliquots of the test compound stock solution to the cuvette. After each addition, mix thoroughly and allow 5 minutes for equilibration.

    • Record the fluorescence spectrum (F) after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution effects.

    • The binding constant (K) can be determined using the Stern-Volmer equation or by fitting the data to appropriate binding models.

Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][4][24] The amount of formazan produced is proportional to the number of viable cells.[1]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells (e.g., HeLa, HL-60) into a 96-well plate at a density that allows for exponential growth over the course of the experiment (e.g., 5,000-10,000 cells/well).[1]

    • Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.

  • Compound Treatment:

    • Prepare serial dilutions of the test aza-aromatic compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds. Include a solvent control (e.g., DMSO) and an untreated control.

    • Incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Assay Procedure:

    • After incubation, carefully remove the treatment media.

    • Add 50 µL of serum-free media and 50 µL of MTT solution (typically 0.5 mg/mL) to each well.[3][24]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[25]

    • Carefully remove the MTT solution.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[24]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Data Analysis:

    • Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[3]

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Causality: The fluorescence quantum yield (Φf) is a measure of the efficiency of converting absorbed light into emitted light.[5][26] A comparative method is often used, where the fluorescence of the test compound is compared to a well-characterized standard with a known quantum yield.[2][27]

Step-by-Step Methodology:

  • Selection of Standard:

    • Choose a quantum yield standard that absorbs and emits in a similar spectral region as the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • Preparation of Solutions:

    • Prepare a series of five dilute solutions of both the test compound and the standard in the same solvent. The concentrations should be chosen to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[28]

  • Spectroscopic Measurements:

    • For each solution, record the UV-Vis absorbance spectrum and note the absorbance at the chosen excitation wavelength.

    • Using a spectrofluorometer, record the fully corrected fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The plots should be linear.

    • The quantum yield of the test sample (Φₓ) is calculated using the following equation:[2] Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where Grad is the gradient of the plot and η is the refractive index of the solvent. Subscripts x and st denote the test sample and the standard, respectively.

Mechanistic Insights and Future Directions

The potent biological activity of benzo[c]naphthyridines and related compounds stems primarily from their ability to intercalate into DNA. This physical obstruction disrupts the machinery of DNA replication and transcription, ultimately triggering apoptotic pathways.

Diagram 3: Simplified Mechanism of Action

G A Aza-aromatic Compound (e.g., Benzo[c]naphthyridine) B Intercalation into DNA Double Helix A->B C Inhibition of Topoisomerase II B->C D Accumulation of DNA Double-Strand Breaks C->D E Activation of DNA Damage Response (DDR) D->E F Apoptosis (Programmed Cell Death) E->F

Proposed cytotoxic mechanism for intercalators.

While DNA intercalation is a shared feature, the nuances of each scaffold can lead to different downstream effects. For example, some modern intercalators like Bmh-21, which has a planar heterocyclic structure, achieve their effect not by inducing a DNA damage response, but by selectively inhibiting RNA Polymerase I transcription and promoting its degradation.[29] This highlights a promising direction for future research: designing benzo[c]naphthyridine derivatives that can selectively target specific DNA sequences (e.g., G-quadruplexes) or associated proteins, thereby reducing off-target toxicity and improving the therapeutic index.

Benzo[c]naphthyridines represent a highly promising, yet underexploited, class of aza-aromatic compounds. The available data strongly suggests that their performance in terms of cytotoxicity and DNA binding is on par with, and in some cases superior to, well-established scaffolds like acridines and phenanthridines. Their complex, multi-ring structure offers numerous sites for chemical modification, providing a rich platform for tuning their biological and photophysical properties. By employing the rigorous experimental protocols outlined in this guide, researchers can systematically explore the potential of benzo[c]naphthyridines, paving the way for the development of next-generation therapeutics and advanced molecular probes.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • OPUS. (2020, August 26). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
  • Abcam. (n.d.). MTT assay protocol.
  • ResearchGate. (2025, August 9). (PDF) Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore.
  • Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
  • Wójcicka, A., & Bąk, A. (2021). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Molecules, 26(16), 4968.
  • Benchchem. (2025). Application Notes and Protocols for Studying Usambarensine-DNA Intercalation.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview.
  • NIH. (n.d.). Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central.
  • Pollock Research Lab. (2022, July 15). DNA Intercalation.
  • OUCI. (2011). Arylbenzo[h][1][3]naphthyridine Derivatives: Synthesis and Photophysical Properties. Retrieved from

  • Toche, R. B., et al. (2011). Arylbenzo[h][1][3]naphthyridine derivatives: synthesis and photophysical properties. Journal of Fluorescence, 21(4), 1617-24.

  • NIH. (2013, December 16). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC.
  • ResearchGate. (n.d.). Comparison of the DNA binding affinities for non-aromatized... | Download Scientific Diagram.
  • Springer. (n.d.). Arylbenzo[h][1][3]naphthyridine Derivatives: Synthesis and Photophysical Properties. Retrieved from

  • Wikipedia. (n.d.). Phenanthridine.
  • NIH. (n.d.). Acridine as an Anti-Tumour Agent: A Critical Review - PMC.
  • Oxford Academic. (n.d.). Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy | Nucleic Acids Research.
  • PubMed. (1980). Binding of Polycyclic Aromatic Hydrocarbons to DNA: Comparison With Mutagenesis and Tumorigenesis.
  • Benchchem. (n.d.). A Comparative Analysis of Acridine-Based DNA Intercalators for Researchers and Drug Development Professionals.
  • Benchchem. (n.d.). Comparative Analysis of Bmh-21 and Other DNA Intercalators: A Guide for Researchers.
  • PubMed. (2011). Benzo[c]phenanthridine alkaloids exhibit strong anti-proliferative activity in malignant melanoma cells regardless of their p53 status.
  • ResearchGate. (n.d.). Structures of some benzo[c]phenanthridines. | Download Scientific Diagram.
  • PubMed. (n.d.). Binding Interaction Between Polycyclic Aromatic Compounds and DNA by Fluorescence Displacement Method.

Sources

A Comparative Guide to the In Vivo Efficacy of 1,6-Naphthyridine Carboxamides Versus Existing Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is relentless. Among the promising new classes of molecules are the 1,6-naphthyridine carboxamides, which have demonstrated significant anticancer potential in preclinical studies. This guide provides a comprehensive comparison of the in vivo efficacy of these emerging compounds against established anticancer drugs, supported by available experimental data. Our analysis delves into the mechanistic underpinnings of their action and the causality behind experimental designs, offering a scientifically rigorous resource for the research community.

Introduction to 1,6-Naphthyridine Carboxamides: A New Frontier in Cancer Therapy

The 1,6-naphthyridine scaffold is a heterocyclic structure that has garnered considerable attention in medicinal chemistry due to its diverse biological activities.[1] Carboxamide derivatives of this scaffold have emerged as a particularly promising class of anticancer agents, with several compounds demonstrating potent cytotoxic effects against a range of cancer cell lines.[2][3] The antitumor activity of these compounds is often attributed to their ability to interfere with critical cellular processes such as DNA replication and repair, cell signaling, and protein folding.[4][5][6]

This guide will focus on the in vivo performance of 1,6-naphthyridine carboxamides, primarily in the context of colorectal cancer, a common and challenging malignancy. We will compare their efficacy with standard-of-care chemotherapeutics, including 5-fluorouracil (5-FU), oxaliplatin, and irinotecan, drawing upon data from xenograft mouse models.

Comparative In Vivo Efficacy: A Data-Driven Analysis

The true measure of an anticancer agent's potential lies in its performance within a living organism. Preclinical in vivo studies, typically employing xenograft models where human cancer cells are implanted into immunodeficient mice, are a cornerstone of drug development.[7] These models allow for the assessment of a compound's ability to inhibit tumor growth, extend survival, and to evaluate its safety profile in a systemic context.

Tumor Growth Inhibition (TGI)

Tumor growth inhibition is a key metric for assessing the in vivo efficacy of an anticancer drug. It quantifies the extent to which a treatment can slow down or halt the proliferation of cancer cells.

Compound ClassSpecific AgentCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
1,6-Naphthyridine Derivative 19g (FGFR4 inhibitor)HCT116 colorectal cancer xenograftNot specifiedSignificant tumor inhibition[4]
1,8-Naphthyridine Derivative Derivative 6Human ovary cancer xenograftNot specified33.6%[8]
Standard Chemotherapy 5-Fluorouracil (5-FU)HT-29 colon cancer xenograft10 mg/kgRobust antitumor activity[9]
Standard Chemotherapy OxaliplatinHT-29 colon cancer xenograft6.7 mg/kg (i.v., once/week)Significant decrease in tumor growth[10]
Standard Chemotherapy Liposomal IrinotecanHCT 116 xenograft5 mg/kg (twice weekly)98.35%[11]

Analysis:

The available data, while not from head-to-head comparative studies, allows for a preliminary assessment. A 1,6-naphthyridine-2-one derivative, compound 19g , has been shown to induce "significant" tumor inhibition in a HCT116 colorectal cancer xenograft model, suggesting a potent antitumor effect.[4] Another study on a related 1,8-naphthyridine-3-carboxamide reported a more modest TGI of 33.6% in an ovarian cancer model.[8]

For comparison, standard chemotherapeutic agents demonstrate a wide range of efficacy in similar models. Liposomal irinotecan, for instance, achieved a remarkable 98.35% TGI in an HCT 116 xenograft model.[11] 5-FU and oxaliplatin also show significant activity in colon cancer xenografts.[9][10] It is crucial to note that direct comparisons are challenging due to variations in experimental conditions, including the specific cell line, mouse strain, dosing schedule, and endpoint measurements. However, the promising results for compounds like 19g warrant further investigation in direct comparative studies against these established drugs.

Mechanistic Insights: Targeting Key Oncogenic Pathways

The anticancer activity of 1,6-naphthyridine carboxamides stems from their ability to modulate various signaling pathways and cellular processes that are critical for cancer cell survival and proliferation. Understanding these mechanisms is essential for rational drug design and for identifying patient populations most likely to benefit from these novel agents.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

A key mechanism of action for some 1,6-naphthyridine derivatives is the inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4).[4] The FGF/FGFR signaling pathway plays a crucial role in cell growth, differentiation, and angiogenesis.[12] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including colorectal cancer.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds and activates FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Naphthyridine 1,6-Naphthyridine Carboxamide Naphthyridine->FGFR4 Inhibits

As depicted in Figure 1, the binding of ligands such as FGF19 to FGFR4 triggers a downstream signaling cascade involving key pathways like RAS/MAPK and PI3K/AKT, ultimately promoting cell proliferation and survival.[13][14] 1,6-Naphthyridine derivatives that inhibit FGFR4 can effectively block these oncogenic signals.

Topoisomerase II Inhibition

Another important mechanism of action for some anticancer drugs, including certain 1,6-naphthyridine derivatives and the established drug doxorubicin, is the inhibition of Topoisomerase II.[5][15] This enzyme is crucial for resolving DNA topological problems during replication and transcription. By inhibiting Topoisomerase II, these drugs lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.

Topoisomerase_II_Inhibition DNA DNA Double Helix Topoisomerase_II Topoisomerase II DNA->Topoisomerase_II Binds Cleavage_Complex Covalent Topo II-DNA Cleavage Complex Topoisomerase_II->Cleavage_Complex Induces transient double-strand break Religation DNA Religation Cleavage_Complex->Religation Normally religates DSB Double-Strand Breaks Cleavage_Complex->DSB Prevents religation Religation->DNA Apoptosis Apoptosis DSB->Apoptosis Naphthyridine 1,6-Naphthyridine Carboxamide / Doxorubicin Naphthyridine->Cleavage_Complex Stabilizes

Figure 2 illustrates how Topoisomerase II inhibitors trap the enzyme in a covalent complex with DNA, preventing the re-ligation of the DNA strands and leading to the formation of cytotoxic double-strand breaks.

Heat Shock Protein 90 (Hsp90) Inhibition

Hsp90 is a molecular chaperone that plays a critical role in the stability and function of a wide range of "client" proteins, many of which are oncoproteins involved in signal transduction, cell cycle control, and apoptosis.[16][17] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic pathways simultaneously.[18] Some 1,6-naphthyridine derivatives have been designed as Hsp90 inhibitors.

Hsp90_Inhibition Hsp90 Hsp90 Client_Proteins Oncogenic Client Proteins (e.g., AKT, HER2, RAF-1) Hsp90->Client_Proteins Binds and stabilizes Functional_Proteins Functional Oncoproteins Client_Proteins->Functional_Proteins Proper folding Degradation Proteasomal Degradation Client_Proteins->Degradation Misfolding leads to Proliferation_Survival Tumor Proliferation & Survival Functional_Proteins->Proliferation_Survival Degradation->Proliferation_Survival Inhibition of Naphthyridine 1,6-Naphthyridine Carboxamide Naphthyridine->Hsp90 Inhibits

As shown in Figure 3, by inhibiting Hsp90, 1,6-naphthyridine carboxamides can destabilize a multitude of oncoproteins, leading to a broad-spectrum anticancer effect.

Experimental Protocols: A Guide to In Vivo Efficacy Studies

To ensure the reproducibility and validity of preclinical findings, it is essential to follow standardized and well-documented experimental protocols. Below is a representative protocol for a xenograft study to evaluate the in vivo efficacy of a novel anticancer agent.

Protocol: Subcutaneous Xenograft Model for Efficacy Assessment

1. Cell Culture and Animal Models:

  • Human colorectal cancer cell lines (e.g., HCT116, HT-29) are cultured under standard conditions.[19]

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used to prevent rejection of the human tumor cells.

2. Tumor Implantation:

  • A suspension of cancer cells (typically 1-5 x 10^6 cells in a suitable medium like Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

3. Treatment Administration:

  • Once tumors reach the desired size, mice are randomized into treatment and control groups.

  • The investigational compound (e.g., a 1,6-naphthyridine carboxamide) and a standard-of-care drug (e.g., 5-FU) are administered at predetermined doses and schedules. The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be appropriate for the compound's properties.

  • The control group receives the vehicle used to dissolve the drugs.

4. Monitoring and Data Collection:

  • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated using the formula: (Length x Width²) / 2.

  • The body weight of the mice is monitored as an indicator of toxicity.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

5. Data Analysis:

  • Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Statistical analysis is performed to determine the significance of the observed differences between treatment groups.

Xenograft_Workflow Start Start Cell_Culture 1. Cancer Cell Culture (e.g., HCT116) Start->Cell_Culture Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (Test Compound vs. Standard vs. Vehicle) Randomization->Treatment Monitoring 6. Regular Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint: Tumor Excision & Weighing Monitoring->Endpoint Analysis 8. Data Analysis (TGI, Statistical Significance) Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Conclusion and Future Directions

The available preclinical data suggests that 1,6-naphthyridine carboxamides represent a promising new class of anticancer agents with the potential to rival or even surpass the efficacy of some existing drugs, particularly in the context of colorectal cancer. Their diverse mechanisms of action, including the inhibition of key oncogenic drivers like FGFR4, Topoisomerase II, and Hsp90, provide a strong rationale for their continued development.

However, to firmly establish their position in the therapeutic arsenal, further rigorous preclinical studies are imperative. Specifically, head-to-head in vivo comparison studies against current standards of care in a variety of well-characterized cancer models are needed. These studies should include comprehensive pharmacokinetic and pharmacodynamic analyses to optimize dosing and scheduling, as well as detailed toxicity assessments.

As our understanding of the molecular heterogeneity of cancer deepens, the development of targeted therapies like the 1,6-naphthyridine carboxamides holds the key to more personalized and effective cancer treatments. The insights provided in this guide aim to facilitate the ongoing research and development efforts in this exciting field.

References

  • Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance. ([Link])

  • HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review). ([Link])

  • Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy. ([Link])

  • Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors. ([Link])

  • HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review). ([Link])

  • Studies of the efficacy and pharmacology of irinotecan against human colon tumor xenograft models. ([Link])

  • PL enhances oxaliplatin-induced growth inhibition of human colorectal... ([Link])

  • Molecular mechanism of action of doxorubicin (TOPIIA-topoisomerase II,... ([Link])

  • Comparison of the Pharmacokinetics and Efficacy of Irinotecan After Administration by the Intravenous Versus Intraperitoneal Route in Mice. ([Link])

  • Involvement of FGFR4-related signaling pathways. Involvement in cell... ([Link])

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. ([Link])

  • Antitumor efficacy of irinotecan plus MM151 induction therapy followed... ([Link])

  • Schematic representation of FGF19/FGFR4 signaling pathway involves in... ([Link])

  • The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts. ([Link])

  • Oxaliplatin, ATR inhibitor and anti-PD-1 antibody combination therapy controls colon carcinoma growth, induces local and systemic changes in the immune compartment, and protects against tumor rechallenge in mice. ([Link])

  • 5-Fluorouracil resistant colon cancer cells are addicted to OXPHOS to survive and enhance stem-like traits. ([Link])

  • The antitumor effect of dovitinib and/or oxaliplatin on the xenograft... ([Link])

  • Combination of Trabectedin With Irinotecan, Leucovorin and 5-Fluorouracil Arrests Primary Colorectal Cancer in an Imageable Patient-derived Orthotopic Xenograft Mouse Model. ([Link])

  • Liposomal Irinotecan for Treatment of Colorectal Cancer in a Preclinical Model. ([Link])

  • Salinomycin and oxaliplatin synergistically enhances cytotoxic effect on human colorectal cancer cells in vitro and in vivo. ([Link])

  • The cardio-protecting agent and topoisomerase II catalytic inhibitor sobuzoxane enhances doxorubicin-DNA adduct mediated cytotoxicity. ([Link])

  • Schematic diagram of the four major FGFR signalling pathways and... ([Link])

  • In vivo efficacy of 9g in colorectal cancer xenograft models (n ¼ 6).... ([Link])

  • Targeting DNA topoisomerase II in cancer chemotherapy. ([Link])

  • The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane. ([Link])

  • Biological Activity of Naturally Derived Naphthyridines. ([Link])

  • HT29 Xenograft Model. ([Link])

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. ([Link])

  • Oncogenic FGFR4 Signaling in Cancer: New Functions and Therapeutic Opportunities. ([Link])

  • In vitro cytotoxicity and in vivo efficacy of 5-fluorouracil-loaded enteric-coated PEG-cross-linked chitosan microspheres in colorectal cancer therapy in rats. ([Link])

  • Effects of 5-fluorouracil (5-FU) on the growth of HT-29 cells. The... ([Link])

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. ([Link])

  • FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. ([Link])

  • HT-29 tumor growth in mice treated with a combination of 5-FU and... ([Link])

  • Pharmacokinetic Evaluation of C-3 Modified 1,8-naphthyridine-3-carboxamide Derivatives With Potent Anticancer Activity: Lead Finding. ([Link])

  • Repositioning HIV-1 integrase inhibitors for cancer therapeutics: 1,6-naphthyridine-7-carboxamide as a promising scaffold with drug-like properties. ([Link])

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. ([Link])

  • Anticancer Attributes of Cantharidin: Involved Molecular Mechanisms and Pathways. ([Link])

  • 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. ([Link])

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. ([Link])

  • Potential in vitro and in vivo colon specific anticancer activity in a HCT-116 xenograft nude mice model: targeted delivery using enteric coated folate modified nanoparticles. ([Link])

  • A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. ([Link])

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. ([Link])

  • In Vivo Oncology. ([Link])

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1,6-Naphthyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher in kinase drug discovery, the 1,6-naphthyridine scaffold represents a privileged structure, a versatile starting point for the development of potent and selective kinase inhibitors.[1][2] This guide provides a deep dive into the critical process of cross-reactivity profiling for this class of compounds. We will move beyond theoretical discussions to provide actionable insights and comparative data, empowering you to make informed decisions in your inhibitor development programs.

The Double-Edged Sword: Kinase Inhibition and the Imperative of Selectivity

Protein kinases, as central regulators of cellular signaling, are major targets in oncology and other therapeutic areas.[3] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[4] Off-target inhibition can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology.[5] A thorough understanding of a compound's cross-reactivity profile is therefore not just a regulatory hurdle, but a fundamental aspect of rational drug design.

The 1,6-naphthyridine core, with its adaptable substitution points, has given rise to inhibitors targeting a range of kinases, including c-Met and FGFR4.[1][6][7][8] However, as with any kinase inhibitor, understanding its kinome-wide interaction landscape is paramount.

Quantifying Selectivity: A Comparative Framework

To objectively compare the selectivity of different inhibitors, several metrics have been developed. One of the most straightforward is the Selectivity Score (S-score) .[3][9][10][11] This score is calculated by dividing the number of kinases that an inhibitor binds to with a certain affinity (e.g., Kd < 3 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.

For this guide, we will consider a hypothetical set of 1,6-naphthyridine-based inhibitors targeting Kinase X, and compare their selectivity profiles against a known multi-kinase inhibitor.

Compound IDPrimary TargetS(1µM)Key Off-Targets (>75% Inhibition @ 1µM)
1,6-NP-A Kinase X0.08Kinase Y, Kinase Z
1,6-NP-B Kinase X0.03Kinase Y
1,6-NP-C Kinase X0.15Kinase Y, Kinase Z, Kinase A, Kinase B
Comparator: Dasatinib Bcr-Abl0.28Multiple Src and Abl family kinases, PDGFR, c-Kit

This data is illustrative and compiled from general knowledge of kinase inhibitor profiles for comparative purposes.

This table immediately highlights the superior selectivity of 1,6-NP-B over the other analogs and the broadly active comparator, Dasatinib. Such quantitative data is the cornerstone of effective lead optimization.

Experimental Deep Dive: Methodologies for Cross-Reactivity Profiling

A multi-faceted approach, combining biochemical and cellular assays, is essential for a comprehensive understanding of an inhibitor's selectivity.

Biochemical Profiling: Kinome-Wide Binding Assays

These assays provide a direct measure of the interaction between an inhibitor and a large panel of purified kinases. The KINOMEscan™ platform from DiscoverX is a widely used example.[12][13][14][15]

  • Why a binding assay? It measures direct physical interaction, independent of enzyme activity, providing a clean assessment of affinity.

  • Why a large panel? A broader screen minimizes the risk of missing unexpected off-targets. Small panels can provide a misleading picture of selectivity.[11]

G cluster_assay Competition Binding Assay cluster_detection Quantification Compound Test Compound (1,6-Naphthyridine Inhibitor) Incubation Incubate Components: Compound, Kinase, Ligand-Beads Compound->Incubation Kinase DNA-Tagged Kinase (from panel of >480) Kinase->Incubation Ligand Immobilized Ligand (on magnetic beads) Ligand->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash Elution Elute Bound Kinase Wash->Elution qPCR Quantify Kinase via qPCR of DNA Tag Elution->qPCR

KINOMEscan™ Experimental Workflow
  • Compound Preparation : A stock solution of the 1,6-naphthyridine inhibitor is prepared in DMSO.

  • Assay Assembly : The test compound, a DNA-tagged kinase from the panel, and magnetic beads coated with an immobilized, active-site directed ligand are combined in the wells of a microplate.[16]

  • Competition : The plate is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase.

  • Washing : The beads are washed to remove any unbound kinase.

  • Elution and Quantification : The kinase that remains bound to the beads is eluted, and the amount is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.[16]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® assesses whether a compound binds to its target in a physiological cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[5][17][18][19][20]

  • Why in-cell? It accounts for cell permeability, efflux pumps, and intracellular metabolism, providing a more biologically relevant measure of target engagement.

  • Why thermal shift? It's a label-free method that doesn't require modification of the compound or the target protein.

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treatment Incubate with 1,6-Naphthyridine Inhibitor or Vehicle Cells->Treatment Heat Heat Cell Suspension (Temperature Gradient) Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifuge to Pellet Aggregated Proteins Lysis->Centrifugation Detection Detect Soluble Target Protein (e.g., Western Blot, AlphaScreen) Centrifugation->Detection

CETSA® Experimental Workflow
  • Cell Treatment : Culture intact cells and treat with the 1,6-naphthyridine inhibitor or a vehicle control for a defined period.[19]

  • Heating : Aliquots of the cell suspension are heated to a range of temperatures in a thermocycler.

  • Lysis : The cells are lysed to release their protein content.[17]

  • Separation : The lysate is centrifuged to pellet the denatured, aggregated proteins.

  • Detection : The amount of the soluble target protein remaining in the supernatant is quantified, typically by Western blot or a high-throughput method like AlphaScreen®.[5] A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Functional Profiling: Phosphoproteomics

This powerful technique provides a global snapshot of kinase activity in cells by quantifying changes in protein phosphorylation in response to inhibitor treatment. It can reveal both on-target and off-target effects on signaling pathways.[7][21][22][23]

  • Why phosphoproteomics? It provides a functional readout of kinase inhibition, directly assessing the impact on cellular signaling networks.

  • Why quantitative mass spectrometry? It allows for the unbiased and large-scale identification and quantification of thousands of phosphorylation sites.

G cluster_cell_culture Cell Culture & Lysis cluster_enrichment Phosphopeptide Enrichment cluster_ms Mass Spectrometry & Analysis Treatment Treat Cells with 1,6-Naphthyridine Inhibitor Lysis Cell Lysis & Protein Digestion Treatment->Lysis Enrich Enrich Phosphopeptides (e.g., TiO2, IMAC) Lysis->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Analysis Data Analysis: Identify & Quantify Phosphosites LCMS->Analysis

Phosphoproteomics Workflow for Inhibitor Profiling
  • Cell Treatment and Lysis : Cells are treated with the 1,6-naphthyridine inhibitor, then lysed under denaturing conditions that preserve phosphorylation states. Proteins are then digested into peptides.[7]

  • Phosphopeptide Enrichment : Due to their low abundance, phosphopeptides are enriched from the complex peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[23]

  • LC-MS/MS Analysis : The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequence and the precise site of phosphorylation.

  • Data Analysis : The relative abundance of each phosphopeptide in the inhibitor-treated versus control samples is determined. A significant decrease in phosphorylation on a known substrate of the target kinase validates on-target activity, while changes in the phosphorylation of other proteins can reveal off-target effects.

Conclusion: An Integrated Approach to De-risking 1,6-Naphthyridine Kinase Inhibitors

The development of selective kinase inhibitors is a complex but achievable goal. For compounds based on the versatile 1,6-naphthyridine scaffold, a rigorous and multi-pronged approach to cross-reactivity profiling is non-negotiable. By integrating biochemical, cellular, and functional proteomics data, researchers can build a comprehensive understanding of their compound's selectivity profile. This data-driven approach is essential for mitigating risks, understanding potential liabilities, and ultimately, advancing the most promising candidates toward the clinic.

References

  • Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Progress in Medicinal Chemistry, 51, 1-49.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Fedorov, O., Marsden, B., Pogacic, V., Rellos, P., Müller, S., Bullock, A. N., ... & Knapp, S. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528.
  • Zhu, L., Wang, A., Gong, Y., Chen, Y., Chen, Y., Li, Y., ... & Xu, Y. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature Reviews Drug Discovery, 1(4), 309-315.
  • Bhogal, N., & Trakas, N. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Chemical Biology, 14(3), 341-348.
  • Chen, Y., Ke, Z., Wang, Y., Li, P., Li, G., Wang, Y., ... & Liu, J. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][4][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(9), 1545-1562.

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Kurokawa, M., Ito, K., Ogiwara, H., & Kohno, T. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. International Journal of Molecular Sciences, 24(1), 22.
  • Zhang, C., Liu, Y., Wang, A., He, Y., Gong, Y., Chen, Y., ... & Xu, Y. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 260, 115703.
  • MRC PPU. Kinase Profiling Inhibitor Database. University of Dundee. [Link]

  • Bajorath, J. (2023). Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors.
  • Royal Society of Chemistry. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][4][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Bonnet, P. (2018). PKIDB. ICOA. [Link]

  • White, F. M. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(12), 1909-1917.
  • Casado, P., Alcolea, M. P., Iorio, F., Rodriguez-Prados, J. C., Vanhaesebroeck, B., Saez-Rodriguez, J., ... & Cutillas, P. R. (2013). Phosphoproteomics data-driven discovery of kinase-substrate relationships. Science Signaling, 6(281), rs8.
  • Liu, T., & Altman, R. B. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Lazzara, P., Davies, G., G-C., A., & Ciulli, A. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265.
  • Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: A novel method for drug discovery. Drug Discovery Today: Technologies, 20, 29-35.
  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]

  • Uitdehaag, J. C. M., de Roos, J. A. D. M., van Doornmalen, A. M., Prinsen, M. B. W., de Man, J., Buijsman, R. C., ... & Zaman, G. J. R. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 963429.
  • Li, X., et al. (2023). KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling.
  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 963429.
  • Goldfinch Bio Inc. (2021). Substituted 1,6-Naphthyridine Inhibitors of CDK5. WO 2021/067569 A1.
  • Huang, W., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry, 192, 112174.
  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • DiscoverX. Kinase Activity Assay Kits. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Lowe, H., Watson, C., Badal, S., & Bryant, J. (2012). How the KinomeScan assay works (Courtesy of DiscoveRx).
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Ciu, T. Y., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors.
  • HMS LINCS Project. (2018). KINOMEscan data. [Link]

  • Gentile, E., et al. (2020). Safety and Tolerability of c-MET Inhibitors in Cancer. Cancers, 12(5), 1259.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,6-Naphthyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1,6-Naphthyridine-4-carboxylic acid, moving beyond a simple checklist to explain the critical reasoning behind each operational choice. Our goal is to empower your laboratory with the knowledge to manage chemical waste in a manner that is safe, compliant, and scientifically rigorous.

Hazard Assessment and Waste Determination: The First Principle

The responsibility for determining if a chemical waste is hazardous lies with the generator—the laboratory that creates it[3]. For a novel or less-common compound like this compound, this determination is based not on a pre-existing list but on its inherent chemical properties, known as "characteristics."[3][4]

Core Logic: A waste is deemed hazardous if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity[5]. As a carboxylic acid, the primary characteristic of concern for this compound is Corrosivity (EPA Waste Code D002) .

Protocol for Corrosivity Determination:
  • Prepare an Aqueous Sample: If the waste is in a solid form, prepare a representative aqueous solution.

  • Measure the pH: Using a calibrated pH meter or high-quality pH indicator strips, measure the pH of the waste solution.

  • Analyze the Result:

    • If the pH is ≤ 2.0 or ≥ 12.5 , the waste is classified as a corrosive hazardous waste[5][6][7].

    • If the pH is between 2.0 and 12.5, it does not meet the corrosivity characteristic. However, it must still be managed as hazardous waste due to the irritant nature of analogous compounds and any potential uncharacterized toxicity.

Causality: Treating all waste streams of this compound as hazardous, regardless of the pH test outcome, is the most prudent course of action. This self-validating system ensures compliance and safety, as research chemicals may have toxicological properties that are not yet fully understood[8].

Personal Protective Equipment (PPE): Your Primary Line of Defense

Given the known irritant effects of similar naphthyridine carboxylic acids, comprehensive protection is mandatory when handling the pure compound or its waste products.[1][2][9]

Activity Required Personal Protective Equipment (PPE) Rationale
Handling Solid Compound Nitrile gloves, safety glasses with side shields, lab coat.Prevents skin contact and protects eyes from dust particles.
Preparing Solutions / Handling Waste Nitrile gloves, chemical splash goggles, lab coat.Goggles provide superior protection from splashes compared to safety glasses[8][10].
Cleaning Spills Double-gloved nitrile gloves, chemical splash goggles, lab coat. Consider a respirator if significant dust is generated[10].Enhanced protection for direct contact and potential aerosolization during cleanup.

Waste Segregation and Collection: The Satellite Accumulation Area (SAA)

All laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA)[6]. This designated space is at or near the point of waste generation and is the cornerstone of safe chemical waste management.

Step-by-Step Collection Protocol:
  • Select a Compatible Container: Use a clean, sealable container made of a material that will not react with the acidic waste. A high-density polyethylene (HDPE) bottle with a screw cap is an excellent choice[3][6]. Never use foodstuff containers[6].

  • Label the Container Immediately: The moment the first drop of waste enters the container, it must be labeled. Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department. The label must include:

    • The words "Hazardous Waste" [6].

    • The full chemical name: "this compound" and any other constituents in the waste stream (e.g., "Methanol," "Water").

    • The name of the Principal Investigator (PI) and the laboratory location (building and room number)[11].

  • Keep the Container Closed: The waste container must remain securely capped at all times, except when you are actively adding waste[6][11]. This is a critical EPA regulation. The rationale is to prevent the release of chemical vapors and to prohibit disposal by evaporation, which is illegal[6][12].

  • Store in Secondary Containment: Place the waste container in a secondary containment bin within the SAA to contain any potential leaks or spills[11].

The Disposal Pathway: A Standardized Workflow

Hazardous chemical waste must never be disposed of down the drain or in the regular trash[12][13]. The only acceptable method is through your institution's official hazardous waste collection program, which ensures disposal at a licensed treatment, storage, and disposal facility (TSDF).

Disposal Workflow Diagram

G cluster_0 A Waste Generation (this compound) B Hazard Determination (Treat as Hazardous) A->B C Select Compatible Container (e.g., HDPE Bottle) B->C Always D Label Container: 'Hazardous Waste' + Chemical Contents C->D E Store in Satellite Accumulation Area (SAA) - Keep Closed - Use Secondary Containment D->E F Is Container Full or Ready for Disposal? E->F G Continue Collection in SAA (Max 55 gal / 1 year) F->G No H Submit Waste Pickup Request to EH&S F->H Yes G->F I EH&S Collects Waste for Licensed Disposal H->I J Decontaminate Glassware & Dispose of Empty Container I->J

Caption: Disposal workflow for this compound waste.

Procedural Steps:
  • Generate and Characterize: As waste is generated, it is immediately identified as hazardous.

  • Contain and Label: Collect the waste in a properly selected and labeled container as described in Section 3.

  • Accumulate Safely: Store the container in your designated SAA, ensuring it remains closed and within secondary containment. Adhere to institutional limits, which are typically a maximum of 55 gallons of hazardous waste in an SAA, with full containers being removed within three days[3][6]. Partially filled containers may remain for up to one year[6].

  • Request Pickup: Once the container is full or the project is complete, submit a hazardous waste collection request to your institution's EH&S department (sometimes called OCRS or a similar name)[3][12]. Do not transport hazardous waste yourself[12].

  • Maintain Records: Keep a copy of the waste pickup request for your laboratory's records.

Decontamination and Empty Container Disposal

Properly managing the containers that once held the chemical is the final step in the disposal lifecycle.

  • Glassware Decontamination: Rinse any laboratory glassware (beakers, flasks, etc.) that came into contact with the compound three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste[12]. Subsequent rinses can often be managed as non-hazardous, but consult your EH&S office for specific guidance.

  • Empty Stock Bottle Disposal: A container that has held a non-acutely hazardous waste can be disposed of as regular trash only after the following steps are taken:

    • Ensure the container is empty, with as little residue as possible remaining[12].

    • Thoroughly deface or remove all chemical and hazard labels from the container[11][12].

    • Remove the cap before placing the container in the appropriate recycling or trash receptacle[12]. This signals to housekeeping staff that the container is empty and decontaminated.

Emergency Procedures for Spills and Exposures

In the event of an accident, a swift and correct response is crucial.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your PPE, gently sweep or shovel the spilled material into a container for disposal as hazardous waste[1]. Avoid creating dust[1].

    • Clean the spill area with a damp cloth or paper towel; dispose of cleaning materials as hazardous waste.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[8]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station[8]. Seek immediate medical attention[14][15].

By adhering to this comprehensive guide, you ensure that the disposal of this compound is handled with the highest standards of safety, scientific integrity, and environmental responsibility, building a culture of trust and excellence within your laboratory.

References

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (1993). Acetic and Formic Acids in Workplace Atmospheres. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Acid and Caustic Solutions. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Retrieved from [Link]

  • Emory University. (2025). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). The NIH Drain Discharge Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Navigating the Safe Handling of 1,6-Naphthyridine-4-carboxylic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of pharmaceutical research and development is one of constant innovation, with novel compounds like 1,6-Naphthyridine-4-carboxylic acid and its derivatives showing significant promise in various therapeutic areas. As we explore the potential of these molecules, a foundational commitment to safety is paramount. This guide provides an in-depth operational plan for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and foster a culture of safety in the laboratory.

Understanding the Hazard Profile

This compound is a heterocyclic compound that, based on data from structurally similar molecules, should be handled with care. The primary hazards associated with this and similar compounds include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe laboratory operations.

Core Principles of Personal Protective Equipment (PPE)

The selection of PPE should always be based on a thorough risk assessment of the specific procedures being undertaken. The following sections detail the minimum recommended PPE for handling this compound, along with best practices for its use.

Accidental splashes or aerosol generation can lead to severe eye damage. Therefore, robust eye and face protection is non-negotiable.

  • Minimum Requirement: At a minimum, safety glasses with side shields should be worn for all procedures involving this compound.

  • Recommended for High-Risk Procedures: For tasks with a higher risk of splashing or aerosolization (e.g., weighing, preparing solutions, or heating), chemical splash goggles are recommended.[4] For maximum protection, a face shield should be worn in conjunction with goggles.[2][4]

Table 1: Eye and Face Protection Selection Guide

Task Risk Level Recommended Protection
Handling solid compoundLowSafety glasses with side shields
Weighing and preparing solutionsMediumChemical splash goggles
Heating or reactions under pressureHighChemical splash goggles and a face shield

To prevent skin irritation and accidental exposure, appropriate gloves and protective clothing are essential.

  • Gloves: Chemically resistant gloves are a must. Nitrile or butyl rubber gloves are generally recommended for handling acidic compounds.[4] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.[2] Proper glove removal technique is crucial to avoid contaminating your hands.

  • Laboratory Coat: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron or a full-body suit may be necessary.[2][5]

  • Footwear: Closed-toe shoes are mandatory in a laboratory setting. For added protection, consider safety shoes.[1]

Given that this compound can cause respiratory irritation, measures to control airborne particles are critical.

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls, such as working in a well-ventilated area or using a fume hood, especially when handling powders or generating aerosols.[2][3]

  • Respiratory Protective Equipment (RPE): In situations where engineering controls are not sufficient to keep exposure below acceptable limits, a NIOSH-approved respirator is required.[1][2] For nuisance dust exposures, a P95 or P100 particulate respirator may be adequate. For higher-risk procedures or in the event of a spill, a full-face respirator with appropriate cartridges may be necessary.[2][4]

Procedural Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Decontamination & Disposal prep_risk Assess Task Risk select_ppe Select Appropriate PPE prep_risk->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe handle_compound Handle Compound in Ventilated Area don_ppe->handle_compound doff_ppe Doff PPE Correctly handle_compound->doff_ppe dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1][3] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Decontamination and Disposal Plan

Proper disposal of both the chemical waste and contaminated PPE is a critical final step in the safe handling process.

  • PPE Disposal: All disposable PPE, such as gloves and coveralls, that has come into contact with this compound should be considered hazardous waste and disposed of in a designated, sealed container.[2]

  • Chemical Waste: The compound and any contaminated materials should be disposed of in accordance with local, state, and federal regulations.[1][6] This typically involves collection in a clearly labeled, sealed container for pickup by a licensed waste disposal service.[2] Do not dispose of this chemical down the drain.[2][3]

The following diagram outlines the decision-making process for the proper disposal of materials after handling this compound.

start End of Procedure is_contaminated Is the item contaminated? start->is_contaminated ppe_or_waste PPE or Chemical Waste? is_contaminated->ppe_or_waste Yes non_haz_waste Dispose as Non-Hazardous Waste is_contaminated->non_haz_waste No dispose_ppe Dispose in Designated PPE Waste ppe_or_waste->dispose_ppe PPE dispose_waste Dispose in Designated Chemical Waste ppe_or_waste->dispose_waste Chemical

Caption: Disposal Decision Tree for Contaminated Materials.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • American Chemical Society. (2021, January 18). 1,6-Naphthyridine. Retrieved from [Link]

  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-Naphthyridine-5-carboxylic acid. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Naphthyridine-4-carboxylic acid
Reactant of Route 2
1,6-Naphthyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.